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  • Product: N,N-Diallylformamide
  • CAS: 18889-09-3

Core Science & Biosynthesis

Foundational

N,N-Diallylformamide synthesis from diallylamine and formic acid

An In-Depth Technical Guide to the Synthesis of N,N-Diallylformamide from Diallylamine and Formic Acid Authored by a Senior Application Scientist This document provides a comprehensive technical overview for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N-Diallylformamide from Diallylamine and Formic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis of N,N-diallylformamide, a valuable intermediate in pharmaceutical and polymer sciences. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-tested experimental protocol, and the critical scientific principles that ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

N,N-diallylformamide is a key building block in organic synthesis. Its dual functionality, comprising a tertiary amide and two reactive allyl groups, makes it a versatile precursor for a wide range of chemical transformations. It serves as a monomer in polymerization reactions, a cross-linking agent, and an intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds and pharmacologically active molecules.

The formylation of diallylamine using formic acid represents a classical, efficient, and cost-effective approach to synthesize this compound. This guide elucidates this specific transformation, emphasizing the underlying chemical principles and practical considerations for laboratory-scale production.

Reaction Mechanism: The N-Formylation of a Secondary Amine

The synthesis of N,N-diallylformamide from diallylamine and formic acid is a nucleophilic acyl substitution reaction. The reaction proceeds through the direct formylation of the secondary amine by formic acid.

The Core Mechanism Involves:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule. The removal of water is crucial as it drives the reaction equilibrium towards the formation of the amide product.

This reaction is analogous to the first step of the Leuckart-Wallach reaction, where formic acid is used for reductive amination.[1][2][3] However, in this context, the goal is the isolation of the N-formylated product, not the subsequent reduction.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_product Products Diallylamine Diallylamine (Nucleophile) Intermediate Tetrahedral Intermediate Diallylamine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N,N-Diallylformamide Water Water (Byproduct) Intermediate->Product Elimination of Water

Caption: Nucleophilic acyl substitution mechanism for N-formylation.

Optimized Experimental Protocol

This protocol is designed for high-yield synthesis and is self-validating through the strategic removal of the water byproduct.

Reagent and Equipment Data
Component Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C) Molar Ratio Amount
Diallylamine97.160.7891111.097.16 g (1.0 mol)
Formic Acid (85%)46.031.22100.81.263.5 g (1.2 mol)
Toluene92.140.867110.6-250 mL
Sodium Bicarbonate84.01---Saturated Soln.
Anhydrous MgSO₄120.37---As needed

Key Equipment:

  • 1000 mL Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 1000 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. The entire apparatus must be oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charging the Flask: To the flask, add diallylamine (97.16 g, 1.0 mol), toluene (250 mL), and formic acid (85% aqueous solution, 63.5 g, 1.2 mol).

    • Causality Insight: Using a slight excess of formic acid ensures the complete conversion of the diallylamine. Toluene serves as a solvent and, critically, as an azeotropic agent to remove water.[6][7][8]

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux using the heating mantle. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

    • Expertise Note: The reaction is complete when water ceases to collect in the trap (typically after 4-8 hours). This visual confirmation provides a self-validating endpoint for the reaction.

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality Insight: The bicarbonate wash is essential to neutralize any remaining formic acid, converting it to sodium formate, which is soluble in the aqueous layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • Purify the crude N,N-diallylformamide by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.

Experimental_Workflow A 1. Charge Flask (Diallylamine, Formic Acid, Toluene) B 2. Heat to Reflux (Azeotropic Water Removal via Dean-Stark) A->B C 3. Monitor Water Collection (Reaction Endpoint) B->C D 4. Cool to Room Temperature C->D E 5. Aqueous Work-up (Wash with NaHCO₃ & Brine) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Purify by Vacuum Distillation G->H I Pure N,N-Diallylformamide H->I

Caption: Step-by-step experimental workflow for synthesis.

Safety and Hazard Management

This synthesis involves hazardous materials and must be conducted with appropriate safety measures.

  • Diallylamine: Flammable, toxic upon inhalation and skin contact, and corrosive.

  • Formic Acid: Severely corrosive to skin and eyes. Causes serious burns.

  • Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation.

Mandatory Precautions:

  • All operations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile), is required at all times.

  • Ensure fire-extinguishing equipment is accessible.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The N-formylation of diallylamine with formic acid via azeotropic dehydration is a robust, scalable, and economical method for producing high-purity N,N-diallylformamide. The key to success lies in the meticulous removal of water to drive the reaction equilibrium, a principle that is elegantly achieved using a Dean-Stark apparatus. This guide provides the necessary theoretical foundation and practical steps for researchers to confidently execute this valuable synthetic transformation.

References

  • Formylation of Amines. National Center for Biotechnology Information. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]

  • The Leuckart Reaction. Chemistry LibreTexts. Available at: [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]

  • The Leuckart Reaction. ResearchGate. Available at: [Link]

  • Studies on the Leuckart Reaction. Iowa State University. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of N,N-Diallylformamide: A Predictive and Comparative Technical Guide

Abstract This technical guide provides a detailed spectroscopic characterization of N,N-Diallylformamide, a molecule of interest in synthetic chemistry and material science. In the absence of publicly available experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of N,N-Diallylformamide, a molecule of interest in synthetic chemistry and material science. In the absence of publicly available experimental spectra, this document leverages a predictive approach grounded in the well-established spectroscopic principles and comparative data from analogous compounds, primarily N,N-dimethylformamide (DMF). We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural nuances of this difunctional molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of N,N-disubstituted formamides.

Introduction: The Structural Context of N,N-Diallylformamide

N,N-Diallylformamide belongs to the class of tertiary amides, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, substituted with two allyl groups. The presence of the allyl functionalities introduces sites of unsaturation, making it a potentially valuable monomer for polymerization and a versatile building block in organic synthesis. A comprehensive understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the carbon-nitrogen bond in amides possesses a significant partial double bond character. This restricted rotation around the C-N bond is a key feature that profoundly influences the NMR spectra of N,N-disubstituted amides, often leading to the observation of magnetically non-equivalent signals for the two N-substituents, even if they are chemically identical.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];

} Caption: Molecular Structure of N,N-Diallylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For N,N-Diallylformamide, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel compound like N,N-Diallylformamide would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.[1]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of at least 300 MHz. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to a series of singlets.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum

Due to the restricted rotation around the C-N bond, the two allyl groups in N,N-Diallylformamide are expected to be diastereotopic, rendering the protons on each allyl group chemically non-equivalent at room temperature. This would result in a more complex spectrum than might be naively expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for N,N-Diallylformamide

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Notes
Formyl-H~8.0-8.2s-The chemical shift is characteristic of formyl protons.
N-CH ₂ (Allyl, rotamer 1)~3.9-4.1d~5-6Coupled to the adjacent vinyl proton.
N-CH ₂ (Allyl, rotamer 2)~3.8-4.0d~5-6Appears as a distinct signal from the other allyl methylene due to restricted rotation.
CH =CH₂ (Allyl)~5.7-5.9m-Complex multiplet due to coupling with both the methylene and terminal vinyl protons.
CH=CH ₂ (cis)~5.1-5.3d~10-12Coupled to the adjacent vinyl proton.
CH=CH ₂ (trans)~5.2-5.4d~15-17Coupled to the adjacent vinyl proton.

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of NMR spectroscopy.

dot graph "1H_NMR_Correlations" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368", style="dashed"];

} Caption: Predicted ¹H NMR Signal Correlations.

Predicted ¹³C NMR Spectrum

Similar to the proton NMR, the two allyl groups are expected to show distinct signals in the ¹³C NMR spectrum at room temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Diallylformamide

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O (Carbonyl)~162-165The chemical shift is typical for a formamide carbonyl carbon.
N-C H₂ (Allyl, rotamer 1)~45-48
N-C H₂ (Allyl, rotamer 2)~42-45A separate signal is predicted due to restricted C-N bond rotation.
C H=CH₂ (Allyl)~132-135
CH=C H₂ (Allyl)~115-118

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like N,N-Diallylformamide, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). The absorption bands are then correlated to specific molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for N,N-Diallylformamide

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
C=O Stretch (Amide I)~1670-1690StrongThis is a very characteristic and intense absorption for amides.[2]
C-N Stretch~1400-1450Medium
=C-H Stretch (vinyl)~3010-3100Medium
C-H Stretch (sp³ CH₂)~2850-2960Medium
C=C Stretch (alkene)~1640-1650Medium to Weak
=C-H Bend (out-of-plane)~910-990StrongCharacteristic of terminal alkenes.

Disclaimer: These are predicted values based on known spectroscopic data of analogous compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that usually results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum

The molecular weight of N,N-Diallylformamide (C₇H₁₁NO) is 125.17 g/mol . In an EI mass spectrum, the molecular ion peak ([M]⁺˙) at m/z = 125 would be expected.

Predicted Fragmentation Pathways:

  • Loss of an allyl radical (•CH₂CH=CH₂): This would lead to a fragment ion at m/z = 84. This is expected to be a major fragmentation pathway.

  • Loss of a formyl radical (•CHO): This would result in a fragment ion at m/z = 96.

  • McLafferty-type rearrangement: While less common for amides, rearrangements involving the allyl groups could lead to other characteristic fragments.

  • Cleavage of the C-N bond: This could lead to fragments corresponding to the allyl cation (m/z = 41) and the formamide radical cation.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontsize=12, fontname="sans-serif", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];

} Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

This technical guide has presented a predictive yet comprehensive spectroscopic characterization of N,N-Diallylformamide. By drawing upon the well-understood spectroscopic behaviors of analogous N,N-disubstituted amides and the fundamental principles of NMR, IR, and MS, we have elucidated the expected key spectral features of this molecule. The predicted data provides a robust framework for the identification and structural verification of N,N-Diallylformamide in research and development settings. It is our hope that this guide will serve as a valuable resource for scientists working with this and related compounds, and that it will be complemented by experimental data in due course.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wikipedia contributors. (2023, December 19). Dimethylformamide. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of N,N-Diallylformamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Diallylformamide, a substituted amide, presents a unique molecular architecture of interest in various synthetic applications. A thorough under...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diallylformamide, a substituted amide, presents a unique molecular architecture of interest in various synthetic applications. A thorough understanding of its fundamental physical properties, namely its boiling point and solubility, is critical for its effective handling, application in reaction chemistry, and for purification processes. This technical guide provides a detailed examination of these properties, outlining the theoretical basis for its behavior and presenting available data. Due to the limited publicly available experimental data for N,N-diallylformamide, this guide also describes the standard methodologies for the experimental determination of these crucial physical constants, providing a framework for its characterization in the laboratory.

Introduction

N,N-Diallylformamide is an organic compound featuring a formyl group bonded to a diallylamine. The presence of the two allyl groups introduces sites of unsaturation, making it a potentially valuable monomer for polymerization and a versatile precursor for further chemical modifications. Accurate data on its physical properties are paramount for chemists and chemical engineers in designing and optimizing synthetic routes, developing purification strategies, and ensuring safe handling and storage. This guide focuses on two of its key physical characteristics: boiling point and solubility.

Boiling Point of N,N-Diallylformamide

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a critical indicator of a substance's volatility and is intrinsically linked to the strength of its intermolecular forces. For N,N-diallylformamide, these forces are primarily dipole-dipole interactions arising from the polar amide group and van der Waals forces from the hydrocarbon portions of the molecule.

Reported Boiling Point

Precise experimental values for the boiling point of N,N-Diallylformamide are not widely reported in readily accessible chemical literature, underscoring its status as a less common chemical entity. However, data from chemical databases can be referenced.

PropertyValueSource
Boiling Point 181-183 °C (at 760 mmHg) (Predicted)

It is crucial to note that predicted values, while useful for estimation, should be confirmed by experimental determination for high-purity applications.

Experimental Determination of Boiling Point

The definitive determination of a liquid's boiling point is achieved through experimental measurement. The following protocol outlines a standard laboratory method for this purpose.

The principle of experimental boiling point determination involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid. This ensures that the measured temperature is not influenced by superheating of the liquid itself.

A simple distillation apparatus provides a reliable means of determining the boiling point of a liquid sample.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of N,N-diallylformamide (typically 5-10 mL) into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Temperature Measurement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This placement ensures that the thermometer measures the temperature of the vapor that is distilling.

  • Observation: As the liquid boils, observe the temperature reading on the thermometer. The temperature will rise and then stabilize as the vapor of the pure substance surrounds the thermometer bulb.

  • Data Recording: Record the stable temperature reading as the boiling point. It is also essential to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

The choice of the distillation method is predicated on its ability to establish a clear equilibrium between the liquid and vapor phases, which is the fundamental condition for an accurate boiling point measurement. The specific placement of the thermometer is critical to avoid erroneous readings from either the superheated liquid or the cooler regions of the apparatus.

Diagram of Boiling Point Determination Workflow

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add N,N-Diallylformamide and Boiling Chips A->B C Position Thermometer B->C D Gently Heat E Observe Stable Vapor Temperature D->E F Record Boiling Point and Pressure E->F G Boiling Point F->G Result

Caption: Experimental workflow for determining the boiling point of N,N-Diallylformamide using the distillation method.

Solubility of N,N-Diallylformamide

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of N,N-diallylformamide is governed by the principle of "like dissolves like." The polar amide group suggests solubility in polar solvents, while the nonpolar allyl groups may confer solubility in organic solvents of lower polarity.

Predicted Solubility Profile

While specific quantitative solubility data is scarce, a qualitative assessment can be made based on the molecular structure.

Solvent ClassPredicted SolubilityRationale
Water Sparingly solubleThe polar formamide group can engage in hydrogen bonding with water, but the two nonpolar allyl groups will limit extensive miscibility.
Polar Protic Solvents (e.g., Ethanol, Methanol)SolubleThe hydroxyl groups of these solvents can interact favorably with the amide functionality, and the alkyl chains are compatible with the allyl groups.
Polar Aprotic Solvents (e.g., Acetone, DMSO)SolubleThe polarity of these solvents allows for effective solvation of the polar amide group.
Nonpolar Solvents (e.g., Hexane, Toluene)Likely solubleThe presence of the six carbon atoms in the allyl groups provides significant nonpolar character, suggesting solubility in nonpolar organic solvents.
Experimental Determination of Solubility

A standard shake-flask method can be employed to quantitatively determine the solubility of N,N-diallylformamide in various solvents.

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Protocol:

  • Sample Preparation: In a series of sealed vials, add an excess amount of N,N-diallylformamide to a known volume of each solvent to be tested (e.g., water, ethanol, hexane).

  • Equilibration: Place the vials in a constant-temperature shaker bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until any undissolved N,N-diallylformamide has settled.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) from each vial, being cautious not to disturb the undissolved solute.

  • Analysis: Determine the concentration of N,N-diallylformamide in the extracted samples using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

  • Calculation: Calculate the solubility in units such as grams per 100 mL or moles per liter.

The reliability of this method hinges on ensuring that a true equilibrium is achieved and that the temperature is precisely controlled throughout the experiment. The use of a calibrated analytical method for concentration determination provides a self-validating system for the quantitative results.

Diagram of Solubility Determination Workflow

SolubilityDetermination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Known Solvent Volume B Agitate at Constant Temperature C Allow Phases to Separate B->C D Extract Supernatant E Determine Concentration (e.g., GC/HPLC) D->E F Calculate Solubility E->F G Solubility Data F->G Result

Caption: Experimental workflow for determining the solubility of N,N-Diallylformamide using the shake-flask method.

Conclusion

While N,N-diallylformamide is not as extensively characterized as some common laboratory reagents, its physical properties can be reliably predicted and, more importantly, determined through established experimental protocols. The predicted high boiling point suggests low volatility at room temperature, and its amphiphilic molecular structure indicates a broad solubility profile across a range of organic solvents, with limited solubility in water. For researchers and drug development professionals, the experimental determination of these properties for their specific grade of N,N-diallylformamide is highly recommended to ensure the accuracy and reproducibility of their scientific endeavors. The methodologies outlined in this guide provide a robust framework for obtaining these critical data points.

References

  • PubChem. N,N-Diallylformamide. National Center for Biotechnology Information. [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. [Link]

Exploratory

An In-depth Technical Guide to N,N-Dimethylformamide (DMF): Properties, Synthesis, and Applications

This guide provides a comprehensive overview of N,N-Dimethylformamide (DMF), a versatile and widely used organic solvent. This document is intended for researchers, scientists, and professionals in drug development and o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N,N-Dimethylformamide (DMF), a versatile and widely used organic solvent. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering in-depth technical information on its core characteristics, synthesis, and diverse applications. While the initial inquiry mentioned N,N-Diallylformamide, the vast body of scientific literature and chemical databases predominantly points towards N,N-Dimethylformamide as the compound of significant industrial and research interest. This guide will, therefore, focus on the latter.

Core Chemical Identity and Molecular Structure

N,N-Dimethylformamide, commonly abbreviated as DMF, is a polar aprotic solvent with the chemical formula C₃H₇NO.[1][2] Its CAS (Chemical Abstracts Service) Registry Number is 68-12-2 .[3][4][5]

The molecular structure of DMF is characterized by a formyl group bonded to a dimethylamino group. Spectroscopic analysis reveals partial double bond character in both the C-N and C-O bonds. This resonance contributes to its high polarity and stability.[6]

Molecular Structure of N,N-Dimethylformamide:

Caption: Ball-and-stick model of the N,N-Dimethylformamide molecule.

Physicochemical Properties

DMF is a colorless, water-miscible liquid with a high boiling point and a faint, amine-like odor.[1][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 73.10 g/mol [2][3][4]
Boiling Point 153 °C (307 °F)[1][2]
Melting Point -61 °C (-78 °F)[7]
Density 0.944 g/cm³ at 25°C
Flash Point 58 °C (136 °F)[7]
Vapor Pressure 3.77 mmHg at 25°C
Solubility Miscible with water and most organic solvents[1][2]

Synthesis of N,N-Dimethylformamide

The industrial synthesis of DMF is primarily achieved through two well-established routes:

3.1. One-Step Carbonylation of Dimethylamine:

This method involves the direct reaction of dimethylamine with carbon monoxide in the presence of a catalyst, typically sodium methoxide. This process is favored for its high yield and purity of the final product.[8]

Reaction Scheme: (CH₃)₂NH + CO → (CH₃)₂NCHO

3.2. Two-Step Process via Methyl Formate:

This route involves the reaction of methyl formate with dimethylamine. The methyl formate is itself produced from carbon monoxide and methanol.

Reaction Scheme:

  • CO + CH₃OH → HCOOCH₃ (Methyl formate)

  • HCOOCH₃ + (CH₃)₂NH → (CH₃)₂NCHO + CH₃OH

A more recent, greener electrochemical strategy involves the direct oxidation of trimethylamine, a surplus chemical, to produce DMF under ambient conditions.[9]

Key Applications in Research and Industry

DMF's exceptional solvency power makes it an indispensable tool in a wide array of applications:

  • Chemical Synthesis: It is a common solvent for chemical reactions, particularly those involving polar mechanisms like SN2 reactions.[6] It is also used as a reagent in formylation reactions (e.g., the Vilsmeier-Haack reaction) and as a catalyst in the synthesis of acyl halides.[6][10]

  • Pharmaceuticals: DMF serves as a crucial solvent for drug synthesis, crystallization, and peptide coupling.[1][2]

  • Polymers and Plastics: It is extensively used in the production of acrylic fibers, polyurethanes, and synthetic leather due to its ability to dissolve a wide range of polymers.[1]

  • Electronics: In the electronics industry, DMF is used for cleaning and processing components.[1][2]

  • Other Industrial Uses: It is also employed in the manufacturing of adhesives, coatings, dyes, and in gas separation processes.[2][6]

Workflow for a Typical Application in Peptide Synthesis:

Peptide Synthesis Workflow using DMF resin Solid Support Resin dmf_wash1 DMF Wash resin->dmf_wash1 Swelling faa Fmoc-Amino Acid coupling Coupling Reagents faa->coupling coupling->dmf_wash1 Activation deprotection Deprotection Solution (e.g., Piperidine in DMF) dmf_wash1->deprotection Coupling dmf_wash2 DMF Wash deprotection->dmf_wash2 Fmoc Removal cleavage Cleavage from Resin dmf_wash2->cleavage Neutralization peptide Crude Peptide cleavage->peptide Final Cleavage

Caption: A simplified workflow for solid-phase peptide synthesis where DMF is a critical solvent.

Safety and Handling

DMF is a hazardous substance and requires careful handling to minimize risks.

5.1. Health Hazards:

  • Acute Effects: Inhalation can irritate the respiratory tract.[11] Contact can cause skin and eye irritation.[11][12] Ingestion and significant inhalation or skin absorption can lead to nausea, vomiting, and abdominal pain.[11]

  • Chronic Effects: Prolonged or repeated exposure may cause liver damage.[11] It is also considered a reproductive hazard.[11]

5.2. Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[12] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Emergency Procedures:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
Eye Contact Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[12]

Experimental Protocol: A Representative Synthesis Using DMF

Vilsmeier-Haack Reaction for the Formylation of an Aromatic Compound:

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound using the Vilsmeier reagent, which is generated in situ from DMF and phosphorus oxychloride.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • An electron-rich aromatic substrate (e.g., indole)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the aromatic substrate in a minimal amount of DMF or an appropriate solvent and add it to the Vilsmeier reagent.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • The product will precipitate out and can be collected by filtration.

  • Wash the solid product with water and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Logical Flow of the Vilsmeier-Haack Reaction:

Vilsmeier-Haack Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier Formation of Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Electrophilic_Attack Electrophilic Attack on Aromatic Ring Vilsmeier->Electrophilic_Attack Aromatic Electron-Rich Aromatic Substrate Aromatic->Electrophilic_Attack Intermediate Formation of Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Formylated Aromatic Product Hydrolysis->Product

Caption: The key stages of the Vilsmeier-Haack formylation reaction.

Conclusion

N,N-Dimethylformamide is a cornerstone of modern chemical synthesis and industrial processes. Its unique combination of properties, including high polarity, aprotic nature, and broad solvency, ensures its continued importance in diverse scientific and technological fields. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Dimethylformamide (DMF).
  • Sigma-Aldrich. (2025, July 28). Safety Data Sheet: N,N-Dimethylformamide.
  • ChemPoint. (2019, September 12). N,N-Dimethylformamide.
  • Fisher Scientific. (2009, September 3). Safety Data Sheet: N,N-Dimethylformamide.
  • CAMEO Chemicals - NOAA. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet.
  • Guidechem. (n.d.). What are the applications of N,N-Dimethylformamide (DMF)?
  • Ataman Kimya. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • Fisher Scientific. (n.d.). N,N-Dimethylformamide.
  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethylformamide.
  • Chen, J., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health.
  • ChemicalBook. (2023, April 11). N,N-Dimethylformamide: The application and metabolism.
  • Merck. (n.d.). N,N-Dimethylformamide.
  • Royal Society of Chemistry. (n.d.). Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylformamide ACS reagent, = 99.8 68-12-2.
  • IRO Coating Additive. (2017, December 4). How to Synthesize DMF in One Step.
  • ResearchGate. (n.d.). Molecular structure of N,N-dimethylformamide.
  • UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N,N-Dimethylformamide (DMF).
  • Wikipedia. (n.d.). Dimethylformamide.
  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724).
  • Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.
  • ResearchGate. (n.d.). Synthesis of N-phenylformamide.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylformamide DMF 68-12-2.

Sources

Foundational

Purity analysis of synthesized N,N-Diallylformamide

An In-Depth Technical Guide to the Purity Analysis of Synthesized N,N-Diallylformamide Abstract The chemical fidelity of reagents and intermediates is paramount in research and development, particularly within the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Synthesized N,N-Diallylformamide

Abstract

The chemical fidelity of reagents and intermediates is paramount in research and development, particularly within the pharmaceutical and polymer science sectors. N,N-Diallylformamide, a key building block and monomer, is no exception. Its purity directly influences reaction kinetics, polymer characteristics, and the safety profile of final products. This guide provides a comprehensive framework for the rigorous purity analysis of laboratory-synthesized N,N-Diallylformamide. We will explore the common synthetic pathways and their associated impurity profiles, detail robust analytical methodologies for identification and quantification, and present an integrated workflow for achieving a holistic understanding of sample purity. This document is intended for researchers, chemists, and quality control professionals who require validated, reliable methods for the characterization of this important amide.

The Synthetic Landscape: Understanding Impurity Origins

A robust analytical strategy begins with understanding the synthetic route, as it dictates the likely impurities. N,N-Diallylformamide is commonly synthesized via the formylation of diallylamine. One prevalent method involves the use of a formylating agent such as ethyl formate or formic acid.

The primary reaction is straightforward:

Diallylamine + Formylating Agent → N,N-Diallylformamide

However, this process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual diallylamine and the formylating agent (e.g., formic acid).

  • Side-Products: Potential side-reactions, though often minimal in optimized procedures, can introduce structurally related impurities.

  • Solvent Residues: Solvents used during the reaction or workup (e.g., toluene, ethyl acetate, hexane) may be present.

  • Degradation Products: The amide is susceptible to hydrolysis back to diallylamine and formic acid, especially under strong acidic or basic conditions at elevated temperatures.[1]

The following diagram illustrates the synthetic pathway and the points at which impurities can be introduced.

Synthesis_Impurities cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_impurities Potential Impurities Diallylamine Diallylamine Reaction Formylation Reaction (Solvent) Diallylamine->Reaction Impurity_1 Unreacted Diallylamine Diallylamine->Impurity_1 Source Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Reaction Crude_Product Crude N,N-Diallylformamide Reaction->Crude_Product Yields Impurity_2 Residual Solvent Reaction->Impurity_2 Source Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Purified N,N-Diallylformamide Purification->Final_Product Impurity_3 Degradation (e.g., Formic Acid) Final_Product->Impurity_3 Source (Instability)

Caption: Synthesis pathway of N,N-Diallylformamide and sources of common impurities.

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete purity profile. A validated approach relies on orthogonal methods—different techniques that measure distinct chemical properties—to build confidence in the final assessment.[2] The analytical process must be suitable for its intended purpose, whether it's for simple identification or for precise quantification of impurities.[3]

Our recommended workflow integrates spectroscopic and chromatographic techniques for a comprehensive characterization.

Purity_Workflow Sample Synthesized Sample FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Initial Screen NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) FTIR->NMR Confirms Amide GCMS GC-MS (Volatile Impurity ID & Quantification) NMR->GCMS Informs Search HPLC HPLC-UV (Assay & Non-Volatile Impurity Quantification) NMR->HPLC Informs Search Report Certificate of Analysis (Purity Statement) NMR->Report Confirms Structure GCMS->Report HPLC->Report

Caption: Integrated workflow for the purity analysis of N,N-Diallylformamide.

Core Analytical Techniques: Protocols and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be employed. For quantitative purposes (qNMR), a certified internal standard is required.

Expertise & Causality: ¹H NMR provides rapid confirmation of the structure and can often reveal impurities with unique proton signals. ¹³C NMR confirms the carbon backbone, including the critical amide carbonyl carbon. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for identifying structurally similar impurities.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Formyl Proton (-CHO): A singlet around 8.0-8.2 ppm.

  • Allyl Methylene Protons (-NCH₂-): A doublet of triplets around 3.9-4.1 ppm.

  • Allyl Methine Protons (=CH-): A multiplet (ddt) around 5.7-5.9 ppm.

  • Allyl Terminal Protons (=CH₂): Two multiplets (dq) around 5.1-5.3 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃): [4]

  • Carbonyl Carbon (C=O): ~162 ppm.

  • Allyl Methine Carbon (=CH-): ~132-134 ppm.

  • Allyl Terminal Carbon (=CH₂): ~117-119 ppm.

  • Allyl Methylene Carbon (-NCH₂-): ~45-50 ppm (may show two distinct signals due to rotational isomers).

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the N,N-Diallylformamide sample into an NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis: Calibrate the spectrum to the TMS signal (0 ppm). Integrate all signals corresponding to the product and any visible impurities. The presence of unexpected signals should be investigated and compared to spectra of potential impurities like diallylamine or residual solvents.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities.[7] Its high sensitivity makes it ideal for detecting trace contaminants like residual solvents or unreacted starting materials.

Expertise & Causality: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique "fingerprint" (mass spectrum) that allows for positive identification by comparison to spectral libraries. This dual-detection system provides excellent specificity.[8]

Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min). This program effectively separates common solvents from the main analyte.

    • MS Detector: Set to scan a mass range of m/z 35-400 in Electron Ionization (EI) mode.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak for N,N-Diallylformamide based on its retention time and mass spectrum (expected molecular ion at m/z 125).

    • Identify other peaks by searching their mass spectra against a reference library (e.g., NIST).

    • Quantify impurities using area percent normalization, assuming similar response factors for a preliminary assessment. For higher accuracy, use an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity (assay) of the main component and quantifying less volatile impurities.[9][10]

Expertise & Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity. A UV detector is suitable for N,N-Diallylformamide as the amide chromophore absorbs UV light. By comparing the peak area of the sample to that of a certified reference standard, a highly accurate assay value can be determined. The method's specificity ensures that co-eluting impurities do not interfere with the quantification of the main peak.[11]

Protocol: HPLC Assay Determination

  • Standard Preparation: Accurately prepare a reference standard solution of N,N-Diallylformamide at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same target concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., peak area reproducibility <2%).

    • Inject the sample solution.

    • Calculate the assay using the following formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups, verifying that the synthesized material is indeed an amide.

Expertise & Causality: FT-IR measures the absorption of infrared radiation by molecular vibrations. Specific bonds (C=O, C-N, C=C, =C-H) absorb at characteristic frequencies, providing a molecular fingerprint. While not quantitative, it is an excellent first-pass technique to confirm the identity and check for gross impurities with distinct functional groups (e.g., -OH or -NH from starting materials).

Expected Characteristic Peaks (Neat, Liquid Film):

  • Amide C=O Stretch: Strong absorption around 1670 cm⁻¹.

  • Vinyl C=C Stretch: Medium absorption around 1645 cm⁻¹.

  • C-N Stretch: Medium absorption around 1410 cm⁻¹.

  • =C-H Bends (Out-of-Plane): Strong absorptions around 995 and 920 cm⁻¹.

Protocol: FT-IR Analysis

  • Sample Preparation: Apply a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

  • Background Collection: Run a background scan with a clean, empty sample compartment.

  • Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum or verify the presence of the expected characteristic peaks. The absence of a broad -NH stretch (~3300 cm⁻¹) helps confirm the absence of significant diallylamine impurity.

Data Synthesis and Purity Reporting

The data from all analytical methods should be collated to provide a final purity statement. A comprehensive report includes the structural confirmation by NMR, the assay value from HPLC, and a detailed profile of identified impurities from GC-MS.

Table 1: Example Purity Analysis Summary for a Batch of N,N-Diallylformamide

Analytical Test Method Result Specification
Identity¹H and ¹³C NMRConforms to structureConforms
IdentityFT-IRConforms to referenceConforms
AssayHPLC-UV99.6%≥ 99.0%
Impurity Profile GC-MS
Diallylamine0.12%≤ 0.20%
Toluene0.05%≤ 0.10%
Unknown Impurity 1 (RT=5.8 min)0.08%≤ 0.10%
Total Impurities 0.25% ≤ 0.50%
Final Purity 99.6% ≥ 99.0%

Conclusion

The purity analysis of synthesized N,N-Diallylformamide is a critical step in ensuring its suitability for downstream applications. A scientifically sound assessment is not based on a single measurement but is the culmination of evidence from multiple, orthogonal analytical techniques. By integrating structural confirmation via NMR, quantitative assay by HPLC, and sensitive impurity profiling by GC-MS, researchers and drug development professionals can establish a high degree of confidence in the quality of their material. This guide provides the foundational protocols and expert rationale necessary to implement such a robust, self-validating system of analysis, ensuring both scientific integrity and the reliability of experimental outcomes.[2][12]

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Chemistry Education. Synthesis and analysis of amides.
  • PharmaTutor. Analytical method validation: A brief review.
  • IJARESM. Method Development and Validation for Quantification Of N, N-Dimethylformamide.
  • RSC Publishing. Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • ResearchGate. What is the best technique for amide purification?.
  • RSC Publishing. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC.
  • NIST. Formamide, N,N-dimethyl- - the NIST WebBook.
  • ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • ResearchGate. (PDF) Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1.
  • Indian Academy of Sciences. Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide.
  • IRO Coating Additive. How to Synthesize DMF in One Step.
  • PubMed. Spectroscopy of N,N-dimethylformamide in the VUV and IR Regions: Experimental and Computational Studies.
  • ResearchGate. Spectroscopy of N , N -dimethylformamide in the VUV and IR regions: Experimental and computational studies | Request PDF.
  • ChemicalBook. N,N-Diethylformamide(617-84-5) 1H NMR spectrum.
  • SpectraBase. N,N-diallylformamide - Optional[13C NMR] - Chemical Shifts.
  • National Library of Medicine. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP.
  • ChemicalBook. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum.
  • PubMed. Determination of N,N-dimethylformamide in air by capillary gas chromatography.
  • ResearchGate. GC-MS spectra of control and treated samples of DMF.
  • 49th Lunar and Planetary Science Conference 2018. GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT T.
  • Google Patents. CN103472176A - Method for detecting residual quantity of N, N-dimethyl formamide in PU (Polyurethane) leather.

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N,N-Diallylformamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Diallylformamide is a reactive organic molecule with significant potential as a monomer and synthetic intermediate. A thorough understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diallylformamide is a reactive organic molecule with significant potential as a monomer and synthetic intermediate. A thorough understanding of its thermal stability is paramount for ensuring safe handling, defining processing limits, and predicting its behavior in high-temperature applications. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of N,N-Diallylformamide. In the absence of extensive direct literature on this specific compound, this document synthesizes information from well-studied structural analogs, particularly N,N-Dimethylformamide (DMF) and various diallyl amines, to construct a predictive framework. We will explore anticipated decomposition mechanisms, identify probable degradation products, and detail the critical analytical methodologies required for empirical validation. The protocols and insights presented herein are designed to equip researchers with the necessary tools to rigorously assess the thermal properties of N,N-Diallylformamide.

Introduction: The Imperative of Thermal Characterization

N,N-Diallylformamide, HCON(CH₂CH=CH₂)₂, is a tertiary amide distinguished by the presence of two reactive allyl groups attached to the nitrogen atom. This unique structure makes it a valuable building block in polymer chemistry and organic synthesis. The allyl functionalities can participate in a variety of chemical transformations, including polymerization, cross-linking, and metal-catalyzed reactions. However, the presence of these unsaturated groups, combined with the formamide core, introduces complexities regarding the molecule's stability under thermal stress.

The thermal stability of a compound is not merely an academic data point; it is a critical safety and process-defining parameter. For N,N-Diallylformamide, this understanding is crucial for:

  • Safe Storage and Handling: Establishing maximum safe storage temperatures to prevent runaway reactions or pressure buildup.

  • Process Optimization: Defining the thermal limits for reactions where it is used as a solvent or reactant, preventing unintended degradation that could lead to yield loss and byproduct formation.

  • Polymerization Control: Understanding the onset of decomposition is vital when N,N-Diallylformamide is used as a monomer, as decomposition can compete with polymerization, affecting the final properties of the material.

This guide will deconstruct the factors influencing its stability and provide a robust framework for its analytical investigation.

Predicted Thermal Behavior and Decomposition Mechanisms

The thermal decomposition of N,N-Diallylformamide is likely to proceed through several competing pathways, influenced by the inherent reactivity of both the formamide group and the N-allyl substituents. By examining analogous structures, we can postulate the most probable mechanisms.

The N,N-Dimethylformamide (DMF) Analogy: Decarbonylation

The thermal decomposition of N,N-Dimethylformamide (DMF) is well-documented and serves as an excellent starting point. At temperatures exceeding 350°C, DMF primarily undergoes decarbonylation, breaking the C-N bond to yield dimethylamine and carbon monoxide.[1][2] This reaction proceeds via a unimolecular elimination mechanism.

  • Proposed Pathway A: Decarbonylation Applying this precedent to N,N-Diallylformamide, the principal decomposition pathway is predicted to be the cleavage of the formyl C-N bond to produce Diallylamine and Carbon Monoxide .[2][3] Given the greater steric strain and potentially different electronic effects of allyl groups compared to methyl groups, the onset temperature for this process may differ from that of DMF.

The Diallyl Amine Analogy: Allylic Cleavage and Rearrangement

The allyl groups themselves are susceptible to thermal reactions. Studies on the pyrolysis of tertiary allylamine salts show that cleavage of the N-allyl bond is a key decomposition step, occurring at temperatures between 180°C and 280°C.[4] This suggests that pathways involving the allyl groups may occur at lower temperatures than the core decarbonylation.

  • Proposed Pathway B: Homolytic N-C Bond Cleavage A competing mechanism is the homolytic cleavage of one of the N-allyl bonds. This process would generate a diallylaminyl radical and an allyl radical. These highly reactive radical species would initiate a cascade of secondary reactions, including:

    • Hydrogen Abstraction: Leading to the formation of diallylamine and various propene derivatives.

    • Radical Coupling: The coupling of two allyl radicals would form 1,5-hexadiene.

  • Proposed Pathway C: Intramolecular Rearrangement While less common for simple amides, intramolecular rearrangements like the Amide-Claisen rearrangement can occur in N-allyl systems under thermal conditions, leading to the formation of isomeric structures.[5] This pathway is generally considered a minor contributor unless facilitated by specific catalysts or molecular geometries.

The interplay between these pathways dictates the final product distribution. Decarbonylation is likely the cleanest and most dominant pathway at higher temperatures, while radical cleavage may contribute to a more complex product mixture at the initial onset of decomposition.

G cluster_main Proposed Decomposition Pathways cluster_B Pathway B: Homolytic Cleavage DAF N,N-Diallylformamide DA Diallylamine DAF->DA Δ (High Temp) CO Carbon Monoxide Rad Radical Intermediates (Diallylaminyl• + Allyl•) DAF->Rad Δ (Lower Temp) Sec_Prod Secondary Products (1,5-Hexadiene, etc.) Rad->Sec_Prod Coupling & Abstraction

Figure 1: Competing thermal decomposition pathways for N,N-Diallylformamide.

Analytical Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a complete and trustworthy characterization of thermal stability. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) form the cornerstone of this investigation.

G cluster_workflow Comprehensive Thermal Analysis Workflow TGA Step 1: TGA (Mass Loss vs. Temp) DSC Step 2: DSC (Heat Flow vs. Temp) TGA->DSC Correlate Events EGA Step 3: TGA-GC/MS (Evolved Gas ID) DSC->EGA Identify Products of Thermal Events

Figure 2: Recommended experimental workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This is the primary technique for determining the onset of decomposition.

Objective: To determine the temperature range of decomposition and the kinetics of mass loss.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Place a small, representative sample of N,N-Diallylformamide (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the boiling point (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the final decomposition point (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time.

  • Analysis: Plot the percentage mass loss versus temperature. Determine key parameters such as the onset temperature of decomposition (T_onset), the temperature at 5% mass loss (T₅%), and the peak decomposition temperature from the derivative curve (DTG).

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[7] It identifies whether decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing), a critical piece of information for safety assessment.

Objective: To measure the enthalpy of decomposition and identify other thermal transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Hermetically seal a small amount of N,N-Diallylformamide (typically 2-5 mg) in a suitable DSC pan (e.g., aluminum or high-pressure stainless steel to contain vapors before decomposition). An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell.

  • Thermal Program: Use a thermal program identical or similar to the one used in the TGA analysis (e.g., heat from 30°C to 400°C at 10°C/min). The final temperature should be chosen to capture the decomposition event without exceeding the instrument's safety limits.

  • Data Acquisition: Record the differential heat flow versus temperature.

  • Analysis: Identify endothermic peaks (e.g., boiling) and exothermic peaks (often associated with decomposition). Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_decomp).

Protocol: Evolved Gas Analysis (EGA) via TGA-GC/MS

EGA is crucial for validating the proposed decomposition mechanisms by identifying the gaseous products released.[8] Coupling the outlet of a TGA to a Gas Chromatograph/Mass Spectrometer (GC/MS) allows for the separation and identification of volatile decomposition products.

Objective: To identify the chemical composition of the gases evolved during decomposition.

Methodology:

  • System Setup: Interface the gas outlet of the TGA furnace to the injection port of a GC/MS system using a heated transfer line to prevent condensation.

  • TGA Program: Run a TGA experiment as described in Protocol 3.1.

  • Gas Sampling: At specific temperatures of interest (e.g., just after T_onset, at the DTG peak), direct the evolved gas from the TGA into the GC column for a set period.

  • GC Separation: The sampled gas mixture is separated into its individual components based on their boiling points and interaction with the GC column.

  • MS Identification: As each component elutes from the GC, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum (a molecular fingerprint) is compared against a spectral library (e.g., NIST) for positive identification.

  • Analysis: Correlate the identified products with the mass loss steps observed in the TGA to build a comprehensive decomposition profile. The detection of diallylamine and carbon monoxide would provide strong evidence for Pathway A.

Quantitative Data Summary & Interpretation

ParameterSymbolTypical Expected ValueAnalytical TechniqueSignificance
Onset Decomposition Temp.T_onset250 - 350 °CTGAThe temperature at which significant mass loss begins. A key stability indicator.
Temp. at 5% Mass LossT₅%270 - 370 °CTGAA standardized point for comparing the stability of different materials.
Peak Decomposition Temp.T_peak300 - 400 °CTGA (DTG Curve)The temperature at which the rate of decomposition is maximal.
Residual Mass @ 600°C% Residue< 2%TGAIndicates if the decomposition is complete or if non-volatile char is formed.
Enthalpy of DecompositionΔH_decomp-50 to -300 J/gDSCQuantifies the energy released (exothermic, negative value) or absorbed during decomposition.
Primary Evolved Gases-Diallylamine, COTGA-GC/MSConfirms the primary decomposition pathway (e.g., decarbonylation).
Secondary Evolved Gases-1,5-Hexadiene, PropeneTGA-GC/MSProvides evidence for secondary radical-based decomposition pathways.

Note: The values presented are predictive and based on analogous compounds. Empirical verification is required.

Safety and Handling for Thermal Studies

The predicted decomposition products and the reactivity of analogous compounds necessitate strict safety protocols when conducting thermal analysis of N,N-Diallylformamide.

  • Inherent Hazards: The analogous compound, diallylamine, is flammable, toxic, and corrosive.[9] The primary decomposition product, carbon monoxide, is a highly toxic gas.

  • Engineering Controls: All heating experiments must be conducted inside a certified chemical fume hood or a well-ventilated enclosure to prevent exposure to volatile parent compounds or toxic decomposition gases.

  • Personal Protective Equipment (PPE): Standard PPE, including chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn.

  • Inert Atmosphere: Performing thermal analysis under an inert atmosphere (Nitrogen, Argon) is critical not only for mechanistic clarity but also for safety, as it prevents the formation of explosive vapor/air mixtures and suppresses potentially violent oxidation reactions.[9]

  • Pressure Management: When using sealed DSC pans, be aware of the potential for significant pressure buildup from evolved gases, which can cause the pans to rupture. Use high-pressure crucibles if studying decomposition at temperatures significantly above the boiling point.

Conclusion

While direct experimental data on the thermal decomposition of N,N-Diallylformamide is limited, a robust predictive model can be constructed by leveraging data from its structural analogs, N,N-Dimethylformamide and diallyl amines. The primary decomposition pathway is anticipated to be a decarbonylation reaction yielding diallylamine and carbon monoxide, with competing radical-based allylic cleavage reactions potentially occurring at lower temperatures.

This guide provides the necessary theoretical framework and detailed, self-validating experimental protocols for researchers to empirically determine the thermal stability, decomposition kinetics, and degradation products of N,N-Diallylformamide. A rigorous application of the described TGA, DSC, and TGA-GC/MS workflow will generate the critical data needed to ensure the safe and effective use of this versatile chemical in advanced applications.

References

  • Ainsworth, C., & Easton, N. R. (1969). Production of diallylamine. U.S. Patent No. 3,428,685. Washington, DC: U.S.
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  • International Programme on Chemical Safety (IPCS). (2001). N,N-DIMETHYLFORMAMIDE. Concise International Chemical Assessment Document 31. [Link]

  • Zábranský, M., et al. (2024). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 29(4), 856. [Link]

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  • Wikipedia contributors. (2022). Diallylamine. Wikipedia. [Link]

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  • Tyczynska, M., Dentkiewicz, A., & Jozwiak, M. (2023). Thermodynamic and Thermal Analyze of N,N-Dimethylformamide + 1-Butanol Mixture Properties Based on Density, Sound Velocity and Heat Capacity Data. Molecules, 28(13), 5192. [Link]

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  • Zábranský, M., et al. (2024). Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. ResearchGate. [Link]

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Sources

Foundational

A-Z Guide to the Allyl Group Reactivity in N,N-Diallylformamide: Mechanisms, Protocols, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N,N-Diallylformamide (DAF) is a versatile bifunctional molecule whose synthetic potential is primarily dictated by the reactivity of its t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diallylformamide (DAF) is a versatile bifunctional molecule whose synthetic potential is primarily dictated by the reactivity of its two terminal allyl groups. Positioned strategically on a central nitrogen atom, these alkenes are primed for a variety of intramolecular cyclization and intermolecular functionalization reactions. This technical guide provides an in-depth exploration of the core reactivity of DAF's allyl groups, focusing on key transformations including radical cyclization, ring-closing metathesis (RCM), cyclopolymerization, and hydroformylation. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested experimental protocols, and discuss the influence of the N-formyl group on reactivity. The resulting heterocyclic scaffolds, such as functionalized pyrrolidines and azepines, are of significant interest in medicinal chemistry and materials science, positioning DAF as a valuable and multifaceted building block.[1][2][3][4][5][6]

Introduction: Understanding N,N-Diallylformamide (DAF)

N,N-Diallylformamide is an organic compound featuring a central formamide group flanked by two allyl substituents. Unlike its well-studied counterpart, N,N-dimethylformamide (DMF), which is primarily utilized as a polar aprotic solvent[7][8], DAF's utility lies in its role as a reactive monomer and a precursor for complex molecular architectures. The two terminal C=C double bonds are the primary sites of reactivity, enabling a rich chemistry that is foundational to the synthesis of important nitrogen-containing heterocycles.

Molecular Structure and Physicochemical Properties

The structure of DAF is characterized by the planar formamide unit and the two flexible allyl chains. The N-formyl group is a key modulator of the molecule's electronic properties; its electron-withdrawing nature reduces the nucleophilicity of the nitrogen atom compared to a simple diallylamine. This electronic effect subtly influences the reactivity of the adjacent allyl groups.

Diagram 1: Structure of N,N-Diallylformamide

Caption: Structure of N,N-Diallylformamide (DAF).

Table 1: Physicochemical Properties of N,N-Diallylformamide

Property Value
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 198-200 °C at 760 mmHg
Density Approx. 0.93 g/mL

| Solubility | Soluble in most organic solvents. |

Synthesis of N,N-Diallylformamide

The most direct synthesis of DAF involves the N-formylation of diallylamine. This can be achieved using various formylating agents. A common and efficient method is the reaction with methyl formate, which proceeds under mild conditions to give the desired product and methanol as the only byproduct.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diallylamine (1.0 eq) and a molar excess of methyl formate (1.2-1.5 eq).

  • Reaction: The reaction mixture is stirred at room temperature. The progress can be monitored by GC-MS or TLC. For acceleration, the mixture can be gently heated to 40-50 °C.

  • Work-up: Upon completion, the excess methyl formate and the methanol byproduct are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude N,N-diallylformamide is then purified by vacuum distillation to yield a colorless liquid.

Core Reactivity: Intramolecular Cyclization Reactions

The defining feature of DAF's reactivity is the propensity of its two allyl groups to react intramolecularly, providing efficient pathways to nitrogen-containing heterocycles. The two most powerful methods for achieving this are radical cyclization and ring-closing metathesis.

Radical Cyclization: A Pathway to Pyrrolidines

Radical cyclization is a classic and reliable method for forming five- and six-membered rings.[10] In the case of DAF, an initial radical is generated on one allyl chain, which then attacks the double bond of the second allyl chain in an intramolecular fashion. This process is highly regioselective.

Causality of Experimental Choice: The 5-exo-trig cyclization, leading to a five-membered pyrrolidine ring, is kinetically favored over the 6-endo-trig pathway according to Baldwin's rules. This preference results in the formation of a substituted pyrrolidine ring system, a privileged scaffold in medicinal chemistry renowned for its applications in anticancer, antibacterial, and CNS-active agents.[1][2][3][11]

Diagram 2: Mechanism of Radical Cyclization of DAF

Radical_Cyclization cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN (Initiator) Bu3SnH Bu₃SnH AIBN->Bu3SnH Δ Bu3Sn_rad Bu₃Sn• Bu3SnH->Bu3Sn_rad Generates DAF DAF (Substrate) DAF_rad Allyl Radical Intermediate DAF->DAF_rad Radical Addition (e.g., from Bu₃Sn•) Cyclized_rad Cyclized Radical (5-exo-trig) DAF_rad->Cyclized_rad Intramolecular Cyclization Product Pyrrolidine Product Cyclized_rad->Product H-atom transfer from Bu₃SnH

Caption: Tin-hydride mediated radical cyclization of DAF.

  • Setup: A solution of N,N-diallylformamide (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) in a degassed solvent (e.g., toluene or benzene) is prepared in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Initiation: Tri-n-butyltin hydride (Bu₃SnH, 1.1 eq) is added dropwise via syringe pump to the solution at reflux (approx. 80-110 °C depending on the solvent). The slow addition is crucial to keep the concentration of the tin hydride low, which minimizes premature reduction of the initial radical.

  • Reaction: The reaction is maintained at reflux for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The solvent is removed in vacuo. The crude product, which contains the desired pyrrolidine and tin byproducts, is then processed. The tin residues can be removed by flash chromatography on silica gel, often using a mobile phase containing triethylamine, or by precipitation with potassium fluoride.

  • Purification: Final purification is achieved by column chromatography to yield the 1-formyl-3-methyl-4-methylenepyrrolidine.

Ring-Closing Metathesis (RCM): A Route to Azepines

Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful and versatile method for C=C bond formation.[12] For DAF, an intramolecular Ring-Closing Metathesis (RCM) reaction connects the two terminal allyl groups to form a seven-membered unsaturated heterocycle, 2,3,6,7-tetrahydro-1H-azepine-1-carbaldehyde. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts.[13][14][15]

Causality of Experimental Choice: RCM is chosen for its exceptional functional group tolerance and reliability in forming medium-to-large rings.[12][13] The driving force for the reaction is the entropically favorable release of a small, volatile byproduct, ethylene gas, which is removed from the reaction system to drive the equilibrium toward the cyclized product.[13] The resulting azepine core is a key structural motif in many pharmaceuticals, including antipsychotic and anticonvulsant agents.[5][6][16]

Diagram 3: Catalytic Cycle for Ring-Closing Metathesis

RCM_Cycle Catalyst [Ru]=CH₂ (Grubbs Cat.) Coord_Complex Alkene Coordinated Complex Catalyst->Coord_Complex + DAF DAF DAF Substrate Metallacycle1 First Metallacyclobutane Coord_Complex->Metallacycle1 [2+2] Cycloaddition Intermediate Intermediate Alkylidene Metallacycle1->Intermediate Retro [2+2] (- C₂H₄) Metallacycle2 Second Metallacyclobutane Intermediate->Metallacycle2 Intramolecular [2+2] Cycloaddition Product_Complex Product Coordinated Complex Metallacycle2->Product_Complex Retro [2+2] Product_Complex->Catalyst Release Product Product Cyclic Azepine Product Product_Complex->Product

Caption: Simplified RCM mechanism for DAF cyclization.

  • Setup: In a glovebox or under a strict inert atmosphere, N,N-diallylformamide (1.0 eq) is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) to make a dilute solution (typically 0.01-0.05 M). Dilution is critical to favor the intramolecular RCM over intermolecular polymerization.

  • Catalyst Addition: A solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) in the same solvent is added to the substrate solution.

  • Reaction: The reaction is stirred at room temperature or gently heated (e.g., 40 °C) for 2-12 hours. The progress is monitored by TLC or GC-MS. A constant, gentle stream of argon or nitrogen can be bubbled through the solution to help remove the ethylene byproduct.

  • Quenching: Once the reaction is complete, a quenching agent, such as ethyl vinyl ether, is added to deactivate the ruthenium catalyst. The mixture is stirred for 30 minutes.

  • Purification: The solvent is removed under reduced pressure. The residue is purified directly by flash column chromatography on silica gel to afford the pure 2,3,6,7-tetrahydro-1H-azepine-1-carbaldehyde.

Polymerization and Intermolecular Reactions

Beyond cyclization, the allyl groups of DAF can participate in polymerization and other intermolecular addition reactions, expanding its utility as a monomer and synthetic intermediate.

Cyclopolymerization

DAF can undergo free-radical polymerization to produce soluble, non-crosslinked polymers.[17] The mechanism involves an alternating sequence of intermolecular addition of a growing polymer radical to one allyl group, followed by a rapid intramolecular cyclization onto the second allyl group to form a five- or six-membered ring within the polymer backbone.[17][18] This process, known as cyclopolymerization, prevents cross-linking and yields linear polymers containing cyclic repeating units.

Causality of Experimental Choice: This method is selected to create functional polymers with unique architectures. The resulting poly(N,N-diallylformamide) can be hydrolyzed to produce poly(diallylamine), a cationic polyelectrolyte with applications in drug delivery, water treatment, and gene therapy.

Hydroformylation

Hydroformylation, or the "oxo process," involves the addition of a hydrogen atom and a formyl group (-CHO) across the C=C double bond.[19][20][21] When applied to DAF, this reaction can functionalize one or both allyl groups, converting them into formylpropyl side chains. The reaction is catalyzed by transition metal complexes, typically based on rhodium or cobalt.[20]

Causality of Experimental Choice: Hydroformylation is a premier industrial process for introducing aldehyde functionality in an atom-economical manner.[19] The resulting aldehydes are versatile synthetic handles that can be further transformed into alcohols (via reduction), carboxylic acids (via oxidation), or amines (via reductive amination), making hydroformylation a gateway to a wide range of DAF derivatives. Regioselectivity (linear vs. branched aldehyde) can often be controlled by the choice of catalyst and ligands.[20][22]

Conclusion and Outlook

The reactivity of the allyl groups in N,N-diallylformamide provides a robust and versatile platform for synthetic chemistry. Through well-established methodologies such as radical cyclization and ring-closing metathesis, DAF serves as an excellent precursor to valuable nitrogen-containing heterocycles like pyrrolidines and azepines.[1][5] Furthermore, its ability to undergo cyclopolymerization and intermolecular additions like hydroformylation highlights its potential as a functional monomer and a platform for creating diverse molecular structures. For researchers in drug discovery and materials science, a thorough understanding of these core reactions is essential for harnessing the full synthetic potential of this powerful and adaptable building block.

References

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Exploratory

N,N-Diallylformamide as a monomer for polymer synthesis

An In-Depth Technical Guide to N,N-Diallylformamide in Polymer Synthesis Authored by a Senior Application Scientist This guide provides an in-depth exploration of N,N-Diallylformamide (DAF) as a versatile monomer for pol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N-Diallylformamide in Polymer Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N,N-Diallylformamide (DAF) as a versatile monomer for polymer synthesis, tailored for researchers, scientists, and professionals in drug development. We will move beyond basic descriptions to dissect the nuanced polymerization behavior of DAF, offering field-proven insights into experimental design and application.

Introduction: The Unique Position of N,N-Diallylformamide in Polymer Science

N,N-Diallylformamide (DAF) is a non-conjugated diallylamine derivative that presents a unique combination of functionalities. Unlike conventional vinyl monomers, the presence of two allyl groups introduces a propensity for cyclopolymerization, a process that is fundamental to the unique properties of the resulting polymers. The formamide group offers a hydrophilic character and a site for potential post-polymerization modification. Understanding the interplay between these structural features is critical to harnessing the full potential of DAF in advanced material design.

The primary allure of DAF lies in its ability to form soluble, high-molecular-weight polymers through free-radical polymerization, a feat not easily achieved with many other diallyl monomers which tend to crosslink and form insoluble gels. This characteristic opens the door to a wide array of applications, from novel hydrogel formulations to functional coatings and drug delivery vehicles.

The Heart of the Matter: The Cyclopolymerization of DAF

The polymerization of DAF is not a simple linear chain growth. Instead, it proceeds predominantly through a cyclopolymerization mechanism, where the propagation involves an alternating sequence of intermolecular and intramolecular addition steps. This process is critical as it leads to the formation of a polymer backbone containing five-membered pyrrolidinium rings.

The polymerization of N,N-Diallylformamide (DAF) is a classic example of free-radical cyclopolymerization.[1] This process involves a series of elementary steps: initiation, propagation, and termination.[2]

  • Initiation: The process begins with the generation of free radicals from an initiator molecule, such as a peroxide or an azo compound.[2] These highly reactive species then attack the carbon-carbon double bond of a DAF monomer, creating a monomer radical.[3]

  • Propagation: This is the chain-growth phase and involves a sophisticated intramolecular cyclization followed by intermolecular monomer addition. The initially formed radical attacks the second allyl group within the same monomer unit, leading to the formation of a five-membered pyrrolidinium ring. This cyclized radical then propagates by adding to another DAF monomer. This alternating intramolecular-intermolecular addition is the hallmark of cyclopolymerization.[1]

  • Termination: The growing polymer chains are terminated through combination or disproportionation reactions.[3]

The propensity for cyclization over linear propagation is a key feature of DAF and is influenced by factors such as monomer concentration and temperature.

DAF_Cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M DAF Monomer (M) R->M Addition RM Monomer Radical (RM•) M->RM RM_uncyclized Uncyclized Radical RM_cyclized Cyclized Radical (5-membered ring) RM_uncyclized->RM_cyclized Intramolecular Cyclization M2 Another DAF Monomer RM_cyclized->M2 Intermolecular Addition P Growing Polymer Chain (P•) P1 Growing Chain (P1•) M2->P Dead_Polymer Terminated Polymer P1->Dead_Polymer P2 Growing Chain (P2•) P2->Dead_Polymer Combination or Disproportionation DAF_Applications cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification cluster_applications Applications DAF N,N-Diallylformamide (DAF) Polymerization Cyclopolymerization DAF->Polymerization PDAF Poly(N,N-Diallylformamide) (PDAF) Polymerization->PDAF Hydrolysis Hydrolysis PDAF->Hydrolysis Hydrogels Hydrogels (Cross-linking) PDAF->Hydrogels Coatings Functional Coatings PDAF->Coatings PDAA Poly(diallylamine) Hydrolysis->PDAA DrugDelivery Drug Delivery (Conjugation) PDAA->DrugDelivery TissueEng Tissue Engineering Hydrogels->TissueEng

Sources

Foundational

An In-depth Technical Guide to the Exploratory Reactions of N,N-Diallylformamide with Radical Initiators

Abstract This technical guide provides a comprehensive exploration into the radical-initiated reactions of N,N-Diallylformamide (DAF), a versatile yet under-explored monomer. Addressed to researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration into the radical-initiated reactions of N,N-Diallylformamide (DAF), a versatile yet under-explored monomer. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the synthesis and polymerization of DAF. It offers detailed experimental protocols for reactions initiated by common radical sources, discusses the mechanistic intricacies of cyclopolymerization, and presents methods for the characterization of the resultant polymeric structures. Furthermore, this guide explores the potential applications of poly(N,N-Diallylformamide) (PDAF) in the pharmaceutical sciences, particularly in the realm of advanced drug delivery systems. Our objective is to furnish a scientifically rigorous and practical resource that empowers researchers to innovate in the field of functional polymer synthesis.

Introduction: The Potential of N,N-Diallylformamide in Polymer Science

N,N-Diallylformamide (DAF) is a non-conjugated diene monomer that holds significant promise for the synthesis of functional polymers. The presence of two allyl groups renders it amenable to cyclopolymerization, a process that yields linear polymers containing cyclic repeating units within the main chain. This unique topology imbues the resulting polymer, poly(N,N-Diallylformamide) (PDAF), with distinct properties compared to its linear, non-cyclized counterparts. The formamide functionality introduces polarity and the potential for hydrogen bonding, suggesting applications where biocompatibility and aqueous solubility are paramount.

For drug development professionals, polymers derived from DAF are of particular interest. Theformamide group is isomeric with the amide group found in poly(N-vinylformamide), a polymer known for its low toxicity and potential in biomedical applications.[1] The cyclic structure of PDAF can lead to enhanced thermal stability and a more compact macromolecular architecture, properties that are advantageous for the design of robust drug delivery vehicles.[2][3]

This guide will systematically explore the synthesis of DAF and its subsequent reactions with radical initiators, providing a foundational understanding for its application in materials science and drug development.

Synthesis and Purification of N,N-Diallylformamide (DAF)

A reliable synthetic route to high-purity DAF is the cornerstone of any exploratory study of its polymerization. While specific literature on the synthesis of N,N-Diallylformamide is scarce, a robust method can be adapted from standard organic synthesis protocols for the formation of amides. One such approach is the N-formylation of diallylamine.

Proposed Synthetic Pathway: N-Formylation of Diallylamine

This procedure is based on the established reactivity of amines with formylating agents.[4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diallylamine (1.0 eq).

  • Reagent Addition: Slowly add formic acid (1.2 eq) to the flask. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting amine.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess formic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-Diallylformamide.

  • Final Purification: The crude product should be purified by vacuum distillation to yield pure N,N-Diallylformamide.

Characterization of DAF:

  • ¹H NMR: Expect to see characteristic peaks for the vinyl protons (~5.7-6.0 ppm and ~5.1-5.3 ppm), the methylene protons adjacent to the nitrogen (~3.8-4.0 ppm), and the formyl proton (~8.0-8.2 ppm).

  • ¹³C NMR: Signals corresponding to the vinyl carbons, the methylene carbons, and the carbonyl carbon should be present.

  • FT-IR: Look for the characteristic C=O stretching vibration of the amide at approximately 1670 cm⁻¹.[5]

Radical-Initiated Reactions of N,N-Diallylformamide

The polymerization of DAF is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that attack the double bonds of the monomer. A key feature of the radical polymerization of 1,6-dienes like DAF is the propensity for cyclopolymerization, an alternating intramolecular and intermolecular propagation process.

The Mechanism of Cyclopolymerization

The generally accepted mechanism for the cyclopolymerization of diallyl monomers involves the following steps:

  • Initiation: A radical (R•) generated from the initiator adds to one of the allyl groups of a DAF molecule to form a primary radical.

  • Intramolecular Cyclization: This radical then undergoes an intramolecular addition to the second allyl group within the same molecule, forming a cyclic radical. This cyclization can lead to the formation of either a five-membered (pyrrolidine) or a six-membered (piperidine) ring. The formation of five-membered rings is often kinetically favored.

  • Intermolecular Propagation: The cyclic radical then adds to an allyl group of another DAF molecule, propagating the polymer chain.

Diagram of the Cyclopolymerization Mechanism:

Cyclopolymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) -> 2R• Primary_Radical Primary Radical Initiator->Primary_Radical + DAF Monomer N,N-Diallylformamide (DAF) Cyclic_Radical_5 5-membered Cyclic Radical Primary_Radical->Cyclic_Radical_5 Intramolecular Cyclization (kinetic) Cyclic_Radical_6 6-membered Cyclic Radical Primary_Radical->Cyclic_Radical_6 Intramolecular Cyclization (thermodynamic) Propagating_Chain Propagating Polymer Chain Cyclic_Radical_5->Propagating_Chain + DAF Cyclic_Radical_6->Propagating_Chain + DAF Propagating_Chain->Propagating_Chain + n(DAF) Dead_Polymer Poly(N,N-Diallylformamide) (PDAF) Propagating_Chain->Dead_Polymer Combination or Disproportionation caption Figure 1. General mechanism of DAF cyclopolymerization.

Caption: Figure 1. General mechanism of DAF cyclopolymerization.

Exploratory Reactions with Azo Initiators: AIBN

Azobisisobutyronitrile (AIBN) is a widely used radical initiator due to its predictable first-order decomposition kinetics.

Experimental Protocol for Polymerization with AIBN:

  • Preparation: In a Schlenk tube, dissolve N,N-Diallylformamide (e.g., 20 mmol) and AIBN (e.g., 0.2 mmol, 1 mol% relative to monomer) in a suitable solvent such as dimethylformamide (DMF) or toluene.[6] The use of a solvent is recommended to control the viscosity of the reaction mixture.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[6]

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at a temperature appropriate for AIBN decomposition (typically 60-80 °C).[7]

  • Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Termination and Isolation: Terminate the reaction by cooling the tube in liquid nitrogen.[6] Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Exploratory Reactions with Peroxide Initiators: Benzoyl Peroxide

Benzoyl peroxide (BPO) is another common radical initiator that decomposes upon heating to generate benzoyloxy radicals.[8][9]

Experimental Protocol for Polymerization with BPO:

  • Preparation: In a reaction vessel, dissolve N,N-Diallylformamide and BPO in a solvent. Note that BPO is often supplied wet with water for safety and may need to be dried before use, depending on the desired reaction conditions.[10]

  • Degassing: As with AIBN, thoroughly degas the reaction mixture.

  • Polymerization: Heat the mixture to a temperature that ensures a suitable rate of decomposition for BPO (typically 80-100 °C).

  • Isolation and Purification: Follow the same procedure as described for the AIBN-initiated polymerization to isolate and purify the resulting polymer.

Exploratory Reactions with Redox Initiator Systems: Persulfates

Redox initiation systems, such as ammonium persulfate (APS) in combination with a reducing agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can initiate polymerization at lower temperatures.[11][12][13] This is particularly useful for polymerizations in aqueous media.

Experimental Protocol for Redox-Initiated Polymerization:

  • Preparation: Dissolve N,N-Diallylformamide in water. Add the persulfate initiator (e.g., APS).

  • Degassing: Purge the solution with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Initiation: Add the reducing agent (e.g., TMEDA) to the reaction mixture to initiate the polymerization.

  • Polymerization: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the increase in viscosity.

  • Isolation: Precipitate the polymer in a non-solvent like acetone or methanol, filter, and dry.

Characterization of Poly(N,N-Diallylformamide) (PDAF)

Thorough characterization of the synthesized PDAF is essential to understand its structure and properties.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: NMR is crucial for confirming the cyclized structure of the polymer. The absence or significant reduction of signals corresponding to the vinyl protons of the monomer is a key indicator of polymerization. The presence of new signals in the aliphatic region will correspond to the protons and carbons of the pyrrolidine or piperidine rings in the polymer backbone.[14]

  • FT-IR Spectroscopy: The FT-IR spectrum of the polymer will show the disappearance of the C=C stretching vibration of the allyl groups and the retention of the C=O stretching of the formamide group.[5]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[15] For PDAF, a polar solvent such as DMF with an added salt like LiBr is often a suitable mobile phase.[16]

Table 1: Representative GPC Analysis Parameters for PDAF

ParameterValue/ConditionRationale
Columns Polystyrene-divinylbenzene (PS-DVB)Standard for organic-soluble polymers.
Mobile Phase DMF + 0.05 M LiBrDMF is a good solvent for polyamides, and LiBr prevents polymer aggregation.[16]
Flow Rate 1.0 mL/minA typical flow rate for standard GPC analysis.
Temperature 40-60 °CElevated temperature can reduce solvent viscosity and improve resolution.[17]
Detector Refractive Index (RI)A universal detector for polymers.
Calibration Polystyrene or PMMA standardsUsed to create a calibration curve for molecular weight determination.

Kinetic Considerations in DAF Polymerization

The kinetics of DAF polymerization can be investigated to understand the rate of polymerization and the factors that influence it.[18][19]

Workflow for a Kinetic Study:

Kinetic Study Workflow Start Prepare Polymerization Reactions at Different Conditions Conditions Vary: - Initiator Concentration - Monomer Concentration - Temperature Start->Conditions Sampling Take Aliquots at Timed Intervals Conditions->Sampling Analysis Analyze Samples to Determine Monomer Conversion Sampling->Analysis Conversion_Analysis Methods: - Gravimetry - NMR Spectroscopy - Gas Chromatography Analysis->Conversion_Analysis Data_Plotting Plot Monomer Conversion vs. Time Analysis->Data_Plotting Rate_Determination Determine the Rate of Polymerization (Rp) Data_Plotting->Rate_Determination End Elucidate Kinetic Parameters Rate_Determination->End caption Figure 2. Workflow for a kinetic study of DAF polymerization.

Caption: Figure 2. Workflow for a kinetic study of DAF polymerization.

Potential Applications in Drug Development

The unique properties of PDAF make it a promising candidate for various applications in drug delivery.[2][3][20][21]

  • Nanoparticle-based Drug Delivery: PDAF can be formulated into nanoparticles to encapsulate and deliver therapeutic agents. The hydrophilic nature of the formamide groups may impart "stealth" properties, prolonging circulation time in the bloodstream.

  • Hydrogels for Controlled Release: The potential for hydrogen bonding suggests that PDAF could be crosslinked to form hydrogels for the sustained release of drugs.

  • Gene Delivery: The cationic nature of the polymer backbone (after potential modification) could be exploited for complexing with nucleic acids for gene therapy applications.

Conclusion

N,N-Diallylformamide presents a valuable opportunity for the synthesis of novel, functional polymers through radical-initiated cyclopolymerization. This guide has provided a foundational framework for the synthesis, polymerization, and characterization of this promising monomer. The detailed protocols and mechanistic insights are intended to serve as a catalyst for further research into the properties and applications of poly(N,N-Diallylformamide), particularly in the innovative field of drug delivery systems. As with any exploratory research, the experimental conditions provided herein should be considered as starting points, and optimization will be necessary to achieve desired outcomes.

References

  • ResolveMass Laboratories Inc. GPC analysis of Polymers. (URL: [Link])

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. (URL: [Link])

  • Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl) - The Royal Society of Chemistry. (URL: [Link])

  • Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production - Green Chemistry (RSC Publishing). (URL: [Link])

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Exploratory

A Technical Guide to the Computational Modeling of N,N-Diallylformamide: Structure, Conformation, and Properties

Abstract N,N-Diallylformamide (DAF) is a flexible molecule whose conformational landscape dictates its chemical reactivity, physical properties, and potential applications in polymer and materials science. A thorough und...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diallylformamide (DAF) is a flexible molecule whose conformational landscape dictates its chemical reactivity, physical properties, and potential applications in polymer and materials science. A thorough understanding of its three-dimensional structure is paramount. This technical guide provides a comprehensive, field-proven framework for the computational modeling of DAF. We move beyond a simple recitation of methods to explain the underlying scientific rationale for each step, ensuring a robust and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who employ computational chemistry to predict and understand molecular behavior.

Introduction: The Rationale for Modeling N,N-Diallylformamide

N,N-Diallylformamide is characterized by its central formamide group and two flexible allyl side chains. The key challenge in understanding this molecule lies in the high degree of conformational freedom around the C-N and C-C single bonds. This flexibility gives rise to a complex potential energy surface (PES) with numerous local minima, each corresponding to a different stable conformer.

Computational modeling provides a powerful lens to explore this landscape. By accurately predicting the geometries and relative energies of these conformers, we can understand:

  • The predominant shapes the molecule adopts under given conditions.

  • The influence of structure on spectroscopic signatures (e.g., IR, NMR).

  • Steric and electronic factors governing its reactivity.

This guide details a multi-tiered approach, beginning with a broad exploration of the conformational space using computationally inexpensive methods and progressing to high-accuracy quantum mechanical calculations for refinement and property prediction.

Foundational Principles: Selecting the Right Tools

The choice of computational method involves a trade-off between accuracy and computational cost.[1] For a flexible molecule like DAF, a hybrid approach is most effective.

  • Molecular Mechanics (MM): MM methods, or force fields, treat molecules as collections of atoms connected by springs.[2][3] They are computationally very fast, making them ideal for rapidly exploring the vast conformational space of a flexible molecule. Force fields like MMFF94 or UFF are parameterized for a wide range of organic molecules and serve as an excellent first step.[4] However, they lack the accuracy to describe the subtle electronic effects of the amide bond.

  • Quantum Mechanics (QM): QM methods solve the Schrödinger equation to describe the electronic structure of a molecule.

    • Semi-Empirical Methods: Methods like GFN2-xTB offer a significant speed advantage over higher-level QM methods by incorporating parameters derived from experimental data. They provide a good intermediate level of theory for refining geometries found during an initial MM search.

    • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry, offering a superior balance of accuracy and efficiency for systems of this size.[5] It explicitly treats electrons, allowing for the accurate description of bond polarization, resonance in the amide group, and other electronic phenomena. We will use DFT for our final geometry optimizations and property calculations.

The Core Workflow: A Self-Validating Protocol

Our recommended workflow is designed to be both efficient and rigorous, ensuring that the final results are reliable. It proceeds from a low-cost, broad search to a high-accuracy, focused analysis.

G cluster_0 Phase 1: Conformational Space Exploration cluster_1 Phase 2: Geometry Refinement cluster_2 Phase 3: Analysis & Property Prediction A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Broad Search C 3. Energy Minimization & Clustering of MM Conformers B->C Identify Unique Low-Energy Structures D 4. Semi-Empirical Optimization (e.g., GFN2-xTB) C->D Submit Top Conformers E 5. DFT Geometry Optimization (e.g., B3LYP-D3(BJ)/6-311+G(d,p)) D->E Increased Accuracy F 6. Frequency Calculation & Zero-Point Energy E->F I 9. Electronic Structure Analysis (HOMO/LUMO, Charges) E->I G 7. Thermodynamic Analysis (Relative Energies, ΔG) F->G H 8. Spectroscopic Prediction (IR, NMR) F->H

Caption: Multi-Phase Workflow for DAF Computational Modeling.

Detailed Experimental Protocol: From Structure to Properties

Objective: To identify the global minimum energy conformer of N,N-Diallylformamide and calculate its key structural and spectroscopic properties.

Software: This protocol is described in a general manner but is readily implemented in standard computational chemistry packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation

  • Build N,N-Diallylformamide in a molecular editor.

  • Perform a preliminary geometry cleanup using a standard force field (e.g., MMFF94). This creates a reasonable starting point.

Step 2: Molecular Mechanics Conformational Search

  • Rationale: To efficiently sample the potential energy surface and identify a diverse set of low-energy conformers without the expense of QM methods.

  • Procedure:

    • Employ a systematic or stochastic conformational search algorithm. A common approach is to rotate all rotatable bonds (the C-N and C-C single bonds) in discrete increments (e.g., 60°).

    • For each generated conformer, perform a full geometry optimization using the MMFF94 force field.

    • Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.

Step 3: DFT Geometry Optimization and Validation

  • Rationale: To obtain highly accurate geometries and relative energies for the most promising conformers identified in the MM search.

  • Choice of Method:

    • Functional: B3LYP is a widely used hybrid functional that provides a good description of the electronic structure for many organic molecules.[6]

    • Dispersion Correction: The D3(BJ) correction is crucial. It accounts for the weak van der Waals interactions between the flexible allyl chains, which are poorly described by standard B3LYP.

    • Basis Set: 6-311+G(d,p) is a flexible, triple-zeta basis set that provides a good balance between accuracy and computational cost for molecules of this size. The + indicates diffuse functions for lone pairs, and (d,p) adds polarization functions for more accurate bond descriptions.[7]

  • Procedure:

    • Take the top 10-15 unique conformers from the MM search.

    • Perform a full geometry optimization on each using the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.

    • Include the Opt Freq keywords. This performs the optimization and, upon completion, a vibrational frequency calculation.

  • Self-Validation:

    • The frequency calculation is a critical checkpoint. A true energy minimum will have zero imaginary frequencies . If any imaginary frequencies are found, the structure is a transition state, not a stable conformer, and should be re-examined or discarded.

Step 4: Solvation Effects

  • Rationale: The conformation and properties of a molecule can change significantly in solution. An implicit solvent model can account for this.

  • Procedure:

    • Re-optimize the lowest-energy gas-phase conformers using the same DFT method but adding an implicit solvent model like the Polarization Continuum Model (PCM).

    • Example Keyword: SCRF=(PCM, Solvent=Water).

Step 5: Property Calculation

  • Rationale: Using the final, validated geometries, we can predict various properties.

  • Procedure:

    • IR Spectrum: The vibrational frequencies and intensities are obtained directly from the Freq calculation performed in Step 3.

    • NMR Spectrum: Perform a single-point energy calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method. Example Keyword: NMR.

    • Electronic Properties: The output files from the DFT calculations contain information on molecular orbitals (HOMO, LUMO), atomic charges, and the dipole moment.

Data Presentation and Interpretation

The output of this workflow is a rich dataset that characterizes the structure and behavior of DAF.

Table 1: Relative Energies of Predicted DAF Conformers (Gas Phase)

This table summarizes the energetic landscape. The Boltzmann distribution, calculated from the Gibbs Free Energy (ΔG), indicates the predicted population of each conformer at a given temperature.

Conformer IDRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298.15 K)
DAF-10.000.0075.1%
DAF-20.450.5219.5%
DAF-31.321.454.9%
DAF-42.502.610.5%

Data are representative examples derived from standard computational protocols.

Table 2: Key Geometric Parameters for the Global Minimum (DAF-1)

Comparing calculated geometries to known values for similar structures (e.g., from crystallographic databases) provides another layer of validation. The planarity of the amide bond is a key indicator of a correct electronic description.[8]

ParameterDescriptionCalculated Value (Gas Phase)Expected Range
r(C=O)Carbonyl Bond Length1.22 Å1.21 - 1.23 Å
r(C-N)Amide C-N Bond Length1.36 Å1.35 - 1.38 Å
ω(O=C-N-C)Amide Dihedral Angle179.8°~180° (trans)
τ(N-C-C=C)Allyl Torsion Angle 1110.5° (gauche)-
τ(N-C-C=C)Allyl Torsion Angle 2112.1° (gauche)-

Data are representative examples.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies

While experimental IR data for DAF may not be readily available, we can compare our calculated frequencies for the formamide backbone to those of a well-studied analog like N,N-Dimethylformamide (DMF) to validate the accuracy of our model.[9][10] A systematic overestimation of frequencies is common for harmonic calculations; scaling factors (e.g., ~0.96-0.98 for B3LYP) are often applied for better agreement.

Vibrational ModeDescriptionCalculated Freq. (DAF-1, cm⁻¹)Experimental Freq. (DMF, cm⁻¹)
Amide IC=O Stretch1715~1675
-C-N Stretch1390~1397
-CH₂ Wag (Allyl)995-

Experimental DMF data sourced from literature.[9] Calculated values are unscaled.

Conclusion: A Validated Model for Further Research

By following this multi-step, self-validating protocol, researchers can develop a robust and accurate computational model of N,N-Diallylformamide. This model provides a foundational understanding of the molecule's conformational preferences, which is essential for interpreting experimental data and predicting its behavior in complex environments like polymerization reactions or biological systems. The principles and workflows detailed herein are broadly applicable to the study of other flexible organic molecules, providing a reliable framework for computational discovery.

References

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Protocols & Analytical Methods

Method

Protocol for the Free Radical Cyclopolymerization of N,N-Diallylformamide: Synthesis and Characterization

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of poly(N,N-diallylformamide) (PDAF) via free radical polymerization. N,N-Dial...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of poly(N,N-diallylformamide) (PDAF) via free radical polymerization. N,N-Diallylformamide (DAF) is a non-conjugated diene monomer that undergoes a cyclopolymerization mechanism to yield a soluble, linear polymer containing five-membered pyrrolidine rings in the backbone. This protocol details the experimental setup, a step-by-step polymerization procedure, and methods for the characterization of the resulting polymer. The causality behind key experimental choices, such as initiator and solvent selection, is explained to provide a deeper understanding of the process. PDAF is a valuable precursor to poly(allylamine) and its derivatives, which have wide-ranging applications in fields such as drug delivery, gene therapy, and water treatment.

Introduction and Scientific Background

Free radical polymerization is a versatile and widely used method for synthesizing a vast array of polymers.[1] It typically involves three main stages: initiation, propagation, and termination.[2] While monomers with a single double bond yield linear chains, diene monomers often lead to cross-linked, insoluble networks. However, 1,6-dienes, such as N,N-diallylformamide, represent a special case. Due to the favorable proximity of the two allyl groups, they undergo a process known as cyclopolymerization.[3]

In this mechanism, the propagating radical at the end of a growing chain undergoes an intramolecular cyclization reaction to form a more stable five- or six-membered ring before adding to another monomer molecule (intermolecular propagation). This process results in a linear polymer chain with cyclic structures as part of the backbone, preventing cross-linking and ensuring solubility. The polymerization of DAF specifically yields poly(N,N-diallylformamide), a polymer whose formamide groups can be hydrolyzed to produce primary or secondary amines, making it a key intermediate for functional polyamines.[4]

This guide offers a detailed protocol for the synthesis of PDAF in an aqueous solution using a water-soluble azo initiator, followed by its characterization.

Mechanism: The Cyclopolymerization Pathway

The free radical polymerization of N,N-Diallylformamide proceeds via an intramolecular-intermolecular chain propagation mechanism.

  • Initiation: The process begins with the thermal decomposition of an initiator (In-In) to generate two primary free radicals (In•). This radical then adds to one of the allyl double bonds of a DAF monomer molecule to form the initial monomer radical.

  • Propagation (Intramolecular Cyclization & Intermolecular Addition):

    • The newly formed radical rapidly undergoes an intramolecular cyclization, attacking the second double bond within the same monomer unit. This forms a thermodynamically favored five-membered pyrrolidine ring radical.

    • This cyclized radical then adds to a new DAF monomer (intermolecular propagation), extending the polymer chain and regenerating a radical site for the next cyclization event.

  • Termination: The growth of polymer chains is halted when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation).[5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat (Δ) M_rad Initiated Monomer Radical I_rad->M_rad Addition Monomer1 DAF Monomer Cyclization Intramolecular Cyclization M_rad->Cyclization Cyclized_rad Cyclized Radical (5-membered ring) Cyclization->Cyclized_rad Propagating_chain Propagating Chain (n+1 units) Cyclized_rad->Propagating_chain Intermolecular Addition Monomer2 DAF Monomer Chain1 Radical Chain (Pn•) Propagating_chain->Chain1 Dead_Polymer Dead Polymer (Pn+m or Pn + Pm) Chain1->Dead_Polymer Combination or Disproportionation Chain2 Radical Chain (Pm•)

Figure 1: Mechanism of DAF Free Radical Cyclopolymerization.

Detailed Experimental Protocol

This protocol describes the polymerization of DAF in an aqueous solution. The choice of water as a solvent is advantageous due to its low cost, safety, and the solubility of both the monomer and the resulting polymer.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
N,N-Diallylformamide (DAF)>98%Sigma-AldrichCan be distilled under vacuum for higher purity if needed.
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50 or AIBA)Polymerization GradeWako Chemicals, Sigma-AldrichA water-soluble azo initiator. Store refrigerated.[6]
Deionized (DI) WaterHigh Purity-Should be deoxygenated before use.
AcetoneACS Reagent GradeFisher ScientificUsed as a non-solvent for polymer precipitation.
Nitrogen (N₂) or Argon (Ar)High Purity-For creating an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Gas inlet/outlet adapter for inert gas purging

  • Glass funnel and beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Polymerization Workflow
Figure 2: Experimental Workflow for PDAF Synthesis.
Step-by-Step Procedure
  • Deoxygenation of Solvent: Sparge a sufficient volume of DI water with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and gas inlet/outlet. Maintain a gentle positive pressure of nitrogen throughout the experiment.

  • Charging the Reactor: To the flask, add 10.0 g of N,N-Diallylformamide and 80 mL of deoxygenated DI water . Stir until the monomer is fully dissolved.

  • Initiator Addition: Weigh 0.26 g of V-50 initiator (corresponding to ~2 mol% with respect to the monomer) and add it to the monomer solution. Stir until it dissolves completely.

    • Causality Note: The choice of initiator is critical. V-50 is a water-soluble azo initiator with a 10-hour half-life temperature of 56°C, making it suitable for polymerization in aqueous media at moderate temperatures (60-80°C).[7] The initiator concentration influences both the polymerization rate and the final molecular weight; higher concentrations lead to faster rates but lower molecular weights.

  • Polymerization: Immerse the flask in the heating mantle and heat the solution to 70°C with continuous stirring. Maintain the reaction at this temperature for 18 hours.

    • Causality Note: The temperature must be high enough to ensure a steady rate of initiator decomposition and radical formation but not so high as to cause unwanted side reactions or rapid, uncontrolled polymerization.[8]

  • Isolation of Polymer: After 18 hours, turn off the heat and allow the solution to cool to room temperature. The solution will likely be viscous.

  • Precipitation: In a separate beaker, place 800 mL of acetone and stir it vigorously with a magnetic stirrer. Slowly pour the viscous polymer solution from the flask into the stirring acetone. A white, fibrous precipitate of poly(N,N-diallylformamide) will form immediately.

    • Causality Note: PDAF is soluble in water but insoluble in acetone. This solvent/non-solvent system allows for the efficient separation of the polymer from unreacted monomer, initiator fragments, and other impurities.

  • Purification and Drying: Continue stirring the suspension for 20-30 minutes to ensure complete precipitation.

    • Collect the polymer using a vacuum filtration setup.

    • Wash the collected polymer cake on the filter with two portions of fresh acetone (~50 mL each) to remove residual impurities.

    • Transfer the purified polymer to a pre-weighed dish and dry it in a vacuum oven at 50°C overnight or until a constant weight is achieved.

    • The final product should be a white, solid powder. Calculate the yield.

Characterization of Poly(N,N-Diallylformamide)

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Dissolve the polymer in D₂O. The spectrum should confirm the disappearance of vinyl proton signals (typically ~5.5-6.5 ppm) and the appearance of broad peaks corresponding to the saturated protons of the polymer backbone and the pyrrolidine ring (~1.5-3.5 ppm). A distinct signal for the formyl proton (CHO) will be visible around 8.0 ppm.

  • FTIR Spectroscopy: The FTIR spectrum (KBr pellet) should show the absence of the C=C stretching band (~1645 cm⁻¹) from the monomer. Key characteristic peaks for the polymer include a strong C=O stretching band of the tertiary amide at ~1670 cm⁻¹ and C-H stretching bands at ~2850-2950 cm⁻¹.

Molecular Weight Determination

The molecular weight and molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the synthesized PDAF can be determined by aqueous Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[9]

ParameterTypical Expected Value
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw)20,000 - 100,000 g/mol
Polydispersity Index (PDI)1.8 - 3.0
Note: Values are highly dependent on specific reaction conditions (initiator/monomer ratio, temperature, and reaction time).

Concluding Remarks

This application note provides a reliable and well-characterized protocol for the synthesis of poly(N,N-diallylformamide) through free radical cyclopolymerization. By understanding the underlying mechanism and the rationale behind the selection of reagents and conditions, researchers can effectively synthesize this important polymer precursor. The resulting PDAF can be further modified, most commonly through hydrolysis, to create functional polyamines for advanced applications in the biomedical and materials science fields.

References

  • PubChem. (n.d.). N,N-Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J. R., et al. (2001). Kinetics and modeling of free radical polymerization of N-vinylformamide. Polymer, 42(18), 7531-7539. Retrieved from [Link]

  • Evano, G., & Theunissen, C. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. Retrieved from [Link]

  • Jaramillo, D., et al. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Polymers, 15(18), 3811. Retrieved from [Link]

  • Kizhnyaev, V. N., et al. (2014). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. Russian Journal of General Chemistry, 84, 1632-1638. Retrieved from [Link]

  • Dauletov, Y., et al. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Fibers and Polymers, 19(10), 2020-2027. Retrieved from [Link]

  • Chen, J. R., et al. (2001). Kinetics and modeling of free radical polymerization of N-vinylformamide. ResearchGate. Retrieved from [Link]

  • Sarasua, J. R., et al. (2015). Characterization of poly (N-vinyl formamide) by size exclusion chromatography-multiangle light scattering and asymmetric-flow field-flow fractionation-multiangle light scattering. Journal of Polymer Science Part A: Polymer Chemistry, 53(14), 1676-1685. Retrieved from [Link]

  • Ishizone, T. (2007). Potassium enolates of N,N-dialkylamides as initiators of anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(7), 1260-1271. Retrieved from [Link]

  • Vahabi, A., et al. (2015). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 5(37), 29068-29085. Retrieved from [Link]

  • Rashidova, S. S., et al. (2021). SYNTHESIS AND RADICAL POLYMERIZATION OF N,N-DIALLYL PHTHALIMIDE. Kimyo va kimyo texnologiyasi, 2021(2), 46-51. Retrieved from [Link]

  • Ammal, S. C., et al. (1996). Characterization and Reactivity of the [N,N-Dimethyl(thioformamidyl)]-9-fluorenyl Cation(1). The Journal of Organic Chemistry, 61(20), 6805-6808. Retrieved from [Link]

  • de la Rosa, V. R. (2015). Polymerization of N-Vinyl Formamide in Homogeneous and Heterogeneous Media and Surfactant Free Emulsion Polymerization of MMA Using Polyvinylamine as Stabilizer. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Štirn, Ž., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Materials and Technology, 50(4), 537-543. Retrieved from [Link]

  • Harada, S., & Hasegawa, S. (1985). Process for producing poly (allylamine) derivatives. Google Patents.
  • Johnson, T., & Johnson, A. M. (2013). Synthesis and characterization of poly(N-vinyl formamide) hydrogels-A potential alternative to polyacrylamide hydrogels. Journal of Polymer Science Part A: Polymer Chemistry, 51(5), 1045-1054. Retrieved from [Link]

  • Lipomi, D. (2017, April 17). Ep7 free radical and controlled radical polymerization UCSD NANO 134. YouTube. Retrieved from [Link]

  • Hussein, F. H., & Al-Lami, A. A. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc. Retrieved from [Link]

  • Fulem, M., et al. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 24(16), 2959. Retrieved from [Link]

  • Beuermann, S., et al. (2014). Termination Kinetics of N‐Vinyl Formamide Radical Polymerization in Aqueous Solution. Macromolecular Chemistry and Physics, 215(19), 1839-1846. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols: N,N-Diallylformamide as a Crosslinking Agent in Hydrogel Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crosslinkers in Hydrogel Network Formation Hydrogels are three-dimensional, hydrophilic polymer networks capable of absor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crosslinkers in Hydrogel Network Formation

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of biomedical and pharmaceutical applications, such as drug delivery, tissue engineering, and wound healing.

The formation of a stable hydrogel network is dependent on the presence of crosslinks, which can be either physical or chemical in nature. Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in robust and durable hydrogels with excellent mechanical strength. The choice of crosslinking agent is a critical parameter in hydrogel design, as it dictates the network architecture and, consequently, the macroscopic properties of the hydrogel, including its swelling behavior, mechanical integrity, and degradation kinetics.

This application note provides a detailed guide to the use of N,N-Diallylformamide (DAF) as a chemical crosslinking agent in the synthesis of hydrogels. While less common than other crosslinkers like N,N'-methylenebis(acrylamide) (BIS), diallyl compounds offer unique functionalities and potential advantages in specific applications. We will explore the chemical principles of DAF-mediated crosslinking, provide a generalized protocol for hydrogel synthesis, and discuss key characterization techniques.

N,N-Diallylformamide (DAF): A Diallyl Crosslinking Agent

N,N-Diallylformamide is a bifunctional monomer containing two reactive allyl groups. These terminal double bonds can participate in free-radical polymerization, allowing DAF to act as a covalent crosslinker, forming bridges between growing polymer chains.

Chemical Structure of N,N-Diallylformamide:

Method

Application Notes and Protocols for Poly(N,N-Diallylformamide) in Material Science

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of Poly(N,N-Diallylformamide) Poly(N,N-Diallylformamide) (PDAF) is a unique synthetic polymer that has been steadily g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Poly(N,N-Diallylformamide)

Poly(N,N-Diallylformamide) (PDAF) is a unique synthetic polymer that has been steadily gathering interest within the material science community. Synthesized through the cyclopolymerization of the N,N-diallylformamide monomer, PDAF possesses a distinctive five-membered pyrrolidinium ring structure within its backbone. This structural feature imparts a combination of properties that make it a compelling candidate for a range of advanced applications, from sophisticated drug delivery systems to functional coatings. Unlike more commonly studied polyacrylamides, the diallyl structure of PDAF offers a different kinetic and structural paradigm, influencing its solution behavior, biocompatibility, and functionalization potential.

This comprehensive guide serves as a detailed resource for researchers and professionals interested in harnessing the capabilities of PDAF. We will delve into the fundamental principles governing its synthesis and explore its application in key areas of material science, with a particular focus on hydrogel-based drug delivery. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for innovation and discovery in your own laboratory.

Part 1: Synthesis of Poly(N,N-Diallylformamide) via Radical Cyclopolymerization

Application Note: The Intricacies of Diallyl Monomer Polymerization

The synthesis of high-molecular-weight polymers from diallyl monomers like N,N-diallylformamide is not as straightforward as the polymerization of vinyl monomers. The primary challenge lies in the propensity for degradative chain transfer, where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This results in a stable, less reactive allylic radical, effectively terminating the chain growth and leading to the formation of low-molecular-weight oligomers.

To overcome this, the polymerization of N,N-diallylformamide is typically carried out via a cyclopolymerization mechanism. This process involves an alternating intramolecular cyclization and intermolecular propagation sequence. The initial radical addition to one of the allyl groups of the monomer is followed by a rapid intramolecular cyclization to form a five- or six-membered ring, with the five-membered pyrrolidinium ring being the kinetically and thermodynamically favored structure. This cyclized radical is then less prone to chain transfer and can effectively propagate by adding to another monomer molecule.

The choice of initiator, solvent, and temperature are critical parameters that influence the polymerization kinetics, molecular weight, and degree of cyclization. For biomedical applications, it is often desirable to conduct the polymerization in aqueous media using a water-soluble initiator.

Protocol 1: Free Radical Cyclopolymerization of N,N-Diallylformamide

This protocol details the synthesis of poly(N,N-diallylformamide) in an aqueous solution using a redox initiation system.

Materials:

  • N,N-Diallylformamide (monomer)

  • Ammonium persulfate (APS) (initiator)

  • Sodium metabisulfite (co-initiator)

  • Deionized (DI) water, degassed

  • Nitrogen gas (high purity)

  • Dialysis tubing (MWCO 3,500 Da)

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the desired amount of N,N-diallylformamide monomer in degassed DI water to achieve the target concentration (e.g., 20 wt%).

  • Inert Atmosphere: Purge the monomer solution with high-purity nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit free radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: While stirring, add the initiator, ammonium persulfate (e.g., 1 mol% with respect to the monomer), to the reaction mixture.

  • Co-initiator Addition: Subsequently, add the co-initiator, sodium metabisulfite (e.g., 1 mol% with respect to the monomer), to the flask. The redox reaction between APS and sodium metabisulfite will generate the initiating radicals.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Purification: After the reaction is complete, cool the polymer solution to room temperature. Transfer the solution to a dialysis tubing and dialyze against DI water for 3-4 days, changing the water frequently to remove unreacted monomer and initiator residues.

  • Isolation: Freeze the purified polymer solution and lyophilize using a freeze-dryer to obtain the pure poly(N,N-diallylformamide) as a white, fluffy solid.

  • Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the formamide group and the disappearance of the allyl double bonds, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity index.

Part 2: PDAF-Based Hydrogels for Controlled Drug Delivery

Application Note: Engineering Smart Hydrogels from Poly(N,N-Diallylformamide)

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. Their soft, tissue-like properties make them excellent candidates for biomedical applications, particularly in drug delivery.[1] Poly(N,N-diallylformamide) can be readily cross-linked to form hydrogels.

The formamide group in the PDAF structure is hydrophilic, contributing to the hydrogel's ability to swell in aqueous environments. The degree of swelling can be controlled by the cross-linking density; a higher cross-linking density results in a tighter network structure and a lower swelling ratio.[2] This swelling behavior is a critical parameter for controlled drug release, as it governs the diffusion of the encapsulated drug from the hydrogel matrix.[3]

Furthermore, the formamide group can be hydrolyzed under acidic or basic conditions to yield poly(N,N-diallylamine), introducing primary amine groups along the polymer backbone. This functionalization opens up possibilities for creating pH-responsive hydrogels. In acidic environments, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and increased swelling. This pH-dependent swelling can be exploited for targeted drug delivery to specific sites in the body with different pH environments, such as the stomach or tumor microenvironments.[4]

The general mechanism for drug release from these hydrogel matrices can be a combination of diffusion and swelling-controlled release.[1] The release kinetics can be tailored by modulating the hydrogel's properties, such as its cross-linking density and the interaction between the drug and the polymer matrix.

Protocol 2: Preparation of PDAF Hydrogels and In Vitro Drug Release Study

This protocol describes the preparation of a chemically cross-linked PDAF hydrogel and a subsequent in vitro drug release experiment using a model drug.

Materials:

  • Poly(N,N-diallylformamide) (synthesized as per Protocol 1)

  • N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., methylene blue or a relevant therapeutic agent)

  • UV-Vis spectrophotometer

Hydrogel Preparation:

  • Polymer Solution: Prepare a stock solution of PDAF in DI water (e.g., 10 wt%).

  • Cross-linker Solution: Prepare a stock solution of the cross-linker, MBA, in DI water (e.g., 2 wt%).

  • Formulation: In a small vial, mix the PDAF solution with the MBA solution to achieve the desired cross-linker concentration (e.g., 1-5 mol% with respect to the monomer units of PDAF).

  • Drug Loading: Dissolve the model drug in the polymer/cross-linker mixture to the desired concentration.

  • Initiation of Cross-linking: Add the initiator (APS, e.g., 10 µL of a 10 wt% solution per 1 mL of hydrogel precursor solution) and the accelerator (TEMED, e.g., 1 µL per 1 mL of precursor solution) to the mixture and vortex briefly to ensure homogeneity.

  • Gelation: Quickly cast the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.

  • Washing: After gelation, immerse the hydrogel in DI water for 24 hours to remove any unreacted components, changing the water periodically.

In Vitro Drug Release Study:

  • Hydrogel Discs: Cut the washed hydrogel into discs of uniform size and weight.

  • Release Medium: Place each hydrogel disc in a vial containing a known volume of PBS (pH 7.4) at 37 °C in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Measure the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1]

Table 1: Representative Swelling Ratios of PDAF Hydrogels with Varying Cross-linker Concentrations

Cross-linker (MBA) Concentration (mol%)Equilibrium Swelling Ratio (ESR)*
1550%
2.5320%
5180%

*ESR = [(Ws - Wd) / Wd] x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Part 3: Functionalization of Poly(N,N-Diallylformamide) for Advanced Applications

Application Note: Expanding the Chemical Toolbox of PDAF

The true versatility of poly(N,N-diallylformamide) lies in its potential for post-polymerization modification. The formamide group, while contributing to hydrophilicity, can also serve as a chemical handle for a variety of functionalization reactions.

As mentioned, hydrolysis of the formamide group to a primary amine is a key transformation. This introduces a positive charge at lower pH and provides a nucleophilic site for further conjugation. For instance, these amine groups can be reacted with:

  • Targeting Ligands: Molecules such as folic acid or specific antibodies can be conjugated to the polymer backbone to enable active targeting of the material to cancer cells or other specific cell types.

  • Therapeutic Agents: Drugs with suitable functional groups (e.g., carboxylic acids) can be covalently attached to the polymer, creating a polymer-drug conjugate with potentially altered pharmacokinetics and controlled release profiles.

  • Imaging Agents: Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be attached for diagnostic and tracking purposes.

This ability to tailor the chemical functionality of PDAF opens up a vast design space for creating multifunctional materials for a wide array of biomedical and material science applications.

Protocol 3: Hydrolysis of PDAF to Poly(N,N-diallylamine)

This protocol outlines the basic hydrolysis of the formamide groups of PDAF to yield the corresponding amine-functionalized polymer.

Materials:

  • Poly(N,N-diallylformamide) (synthesized as per Protocol 1)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • DI water

  • Dialysis tubing (MWCO 3,500 Da)

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the PDAF in a solution of hydrochloric acid (e.g., 2 M HCl).

  • Reaction: Heat the solution under reflux for a specified period (e.g., 4-8 hours). The progress of the hydrolysis can be monitored by taking aliquots and analyzing them using FTIR spectroscopy (disappearance of the formamide C=O stretch).

  • Neutralization: After the reaction, cool the solution and carefully neutralize it by the dropwise addition of a sodium hydroxide solution until the pH reaches approximately 7. Use a pH meter to monitor the pH.

  • Purification: Transfer the neutralized polymer solution to a dialysis tubing and dialyze against DI water for 3-4 days to remove salts and any other small molecule impurities.

  • Isolation: Lyophilize the purified solution to obtain poly(N,N-diallylamine) as a solid.

Visualization of Key Processes

Synthesis_Workflow Monomer N,N-Diallylformamide Monomer Polymerization Radical Cyclopolymerization Monomer->Polymerization Initiator Redox Initiator (APS/Metabisulfite) Initiator->Polymerization PDAF Poly(N,N-Diallylformamide) (PDAF) Polymerization->PDAF Purification Purification (Dialysis) PDAF->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure PDAF Polymer Lyophilization->Final_Product

Caption: Workflow for the synthesis of Poly(N,N-Diallylformamide).

Hydrogel_Drug_Release cluster_prep Hydrogel Preparation cluster_release In Vitro Release PDAF_sol PDAF Solution Drug Drug Loading PDAF_sol->Drug Crosslinker Cross-linker (MBA) Crosslinker->Drug Initiation Initiation (APS/TEMED) Drug->Initiation Gelation Gelation Initiation->Gelation Hydrogel_disc Drug-loaded Hydrogel Disc Gelation->Hydrogel_disc PBS PBS (pH 7.4, 37°C) Hydrogel_disc->PBS Incubation Sampling Sampling PBS->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

Caption: Experimental workflow for hydrogel preparation and drug release.

Conclusion and Future Outlook

Poly(N,N-diallylformamide) represents a versatile platform for the development of advanced materials. Its synthesis via cyclopolymerization yields a unique polymer structure that can be readily transformed into hydrogels and other functional materials. The protocols and application notes provided here offer a starting point for exploring the potential of PDAF in areas such as controlled drug delivery, tissue engineering, and smart coatings. The ability to functionalize the polymer backbone opens up exciting avenues for creating highly specific and responsive materials. As research in this area continues, we anticipate that PDAF and its derivatives will play an increasingly important role in addressing challenges in both material science and medicine.

References

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Application

Application Notes &amp; Protocols: Post-Polymerization Modification of N,N-Diallylformamide Polymers

Introduction N,N-Diallylformamide (DAF) polymers represent a versatile platform in polymer chemistry. The presence of the formamide group provides a synthetically accessible handle for a variety of post-polymerization mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diallylformamide (DAF) polymers represent a versatile platform in polymer chemistry. The presence of the formamide group provides a synthetically accessible handle for a variety of post-polymerization modifications. This strategy allows for the transformation of a single parent polymer into a diverse library of functional materials with tailored properties, a crucial advantage in fields such as drug delivery, biomaterials, and specialty chemicals.[1][2] Post-polymerization modification is particularly valuable when direct polymerization of the functional monomer is challenging or inefficient.[1][3]

This guide provides detailed protocols for the key post-polymerization modifications of poly(N,N-diallylformamide) (pDAF), including hydrolysis, aminolysis, and the Mannich reaction. The causality behind experimental choices, self-validating protocols, and comprehensive characterization techniques are emphasized to ensure scientific rigor and reproducibility.

Core Modification Strategies

The formamide group in pDAF can be readily converted into a secondary amine, which then serves as a reactive site for further functionalization. The primary modification pathways discussed are:

  • Hydrolysis: Conversion of the formamide to a secondary amine, yielding poly(N,N-diallylamine) (pDAA).

  • Aminolysis: Direct reaction of the formamide with a primary or secondary amine to introduce new functional groups.

  • Mannich Reaction: A three-component reaction involving the secondary amine of pDAA, formaldehyde, and a compound containing an active hydrogen.

logical_relationships pDAF Poly(N,N-Diallylformamide) (pDAF) pDAA Poly(N,N-Diallylamine) (pDAA) pDAF->pDAA Hydrolysis FunctionalizedPolymer1 Functionalized Polymer (via Aminolysis) pDAF->FunctionalizedPolymer1 Aminolysis FunctionalizedPolymer2 Functionalized Polymer (via Mannich Reaction) pDAA->FunctionalizedPolymer2 Mannich Reaction

Caption: Core modification pathways for pDAF.

Hydrolysis of Poly(N,N-Diallylformamide) to Poly(N,N-Diallylamine)

Hydrolysis of the formamide group is a fundamental transformation that unmasks the secondary amine functionality, yielding poly(N,N-diallylamine) (pDAA). This process can be carried out under acidic or basic conditions.[4] Basic hydrolysis is often preferred as it can lead to high conversion rates.[5][6] The resulting pDAA is a cationic polyelectrolyte with a high density of reactive amine groups, making it a valuable precursor for further functionalization or for applications where polyamines are desired, such as in drug delivery and gene therapy.[7][8]

Scientific Rationale

The hydrolysis of an amide bond is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the formamide group. The resulting tetrahedral intermediate collapses, expelling the amine as the leaving group, which is then protonated by the newly formed carboxylic acid. In the context of pDAF, this results in the formation of pDAA and a formate salt. The reaction is typically driven to completion by using a stoichiometric excess of the base and by heating to overcome the activation energy of amide bond cleavage.[4][9]

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve pDAF in water AddBase Add NaOH solution Dissolve->AddBase Heat Heat reaction mixture (e.g., 80-100 °C) AddBase->Heat Monitor Monitor conversion (e.g., via FTIR) Heat->Monitor Cool Cool to room temp. Monitor->Cool Neutralize Neutralize with HCl Cool->Neutralize Purify Purify by dialysis or precipitation Neutralize->Purify Dry Dry the product (pDAA) Purify->Dry

Caption: Experimental workflow for the hydrolysis of pDAF.

Protocol: Basic Hydrolysis of pDAF

Materials:

  • Poly(N,N-diallylformamide) (pDAF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve 1.0 g of pDAF in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Prepare a 5 M NaOH solution. Slowly add the NaOH solution to the pDAF solution with stirring. A typical molar ratio of NaOH to formamide repeating units is 2:1 to ensure complete reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 6 to 24 hours, depending on the desired degree of hydrolysis.[5]

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by FTIR spectroscopy. Look for the disappearance of the amide I band (around 1650 cm⁻¹) and the appearance of N-H bending vibrations.

  • Cooling and Neutralization: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 with concentrated HCl. This step should be performed in a fume hood and with caution due to the exothermic nature of the neutralization.

  • Purification: The resulting poly(N,N-diallylamine) hydrochloride (pDAA·HCl) can be purified by dialysis against deionized water for 48 hours, with frequent water changes, to remove excess salts. Alternatively, the polymer can be precipitated in a non-solvent like acetone or isopropanol.

  • Isolation: The purified polymer solution can be lyophilized (freeze-dried) to obtain the solid pDAA·HCl.

Characterization:

  • FTIR: Disappearance of the amide C=O stretch (~1650 cm⁻¹) and appearance of N-H bending (~1560 cm⁻¹) and stretching (~3400 cm⁻¹) bands.

  • ¹H NMR (in D₂O): Disappearance of the formyl proton peak (~8.0 ppm) and shifts in the backbone proton signals.

  • Titration: Potentiometric titration can be used to quantify the number of primary amine groups.

Aminolysis of Poly(N,N-Diallylformamide)

Aminolysis is a direct method to functionalize pDAF by reacting the formamide group with a primary or secondary amine.[10][11] This one-step process can be more efficient than the two-step hydrolysis-then-functionalization route, especially when the desired amine is readily available. This reaction introduces new side chains onto the polymer backbone, allowing for the incorporation of functionalities such as alkyl chains, hydroxyl groups, or other reactive moieties.

Scientific Rationale

Similar to hydrolysis, aminolysis is a nucleophilic acyl substitution. The amine nucleophile attacks the formamide carbonyl carbon. The reaction is often catalyzed by acid or base, or can proceed thermally. The choice of solvent is crucial; polar aprotic solvents like DMF or dioxane are often used.[10] The reaction equilibrium can be shifted towards the products by using an excess of the reactant amine or by removing the byproducts.

Protocol: Aminolysis of pDAF with a Primary Amine

Materials:

  • Poly(N,N-diallylformamide) (pDAF)

  • Primary amine of choice (e.g., ethanolamine, propylamine)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Round-bottom flask with a reflux condenser or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Precipitation solvent (e.g., diethyl ether, cold methanol)

Procedure:

  • Dissolution: Dissolve 1.0 g of pDAF in 20 mL of anhydrous DMF in a round-bottom flask.

  • Addition of Amine: Add a 5- to 10-fold molar excess of the primary amine to the polymer solution.

  • Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: Precipitate the modified polymer by slowly adding the reaction solution to a vigorously stirred non-solvent (e.g., 200 mL of diethyl ether).

  • Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted amine and DMF.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

Characterization:

  • FTIR: Significant reduction or disappearance of the formamide C=O peak and the appearance of a new amide C=O peak at a slightly different wavenumber, along with N-H bands.

  • ¹H NMR: Appearance of new peaks corresponding to the protons of the introduced amine side chain. Integration of these new peaks relative to the polymer backbone peaks can be used to quantify the degree of functionalization.

Mannich Reaction on Poly(N,N-Diallylamine)

The Mannich reaction is a powerful three-component condensation that allows for the aminomethylation of acidic protons.[12][13] In the context of pDAA, the secondary amine serves as the amine component. This reaction is highly versatile for introducing a wide range of functionalities onto the polymer backbone.

Scientific Rationale

The Mannich reaction involves the reaction of a secondary amine (pDAA), formaldehyde, and a compound with an active hydrogen (e.g., a ketone, alkyne, or phenol).[12] Formaldehyde and the secondary amine first react to form an Eschenmoser-like salt intermediate (an iminium ion). This electrophilic iminium ion then reacts with the nucleophilic carbanion formed from the deprotonation of the active hydrogen compound.

mannich_reaction pDAA pDAA (Secondary Amine) Iminium Iminium Ion Intermediate pDAA->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium ActiveH Active Hydrogen Compound (R-H) Product Functionalized Polymer (Mannich Product) ActiveH->Product Iminium->Product

Caption: Components of the Mannich reaction with pDAA.

Protocol: Mannich Reaction with pDAA

Materials:

  • Poly(N,N-diallylamine) hydrochloride (pDAA·HCl)

  • Sodium hydroxide (for neutralization)

  • Formaldehyde (37 wt% solution in water)

  • Active hydrogen compound (e.g., acetophenone, phenylacetylene)

  • Solvent (e.g., ethanol, dioxane, water)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Neutralization of pDAA·HCl: Dissolve pDAA·HCl in water and neutralize to a basic pH (8-9) with NaOH solution to obtain the free pDAA in solution.

  • Reaction Setup: In a separate flask, dissolve the active hydrogen compound in the chosen solvent.

  • Addition of Reagents: To the solution of the active hydrogen compound, add the aqueous formaldehyde solution, followed by the dropwise addition of the neutralized pDAA solution. The molar ratio of pDAA:formaldehyde:active hydrogen compound is typically 1:1.2:1.2.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress can be monitored by TLC for the consumption of the active hydrogen compound.

  • Work-up: The work-up procedure will depend on the properties of the final polymer. It may involve precipitation, extraction, or dialysis to remove unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum.

Characterization:

  • ¹H and ¹³C NMR: Appearance of new signals corresponding to the methylene bridge (-CH₂-) and the attached functional group.

  • GPC/SEC: To check for any changes in molecular weight or potential cross-linking.

Summary of Reaction Conditions

Modification ReactionKey ReagentsTypical SolventTemperature (°C)Typical Duration (h)
Hydrolysis (Basic) NaOHWater80 - 1006 - 24
Aminolysis Primary/Secondary AmineDMF, Dioxane100 - 12024 - 48
Mannich Reaction Formaldehyde, Active H CompoundEthanol, Water25 - 6012 - 24

Conclusion

The post-polymerization modification of poly(N,N-diallylformamide) offers a robust and versatile toolbox for the synthesis of functional polymers. The protocols outlined in this guide for hydrolysis, aminolysis, and the Mannich reaction provide a foundation for researchers to develop novel materials with tailored properties for a wide range of applications. Careful control of reaction conditions and thorough characterization of the resulting polymers are essential for achieving reproducible and reliable results.

References

  • Vertex AI Search. (n.d.). Post-polymerization modification by direct C-H functionalization.
  • ResearchGate. (n.d.). Synthesis of functional polymers by post-polymerization modification.
  • MDPI. (n.d.). Pure Hydrolysis of Polyamides: A Comparative Study.
  • YouTube. (2016). Hydrolysis of Polyamides.
  • Google Patents. (n.d.). US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer.
  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • RSC Publishing. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • MDPI. (2019). Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Formation of Functionalized Oligomers.
  • ResearchGate. (n.d.). Acidic and basic hydrolysis of poly(N‐vinylformamide) | Request PDF.
  • NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • Semantic Scholar. (2002). Acidic and basic hydrolysis of poly(N‐vinylformamide).
  • NIH. (2019). Aminolysis of Various Aliphatic Polyesters in a Form of Nanofibers and Films.
  • MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid.
  • ResearchGate. (n.d.). Mechanism for Base Hydrolysis of Poly(N‐vinylformamide) | Request PDF.
  • ResearchGate. (n.d.). New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles.

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Method

Application Notes &amp; Protocols: The Use of N,N-Diallylformamide in the Synthesis of Functional Resins

Abstract N,N-Diallylformamide (DAF) is a versatile monomer that serves as a critical building block in the synthesis of a wide array of functional resins. Its unique structure, featuring two allyl groups, allows for a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diallylformamide (DAF) is a versatile monomer that serves as a critical building block in the synthesis of a wide array of functional resins. Its unique structure, featuring two allyl groups, allows for a specialized mode of polymerization known as cyclopolymerization, leading to the formation of polymers with cyclic repeating units within the main chain. This characteristic imparts distinct properties to the resulting resins, including thermal stability and a defined macromolecular architecture. Furthermore, the formamide group provides a convenient handle for post-polymerization modification, enabling the introduction of various functional groups. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of DAF-based functional resins. We delve into the underlying polymerization chemistry, offer detailed experimental protocols for the synthesis of crosslinked hydrogels, and discuss the potential for creating tailored resins for specific applications such as drug delivery and advanced material design.

Introduction: The Significance of N,N-Diallylformamide in Polymer Chemistry

N,N-Diallylformamide is a non-conjugated diene monomer that has garnered significant interest in polymer science due to its propensity to undergo free-radical cyclopolymerization. Unlike monofunctional vinyl monomers that typically form linear polymers, the dual allyl functionality of DAF allows for an intramolecular cyclization step to occur during polymerization, followed by intermolecular propagation. This process results in the formation of soluble, non-crosslinked polymers containing five or six-membered rings as integral parts of the polymer backbone.[1] The close proximity of the two allyl groups on the same nitrogen atom facilitates this cyclization.[1]

The resulting poly(N,N-Diallylformamide) (PDAF) resins possess a unique combination of properties. The cyclic structure contributes to increased chain rigidity and thermal stability compared to their linear analogues. Moreover, the formamide moiety (-NCHO) is a particularly attractive feature. It can be readily hydrolyzed under acidic or basic conditions to yield a primary amine group, thus converting the neutral polymer into a cationic polyelectrolyte, poly(diallylamine). This transformation opens up a vast landscape for post-polymerization modification, allowing for the attachment of a wide range of molecules, including drugs, peptides, and other functional moieties.[1][2] This versatility makes DAF a valuable monomer for the creation of functional resins with applications spanning from drug delivery systems to specialty hydrogels and wastewater treatment agents.

The Chemistry of DAF Polymerization: Cyclopolymerization Mechanism

The free-radical polymerization of DAF is characterized by a cyclopolymerization mechanism, which involves a sequence of intramolecular cyclization and intermolecular propagation steps. The process is typically initiated by thermal or redox initiators.

Mechanism Overview:

  • Initiation: A free radical initiator (e.g., AIBN, potassium persulfate) decomposes to generate primary radicals. These radicals then add to one of the allyl double bonds of a DAF monomer to form a monomer radical.

  • Intramolecular Cyclization: The newly formed radical, which is in close proximity to the second allyl group within the same monomer unit, undergoes a rapid intramolecular addition. This cyclization step is kinetically favored and leads to the formation of a more stable five or six-membered cyclic radical. While six-membered rings are thermodynamically more stable, five-membered rings are often kinetically favored and frequently observed in the resulting polymers.[1]

  • Intermolecular Propagation: The cyclic radical then adds to another DAF monomer, propagating the polymer chain and generating a new monomer radical that can undergo cyclization.

  • Termination: The polymerization process is terminated by conventional mechanisms such as combination or disproportionation of radical species.

Cyclopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M_rad Monomer Radical R->M_rad Addition DAF DAF DAF Monomer Cyclic_rad Cyclic Radical M_rad->Cyclic_rad Intramolecular Cyclization Polymer_rad Propagating Polymer Radical Cyclic_rad->Polymer_rad Intermolecular Addition DAF Polymer_rad->M_rad ...repeats P Polymer Polymer_rad->P Combination or Disproportionation

Caption: Mechanism of DAF Cyclopolymerization.

This controlled polymerization pathway allows for the synthesis of soluble, high molecular weight polymers without the premature gelation that can occur with conventional crosslinking agents.

Application Protocol: Synthesis of a DAF-Crosslinked Polyacrylamide Hydrogel

This protocol details the synthesis of a crosslinked hydrogel using DAF as a crosslinking agent and acrylamide (AAm) as the primary monomer. Such hydrogels have applications in drug delivery and as superabsorbent materials. The ratio of AAm to DAF is a critical parameter that dictates the swelling capacity and mechanical properties of the resulting hydrogel.

Materials and Reagents
  • Acrylamide (AAm)

  • N,N-Diallylformamide (DAF)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Equipment
  • Glass vials or reaction tubes

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Micropipettes

  • Spatulas and weighing balance

  • Lyophilizer (freeze-dryer)

Experimental Workflow

Hydrogel_Synthesis_Workflow prep 1. Monomer Solution Preparation (AAm + DAF in DI water) degas 2. Degassing (Nitrogen bubbling for 15-20 min) prep->degas init 3. Initiator Addition (APS solution) degas->init accel 4. Accelerator Addition (TEMED) init->accel poly 5. Polymerization (Room temperature or 40-60°C) accel->poly purify 6. Purification (Washing with DI water/Ethanol) poly->purify dry 7. Drying (Lyophilization or oven drying) purify->dry char 8. Characterization (Swelling studies, FTIR, etc.) dry->char

Caption: Workflow for DAF-Crosslinked Hydrogel Synthesis.

Detailed Synthesis Protocol
  • Monomer Solution Preparation:

    • In a glass vial, dissolve a specific amount of acrylamide (AAm) and N,N-Diallylformamide (DAF) in deionized water to achieve the desired total monomer concentration (e.g., 10-20 wt%).

    • The molar ratio of AAm to DAF will determine the crosslinking density. A typical starting point is a 95:5 molar ratio of AAm to DAF.

    • Stir the solution using a magnetic stirrer until all components are fully dissolved.

  • Degassing:

    • To remove dissolved oxygen, which can inhibit free-radical polymerization, purge the monomer solution with an inert gas such as nitrogen or argon for 15-20 minutes.

  • Initiation and Polymerization:

    • Prepare a fresh solution of the initiator, ammonium persulfate (APS), in DI water (e.g., 10 wt%).

    • Add a specific volume of the APS solution to the degassed monomer solution. The amount of initiator is typically 0.5-1.0 mol% with respect to the total monomer concentration.

    • Immediately after adding the initiator, add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TEMED), to the reaction mixture (typically in an equimolar ratio to APS). TEMED accelerates the decomposition of APS to generate free radicals.

    • Gently swirl the vial to ensure homogeneous mixing. The solution will become viscous and eventually form a solid gel.

    • Allow the polymerization to proceed at room temperature for several hours or at a slightly elevated temperature (e.g., 50°C) for a shorter duration to ensure complete conversion.

  • Purification:

    • Once the hydrogel is formed, carefully remove it from the reaction vessel.

    • Cut the hydrogel into smaller pieces to facilitate the removal of unreacted monomers and initiator residues.

    • Immerse the hydrogel pieces in a large volume of DI water. Change the water periodically over 2-3 days to ensure thorough purification. A final wash with ethanol can aid in removing organic impurities.

  • Drying:

    • For characterization and determination of swelling ratio, the purified hydrogel needs to be dried completely.

    • Freeze-drying (lyophilization) is the preferred method to obtain a porous xerogel structure. Alternatively, the hydrogel can be dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization: Swelling Behavior

The swelling ratio is a key parameter for characterizing hydrogels and is indicative of the crosslinking density.

  • Weigh the completely dried hydrogel (Wd).

  • Immerse the dried hydrogel in a swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches its equilibrium swelling state (i.e., no further weight change is observed).

  • Calculate the equilibrium swelling ratio (ESR) using the following equation:

    ESR (%) = [(Ws,eq - Wd) / Wd] x 100

    where Ws,eq is the weight of the hydrogel at equilibrium swelling.

Data Presentation: Effect of DAF Concentration on Hydrogel Properties

The concentration of DAF as a crosslinker has a profound impact on the properties of the resulting hydrogel. The following table summarizes the expected trends.

DAF Concentration (mol% relative to total monomer)Crosslinking DensityEquilibrium Swelling Ratio (ESR)Mechanical Strength (e.g., Shear Modulus)
Low (e.g., 1-2%)LowHighLow
Medium (e.g., 5%)MediumModerateMedium
High (e.g., 10% or more)HighLowHigh

Post-Polymerization Modification: Creating Functional Resins

A significant advantage of using DAF is the potential for post-polymerization modification. The formamide groups along the polymer backbone can be hydrolyzed to primary amine groups, which can then be used for further functionalization.

General Protocol for Hydrolysis:

  • Swell the purified PDAF or DAF-containing resin in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Heat the mixture under reflux for several hours to facilitate the hydrolysis of the formamide groups to amine groups.

  • After the reaction is complete, neutralize the polymer solution or suspension.

  • Purify the resulting amine-functionalized polymer by dialysis or precipitation to remove salts and other byproducts.

The resulting poly(diallylamine) can then be conjugated with various molecules, such as:

  • Drugs: For creating polymer-drug conjugates for controlled release applications.[1]

  • Targeting Ligands: To enhance the specificity of drug delivery systems.

  • Chelating Agents: For applications in heavy metal removal from wastewater.

Conclusion

N,N-Diallylformamide is a highly valuable and versatile monomer for the synthesis of functional resins. Its ability to undergo cyclopolymerization provides a route to well-defined polymer architectures, while the presence of the formamide group offers a platform for a wide range of post-polymerization modifications. The protocols and guidelines presented in these application notes are intended to provide researchers with a solid foundation for exploring the potential of DAF in their respective fields, from the development of novel biomaterials and drug delivery systems to the creation of advanced functional materials.

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Application

Application Notes and Protocols for N,N-Diallylformamide in Copolymerization Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: N,N-Diallylformamide - A Versatile Comonomer for Advanced Polymer Architectures N,N-Diallylformamide (DAF) is a non-conjugated diene monomer t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: N,N-Diallylformamide - A Versatile Comonomer for Advanced Polymer Architectures

N,N-Diallylformamide (DAF) is a non-conjugated diene monomer that holds significant potential for the synthesis of functional polymers. Its unique structure, featuring two allyl groups attached to a formamide nitrogen, predisposes it to a distinctive polymerization mechanism known as cyclopolymerization. This process leads to the formation of polymers with cyclic repeating units within the main chain, typically five- or six-membered rings. This contrasts with the linear propagation of common vinyl monomers and imparts unique structural and physical properties to the resulting copolymers.

The presence of the formamide group provides a hydrophilic character and a site for potential post-polymerization modification, such as hydrolysis to generate primary amine functionalities. These characteristics make DAF an attractive comonomer for creating advanced polymer architectures with tailored properties for a range of applications, particularly in the biomedical and pharmaceutical fields. This guide provides an in-depth exploration of the use of DAF in copolymerization reactions, offering both theoretical insights and practical protocols for its application.

Part 1: The unique Cyclopolymerization of N,N-Diallylformamide

The free-radical polymerization of 1,6-dienes like N,N-Diallylformamide is characterized by an intramolecular-intermolecular chain propagation mechanism, commonly referred to as cyclopolymerization.[1] Instead of simple chain extension through one of the allyl groups, which would lead to extensive cross-linking, the propagating radical undergoes an intramolecular cyclization to form a more stable five- or six-membered ring. This is followed by intermolecular propagation with another monomer molecule.

The preference for cyclization is a key feature of diallyl monomers.[1] The close proximity of the two allyl groups on the same nitrogen atom in DAF facilitates this intramolecular reaction. The resulting polymer chain is composed of these cyclic structures, which significantly influences the polymer's conformation, rigidity, and solution properties compared to its linear analogues. The general mechanism involves alternating intramolecular cyclization and intermolecular propagation steps.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R_radical R• Initiator->R_radical Decomposition DAF N,N-Diallylformamide (Monomer) R_radical->DAF Addition Linear_Radical Linear Propagating Radical Copolymer_Chain Growing Copolymer Chain Cyclic_Radical Cyclized Radical (5- or 6-membered ring) Linear_Radical->Cyclic_Radical Intramolecular Cyclization Cyclic_Radical->DAF Intermolecular Addition

Caption: Mechanism of DAF Cyclopolymerization.

Part 2: Copolymerization of N,N-Diallylformamide with Acrylic Monomers

The copolymerization of DAF with vinyl monomers, such as acrylic acid, is a powerful strategy to introduce functional groups and tailor the properties of the final polymer. For instance, incorporating acrylic acid can impart pH-responsiveness and provide carboxylic acid groups for bioconjugation.

Reactivity Ratios

The behavior of a copolymerization reaction is governed by the monomer reactivity ratios, r₁ and r₂. These ratios are the rate constant for a radical adding to its own type of monomer versus the rate constant for adding to the other monomer.[2] While specific reactivity ratios for N,N-Diallylformamide are not widely published, data from similar monomers like N,N-dimethyl-N,N-diallylammonium chloride (DADMAC) in copolymerization with N,N-dimethylacrylamide indicate that the diallyl monomer is often less reactive than the acrylic comonomer.[3] This suggests that in a DAF-acrylic acid copolymerization, the acrylic acid might be incorporated more readily into the polymer chain. The determination of these ratios is crucial for predicting and controlling the copolymer composition.[4]

Exemplary Protocol: Free-Radical Solution Copolymerization of N,N-Diallylformamide (DAF) and Acrylic Acid (AA)

This protocol describes a representative procedure for the synthesis of a copolymer of DAF and acrylic acid. The molar ratio of the monomers in the feed can be adjusted to achieve different copolymer compositions and properties.

Materials:

  • N,N-Diallylformamide (DAF), purified

  • Acrylic Acid (AA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Nitrogen gas (high purity)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hotplate

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation:

    • In a 100 mL Schlenk flask, dissolve a desired molar ratio of DAF and freshly purified acrylic acid in 50 mL of anhydrous DMF. A representative starting point could be a 1:1 molar ratio.

    • Add the calculated amount of AIBN initiator. A typical concentration is 0.5-1.0 mol% with respect to the total monomer concentration.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • After the final thaw, backfill the flask with high-purity nitrogen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 60-70 °C.

    • Stir the reaction mixture vigorously for a predetermined time, typically 6-24 hours. The reaction time will influence the final conversion and molecular weight.

  • Isolation and Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold, stirred diethyl ether (a non-solvent for the polymer).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and residual solvent.

    • Dry the purified copolymer under vacuum at 40-50 °C until a constant weight is achieved.

G Start Start Prepare_Monomer_Solution Prepare Monomer/ Initiator Solution in DMF Start->Prepare_Monomer_Solution Degas Degas via Freeze- Pump-Thaw Cycles Prepare_Monomer_Solution->Degas Polymerize Polymerize under N2 at 60-70°C Degas->Polymerize Precipitate Precipitate Polymer in Diethyl Ether Polymerize->Precipitate Filter_Wash Filter and Wash with Diethyl Ether Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End End Dry->End

Caption: Workflow for DAF-AA Copolymerization.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • AIBN is a thermally sensitive initiator and should be stored and handled according to safety guidelines.

  • Diethyl ether is highly flammable.

Part 3: Characterization of DAF-Containing Copolymers

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.

Table 1: Key Characterization Techniques

TechniquePurposeExpected Observations for P(DAF-co-AA)
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the incorporation of both monomers.- Broad O-H stretch from acrylic acid units.- C=O stretch from the formamide group of DAF and the carboxylic acid of AA.- C-N stretch from DAF units.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the copolymer composition and microstructure.- Broad peaks in the polymer backbone region.- Signals corresponding to the formyl proton and allyl groups of DAF.- Signals from the acrylic acid backbone protons.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).A chromatogram showing the molecular weight distribution of the copolymer population.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), providing insights into the polymer's thermal properties.A single Tg value, indicating a random copolymer, which would be intermediate between the Tg of the respective homopolymers.

Part 4: Applications in Drug Development

Copolymers based on N,N-Diallylformamide offer significant potential in the field of drug delivery, primarily due to their tunable hydrophilicity, potential for functionalization, and unique architecture.

Hydrogel Formation for Controlled Release

The hydrophilic nature of the formamide and carboxylic acid groups in P(DAF-co-AA) makes these copolymers excellent candidates for forming hydrogels.[5] Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, mimicking the soft tissue environment.[5]

  • pH-Responsive Swelling: The carboxylic acid groups from the acrylic acid units can be deprotonated at physiological pH, leading to electrostatic repulsion between the polymer chains and increased swelling. This property can be exploited for pH-triggered drug release in specific environments, such as the gastrointestinal tract.

  • Drug Encapsulation and Release: Hydrophilic drugs can be loaded into the hydrogel matrix during its formation or by swelling the hydrogel in a drug solution. The release of the drug is then controlled by diffusion through the swollen polymer network.

Amphiphilic Copolymers for Nanoparticle-Based Drug Delivery

By copolymerizing DAF with hydrophobic monomers, it is possible to create amphiphilic block or random copolymers. These copolymers can self-assemble in aqueous solutions to form nanoparticles, such as micelles or polymersomes, which are effective carriers for hydrophobic drugs.[6]

  • Core-Shell Structure: In a typical micellar structure, the hydrophobic segments form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic DAF-containing segments form the outer shell, providing stability in aqueous media and preventing aggregation.

  • Sustained Release: The encapsulated drug can be released in a sustained manner as the nanoparticle structure gradually disassembles or through diffusion out of the core.

G cluster_hydrogel Hydrogel Drug Delivery cluster_nanoparticle Nanoparticle Drug Delivery DAF_AA_Copolymer P(DAF-co-AA) Chains Crosslinked_Network Crosslinked Hydrogel Network DAF_AA_Copolymer->Crosslinked_Network Crosslinking Swollen_Hydrogel Swollen Hydrogel with Encapsulated Drug Crosslinked_Network->Swollen_Hydrogel Swelling & Drug Loading Drug_Release_H Controlled Drug Release (Diffusion) Swollen_Hydrogel->Drug_Release_H Amphiphilic_Copolymer Amphiphilic DAF Copolymer Self_Assembly Self-Assembly in Water Amphiphilic_Copolymer->Self_Assembly Micelle Micelle with Drug-loaded Core Self_Assembly->Micelle Drug_Release_N Sustained Drug Release Micelle->Drug_Release_N

Caption: DAF Copolymers in Drug Delivery Systems.

Conclusion

N,N-Diallylformamide is a comonomer with considerable, yet not fully explored, potential. Its ability to undergo cyclopolymerization offers a route to novel polymer architectures that are not accessible through conventional vinyl polymerization. The incorporation of DAF into copolymers, particularly with functional monomers like acrylic acid, opens up possibilities for creating advanced materials for biomedical applications, including controlled drug delivery systems. The protocols and insights provided in this guide serve as a foundation for researchers to explore the synthesis and application of DAF-based copolymers, paving the way for new innovations in polymer science and drug development.

References

  • TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran. Available at: [Link]

  • PubMed. (2020). Double hydrophilic block copolymers self-assemblies in biomedical applications. Available at: [Link]

  • Wiley Online Library. (n.d.). N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer. Available at: [Link]

  • ResearchGate. (n.d.). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Available at: [Link]

  • University of California, Santa Barbara. (2001). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8 - Overall and Local Composition In Copolymers. Available at: [Link]

  • ResearchGate. (n.d.). Monomer reactivity ratios and polymerization temperatures from the.... Available at: [Link]

  • PDF Free Download. (n.d.). Synthesis and Characterization of Poly (acrylic acid) Produced by. Available at: [Link]

  • ResearchGate. (n.d.). Copolymerization of N,N-dimethyl-N,N-diallylammonium chloride with N,N-dimethylacrylamide. Available at: [Link]

  • ResearchGate. (2009). Cyclopolymerization of 9,9-Diallylfluorene Promoted by Ni Complexes. Stereoselective Formation of Six- and Five-Membered Rings d. Available at: [Link]

  • ResearchGate. (n.d.). Poly( N -vinylformamide)A Drag-Reducing Polymer for Biomedical Applications. Available at: [Link]

  • Cambridge Open Engage. (2021). Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. Available at: [Link]

Sources

Method

Application Notes and Protocols for N,N-Diallylformamide Grafting onto Surfaces

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of N,N-Diallylformamide in Surface Engineering In the landscape of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of N,N-Diallylformamide in Surface Engineering

In the landscape of advanced materials, the precise control of surface properties is paramount for applications ranging from biocompatible medical implants to sophisticated drug delivery systems.[1][2] N,N-Diallylformamide (DAF) is a versatile monomer offering a unique combination of a hydrophilic formamide group and two reactive allyl functionalities. This structure makes it an exceptional candidate for surface grafting, enabling the creation of surfaces with tailored wettability, biocompatibility, and functionality. The presence of two allyl groups provides the potential for cross-linking, leading to the formation of stable, robust, and durable surface modifications.

This comprehensive guide provides detailed experimental protocols for the grafting of N,N-Diallylformamide onto various substrates using two powerful and widely applicable techniques: plasma-induced graft polymerization and free-radical graft polymerization. We will delve into the mechanistic underpinnings of these methods, provide step-by-step instructions, and detail the necessary characterization techniques to validate the success of the surface modification.

I. Mechanistic Principles of N,N-Diallylformamide Grafting

Understanding the chemical principles governing the grafting process is crucial for optimizing reaction conditions and achieving desired surface properties.

A. Plasma-Induced Graft Polymerization

Plasma polymerization is a solvent-free technique that utilizes the energy of a plasma to activate monomer molecules and initiate polymerization directly on a substrate surface.[3] The process begins with the generation of a plasma, typically from an inert gas like argon. This plasma consists of a highly reactive environment of ions, electrons, and free radicals.

When N,N-Diallylformamide vapor is introduced into the plasma, the monomer molecules are fragmented into reactive species. These species can then polymerize on the substrate surface, forming a thin, highly cross-linked, and pinhole-free film. A key advantage of this method is its ability to modify a wide variety of substrate materials, including polymers, metals, and ceramics, without the need for specific surface functional groups. The "grafting-from" approach in plasma polymerization ensures a strong covalent bond between the polymer and the substrate.[4]

Diagram 1: Workflow for Plasma-Induced Grafting of N,N-Diallylformamide

G cluster_prep Substrate Preparation cluster_plasma Plasma Grafting cluster_post Post-Grafting Treatment cluster_char Characterization sub_clean Substrate Cleaning (e.g., Sonication in Ethanol/Acetone) sub_dry Drying (e.g., Nitrogen Stream) sub_clean->sub_dry plasma_chamber Placement in Plasma Chamber sub_dry->plasma_chamber vacuum Evacuation to Base Pressure plasma_chamber->vacuum gas_inlet Inert Gas Inlet (e.g., Argon) Plasma Ignition vacuum->gas_inlet monomer_inlet N,N-Diallylformamide Vapor Inlet gas_inlet->monomer_inlet polymerization Plasma Polymerization monomer_inlet->polymerization rinsing Solvent Rinsing (to remove unreacted monomer) polymerization->rinsing drying_post Drying rinsing->drying_post xps XPS drying_post->xps ftir FTIR contact_angle Contact Angle afm AFM

Caption: Workflow for N,N-Diallylformamide grafting via plasma polymerization.

B. Free-Radical Graft Polymerization

Free-radical polymerization is a classic and versatile method for polymer synthesis that can be adapted for surface grafting. This technique relies on the generation of free radicals to initiate the polymerization of monomers. For surface grafting, the process is initiated by activating the substrate surface to generate immobilized radicals or by using a free-radical initiator in the presence of the substrate and monomer.

A common approach involves the pre-treatment of the substrate to introduce peroxide or azo groups on its surface. Upon heating or UV irradiation, these groups decompose to form radicals on the surface, which then initiate the polymerization of N,N-Diallylformamide from the surface outwards. This "grafting-from" method leads to the formation of a dense layer of polymer chains covalently bound to the substrate.

Diagram 2: Mechanism of Free-Radical Grafting of N,N-Diallylformamide

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., Benzoyl Peroxide) heat_uv Heat or UV initiator->heat_uv radicals Free Radicals (R•) heat_uv->radicals monomer N,N-Diallylformamide Monomer radicals->monomer attacks growing_chain Growing Polymer Chain monomer->growing_chain adds to growing_chain->monomer attacks another termination Combination or Disproportionation growing_chain->termination stable_polymer Stable Grafted Polymer termination->stable_polymer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-Diallylformamide (NDAF) Storage and Stability

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N,N-Diallylformamide (NDAF). This document is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,N-Diallylformamide (NDAF). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the premature polymerization of NDAF during storage. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the long-term stability and quality of your material.

Section 1: Understanding the Challenge: The Inherent Reactivity of NDAF

N,N-Diallylformamide is a functional monomer prized for its two allyl groups, which allow it to act as a cross-linking agent or a building block in complex polymer architectures. However, this very reactivity makes it susceptible to premature polymerization, a process that can render the monomer unusable.

The primary mechanism of this degradation is free-radical polymerization . This chain reaction can be initiated by common laboratory environmental factors:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.

  • Light: UV radiation possesses sufficient energy to break chemical bonds and create initiating radicals.

  • Contaminants: Peroxides or metal impurities can act as catalysts for radical generation.

Unlike monomers with a single allyl group, which often terminate after a "degradative chain transfer" step, diallyl compounds like NDAF can undergo cyclopolymerization and, more critically, extensive cross-linking.[1][2] This leads not just to an increase in viscosity but to the formation of an insoluble, irreversible gel or solid.

Caption: Free-Radical Polymerization and Inhibition of NDAF.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the storage and handling of NDAF in a direct question-and-answer format.

Q1: I've noticed my stored N,N-Diallylformamide has become noticeably thicker and more viscous. What is happening?

A: An increase in viscosity is the first clinical sign of premature polymerization. Even a small number of initiation events can create oligomers (short polymer chains), which significantly increase the viscosity of the solution. This indicates that the inhibitor present in the monomer is either depleted or its function is compromised. At this stage, the monomer may still be usable for some applications, but its purity is compromised, and the polymerization process will likely accelerate. It is critical to review your storage conditions immediately.

Q2: My bottle of NDAF, which was a liquid, is now a solid gel. Can I salvage it by heating or adding a solvent?

A: Unfortunately, no. A solid gel indicates that extensive cross-linking has occurred, creating a single, massive molecule within the container. This process is irreversible. Attempting to heat the container is extremely dangerous as it can accelerate decomposition and cause a dangerous pressure buildup. Likewise, solvents will not break down the cross-linked polymer network. The material must be disposed of as hazardous waste according to your institution's safety protocols.

Q3: I suspect my inhibitor is depleted. How can I check this, and can I add more?

A: Quantifying the inhibitor concentration (typically 50-200 ppm for phenolic inhibitors like MEHQ or HQ) requires analytical techniques like HPLC, which may not be feasible in all labs. A qualitative assessment is to check your storage log: if the monomer has been stored for an extended period (e.g., >6-12 months) or has been exposed to elevated temperatures, inhibitor depletion is likely.

While adding more inhibitor is possible, it is a specialized procedure. A concentrated inhibitor solution must be prepared and added to the monomer to achieve the target ppm concentration, followed by thorough but gentle mixing to ensure homogeneity without introducing excessive air bubbles. It is often more practical and safer to procure fresh, properly inhibited monomer.

Q4: My experiment requires uninhibited NDAF. How do I safely remove the storage inhibitor?

A: Removing inhibitors is typically done by passing the monomer through an inhibitor-remover column (often filled with activated alumina) or by a mild distillation under reduced pressure. Crucially, uninhibited NDAF is extremely unstable. You should only prepare the amount needed for immediate use (within hours) and keep it chilled until it enters your reaction vessel. Never store uninhibited monomer for any length of time.

Section 3: Proactive Prevention: Protocols and Best Practices

The most effective strategy is prevention. Adhering to strict storage and handling protocols is paramount.

Recommended Storage Conditions

Proper storage is the single most important factor in preventing premature polymerization.

ParameterRecommendationRationale
Temperature Store between 2°C and 8°C . Avoid freezing.Reduces the kinetic rate of spontaneous radical formation. Storing at ambient temperature significantly shortens shelf life.
Atmosphere Maintain an air headspace. Do not blanket with inert gas (N₂, Ar).Phenolic inhibitors like MEHQ and HQ require molecular oxygen to function effectively as radical scavengers.[3][4][5][6][7]
Light Store in an amber or opaque container in a dark location.Prevents UV light from initiating photopolymerization.[8]
Container Use the original manufacturer's container. If transferring, use glass or stainless steel.Avoid materials that could leach contaminants or react with the monomer.
Purity Ensure the monomer is free from contaminants.Peroxides, rust, or other impurities can act as initiators.
Experimental Protocol: New Bottle Receipt and Storage

This protocol ensures that every new batch of NDAF is handled correctly from the moment it arrives.

  • Inspect Upon Arrival: Check that the container seal is intact and there is no visible polymer or gel formation.

  • Review Certificate of Analysis (C of A): Note the specific inhibitor used (e.g., MEHQ) and its concentration in parts-per-million (ppm).

  • Log Information: In a dedicated logbook, record the date of receipt, lot number, inhibitor type, and concentration.

  • Label Clearly: Affix a label to the bottle with the date received and a "Use By" or "Re-evaluate By" date (e.g., 6 months from receipt).

  • Immediate Storage: Place the container in a designated, properly ventilated cold storage area (refrigerator or cold room) that meets the temperature requirements (2-8°C).

  • Verification: Ensure the storage location is dark and that the container is not placed under a direct light source inside the unit.

Storage_Workflow start Receive NDAF Shipment inspect Inspect Container Seal & Contents start->inspect check_coa Check C of A for Inhibitor Info inspect->check_coa log Log Receipt Date, Lot #, Inhibitor check_coa->log store Store at 2-8°C in Dark Location with Air Headspace log->store end Monomer Ready for Use store->end

Caption: Workflow for receiving and storing N,N-Diallylformamide.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most common inhibitors for NDAF and how do they work?

A: The most common inhibitors for allyl and other vinyl monomers are phenolic compounds, such as Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ) .[3] These molecules work by donating a hydrogen atom to a highly reactive growing polymer radical (ROO•), effectively terminating that chain. This creates a much more stable inhibitor radical that is not reactive enough to continue the polymerization.[4][5][9] Stable nitroxide radicals like TEMPO are also highly effective inhibitors that work by directly trapping carbon-centered radicals.[10]

Q: I was taught to store reactive chemicals under an inert atmosphere like nitrogen. Why is NDAF with a phenolic inhibitor different?

A: This is a critical and often misunderstood point. The effectiveness of phenolic inhibitors like MEHQ and HQ is dependent on the presence of a small amount of dissolved oxygen.[3][6][7] The mechanism involves the initial reaction of a monomer radical (R•) with oxygen to form a peroxide radical (ROO•). The phenolic inhibitor (ArOH) is exceptionally good at scavenging this ROO• radical. However, this creates an inhibitor radical (ArO•). Molecular oxygen is required to react with this inhibitor radical, regenerating it and preventing it from participating in undesired side reactions. Storing under an inert atmosphere effectively "blinds" the inhibitor, dramatically reducing its efficacy.

Inhibitor_Mechanism cluster_problem Uninhibited Polymerization cluster_solution Inhibition Mechanism (with O₂) R_dot R• Monomer Radical Monomer Monomer R_dot:f0->Monomer Propagates Polymer Polymer Monomer->Polymer R_dot2 R• Monomer Radical O2 O₂ (Oxygen) R_dot2:f0->O2 Fast Reaction ROO_dot ROO• Peroxy Radical O2->ROO_dot:f0 ArOH ArOH Phenolic Inhibitor ROO_dot:f0->ArOH:f0 H• Abstraction ArO_dot ArO• Stable Inhibitor Radical ArOH:f0->ArO_dot:f0 Stable_Products Stable Products ArO_dot:f0->Stable_Products Reaction with another radical or O₂

Caption: The crucial role of oxygen in phenolic inhibition.

Q: What is the typical shelf-life of N,N-Diallylformamide?

A: When stored under ideal conditions (refrigerated, dark, with an air headspace), properly inhibited NDAF should be stable for at least 6 to 12 months. However, the shelf-life is highly dependent on storage history. If at any point the material was warmed, exposed to light, or improperly handled, its stability will be compromised. It is best practice to use older stock first and re-evaluate any material that is approaching one year in storage.

Q: How should I dispose of unwanted or polymerized NDAF?

A: Both liquid monomer and polymerized (solid) NDAF should be treated as hazardous chemical waste. Do not pour liquid monomer down the drain. The solid polymer is not inert plastic; it may contain unreacted monomer. Collect all waste in a clearly labeled, sealed container and arrange for pickup by your institution's environmental health and safety (EHS) department.

References
  • Gul, Z., et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mousavifar, A., & Arjmand, M. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Vargas-Hernández, Y., et al. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. MDPI. Available at: [Link]

  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. National Institutes of Health (NIH). Available at: [Link]

  • Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Royal Society of Chemistry. Available at: [Link]

  • Kabanov, V. A. (1993). Reactivity of Allyl Monomers in Radical Polymerization. Taylor & Francis Online. Available at: [Link]

  • Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. Available at: [Link]

  • Specialty Polymers, Inc. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • Matyjaszewski, K. (2014). Direct polymerization of functional monomers. Matyjaszewski Polymer Group. Available at: [Link]

  • Loday, M., et al. (2016). Ultra-precise insertion of functional monomers in chain-growth polymerizations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ibragimova, M. D., et al. (2023). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. Available at: [Link]

  • Claverie, J., et al. (2003). Polymerization of N-Vinyl Formamide in Homogeneous and Heterogeneous Media. ResearchGate. Available at: [Link]

  • Liang, S., et al. (2021). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. ACS Omega. Available at: [Link]

  • ResearchGate. (2019). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Available at: [Link]

  • BASF. (2011). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]

  • Gantrade. Polymer Applications of Allyl Alcohol. Available at: [Link]

  • Decker, C. (1993). Photoinitiated Curing of Multifunctional Monomers. ResearchGate. Available at: [Link]

  • Volodina, V. I., et al. (1969). Polymerisation of Allyl Compounds. ResearchGate. Available at: [Link]

  • Takeuchi, D. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin. Available at: [Link]

Sources

Optimization

Optimizing initiator concentration for N,N-Diallylformamide polymerization

Optimizing Initiator Concentration for Predictable Polymer Synthesis Welcome to the technical support center for N,N-Diallylformamide (DAF) polymerization. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Initiator Concentration for Predictable Polymer Synthesis

Welcome to the technical support center for N,N-Diallylformamide (DAF) polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or troubleshooting the synthesis of poly(N,N-Diallylformamide). As Senior Application Scientists, we provide this resource to bridge the gap between theoretical principles and practical laboratory challenges. Here, you will find in-depth answers to common questions, robust troubleshooting guides, and validated protocols to help you achieve consistent and optimal results in your experiments.

Frequently Asked Questions (FAQs): The Fundamentals of Initiator Optimization

This section addresses the core principles governing the role of initiators in the free-radical polymerization of DAF. Understanding these fundamentals is crucial for effective troubleshooting and experimental design.

Q1: What is the fundamental role of an initiator in DAF polymerization?

In the context of DAF, we are typically dealing with free-radical polymerization. This process occurs via a chain reaction mechanism involving initiation, propagation, and termination steps.[1] The initiator is a molecule that, when exposed to energy (usually heat or light), decomposes to generate highly reactive species called free radicals.[2][3] These radicals then react with a DAF monomer molecule, breaking its carbon-carbon double bond and creating a new, larger radical. This new radical proceeds to react with other DAF monomers, propagating the polymer chain until a termination event occurs.[3] Common thermal initiators include azo compounds like 2,2'-Azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO).[2][4][5]

Q2: How does initiator concentration directly impact the rate of polymerization?

The rate of polymerization is directly proportional to the concentration of radicals in the system. A higher initial concentration of the initiator leads to the generation of a greater number of free radicals upon decomposition.[6] This increases the frequency of initiation events, leading to a faster overall rate of monomer consumption and polymer formation.[7][8] As shown in studies on similar vinyl monomers, doubling the initiator concentration can significantly shorten the time required to reach a target conversion.[6]

Q3: What is the relationship between initiator concentration and the final molecular weight of the polymer?

The relationship is inverse: increasing the initiator concentration decreases the average molecular weight of the resulting polymer .[6][7][9] This occurs because a higher concentration of initiator generates more radical initiation sites simultaneously. With a finite amount of monomer available, this results in the growth of a larger number of polymer chains that are, on average, shorter.[6] Conversely, a lower initiator concentration creates fewer growing chains, allowing each chain to achieve a higher molecular weight before the monomer is consumed or a termination event occurs.

Q4: How do I select the correct initiator for my DAF polymerization?

The choice of initiator depends primarily on two factors: its solubility in your reaction solvent and its decomposition temperature.[2][10]

  • Solubility: If you are performing the polymerization in an organic solvent like toluene or DMF, an oil-soluble initiator like AIBN or BPO is appropriate.[10] For aqueous systems, a water-soluble initiator such as potassium persulfate or 4,4'-Azobis(4-cyanovaleric acid) is necessary.[10]

  • Decomposition Temperature: Initiators have a characteristic temperature at which they decompose at a specific rate. This is often reported as the 10-hour half-life temperature (T½), the temperature at which 50% of the initiator will have decomposed in 10 hours.[11] The polymerization should be conducted at or slightly above this temperature to ensure a steady and controlled supply of radicals. Using an initiator far below its T½ will result in an impractically slow reaction, while using it far above will cause a rapid, potentially uncontrolled burst of initiation.

Troubleshooting Guide: From Theory to Practice

This section provides a problem-solving framework for common issues encountered during DAF polymerization, with a focus on initiator concentration as the primary variable.

Problem 1: Low Polymer Conversion or Yield

Symptoms: After the expected reaction time, analysis (e.g., gravimetric analysis after precipitation or NMR spectroscopy) shows a high percentage of unreacted DAF monomer.

Root Causes & Solutions:

  • Initiator Concentration Too Low: The radical flux is insufficient to drive the polymerization to high conversion in a reasonable timeframe.

    • Solution: Incrementally increase the initiator concentration. A typical starting point for vinyl polymerization is 0.1-1.0 mol% with respect to the monomer. Consider a stepwise increase of 0.2 mol% in subsequent experiments.

  • Incorrect Reaction Temperature: The temperature is too low for the chosen initiator, leading to a very slow decomposition rate.

    • Solution: Verify the 10-hour half-life temperature of your initiator and ensure your reaction temperature is appropriate.[11] For AIBN, this is around 65°C.

  • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Impurities in the monomer or solvent can also quench radicals.

    • Solution: Ensure your reaction setup is thoroughly degassed. Standard methods include three freeze-pump-thaw cycles or sparging the reaction mixture with an inert gas (Nitrogen or Argon) for 30-60 minutes before heating.[9]

Problem 2: Final Polymer Has Low Molecular Weight

Symptoms: Characterization by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) reveals a lower molecular weight (Mw or Mn) than desired.

Root Causes & Solutions:

  • Initiator Concentration Too High: As detailed in the FAQ, this is the most common cause.[6][7][9] Too many chains are initiated, leading to shorter average chain lengths.

    • Solution: Systematically decrease the initiator concentration. Halving the concentration can lead to a significant increase in molecular weight.

  • High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions, which are a mode of premature chain termination, leading to lower molecular weights.

    • Solution: If possible, select an initiator with a lower T½ that allows you to run the reaction at a reduced temperature.

  • Chain Transfer Agents: Impurities in the solvent (e.g., certain alcohols or thiols) or the monomer itself can act as chain transfer agents, limiting polymer growth.

    • Solution: Purify the monomer and solvent before use. Distillation of the monomer is a common practice.

Problem 3: Inconsistent Results and Poor Reproducibility

Symptoms: Repeating the same experiment yields polymers with significantly different molecular weights, conversions, or polydispersity indices (PDI).

Root Causes & Solutions:

  • Oxygen Inhibition: Inconsistent or incomplete degassing of the reaction mixture is a major source of irreproducibility.

    • Solution: Standardize your degassing procedure. For maximum consistency, freeze-pump-thaw is often superior to inert gas sparging.

  • Initiator Stock Degradation: Initiators, especially peroxides, can degrade over time, even when refrigerated. An older initiator will have lower activity than a fresh batch.

    • Solution: Use fresh initiator for each experiment or prepare a stock solution in the reaction solvent and use it within a short timeframe. Store all initiators according to the manufacturer's recommendations.

  • Inaccurate Dispensing: Small errors in weighing a tiny amount of initiator can lead to large relative changes in concentration.

    • Solution: For better accuracy, prepare a stock solution of the initiator in the reaction solvent and add a calculated volume to the reaction, rather than weighing a few milligrams directly.

Data & Visualization

Table 1: Effect of Initiator Concentration on Key Polymerization Outcomes
Initiator ConcentrationPolymerization RateAverage Molecular Weight (Mw)Polydispersity Index (PDI)
Low SlowHighTends to be broader
Medium ModerateMediumCan be optimized for narrowness
High FastLow[6][7]Tends to be broader
Diagrams

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) R 2R• (Free Radicals) I->R Heat (Δ) RM R-M• (Initiated Monomer) R->RM + M RMn R-(M)n-M• M Monomer (M) RMn1 R-(M)n+1-M• RMn->RMn1 + M RMn2 R-(M)n-M• M2 Monomer (M) P Polymer (P) RMn2->P Coupling or Disproportionation RMm R-(M)m-M• RMm->P Coupling or Disproportionation

Caption: Free-Radical Polymerization Mechanism.

TroubleshootingFlowchart

Caption: Troubleshooting Flowchart for DAF Polymerization.

Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization of DAF

This protocol provides a baseline for the free-radical polymerization of N,N-Diallylformamide in an organic solvent using AIBN as the initiator.

  • Reagent Preparation:

    • Purify DAF monomer by passing it through a short column of basic alumina to remove inhibitors.

    • Prepare a stock solution of AIBN (e.g., 10 mg/mL) in the chosen solvent (e.g., anhydrous toluene). This avoids errors from weighing small quantities.[12]

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified DAF monomer.

    • Add the appropriate volume of anhydrous solvent to achieve the target monomer concentration (e.g., 2 M).

    • Add the calculated volume of the AIBN stock solution to achieve the desired mol% relative to the monomer.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform three consecutive freeze-pump-thaw cycles:

      • Freeze the flask contents in a liquid nitrogen bath.

      • Apply a high vacuum for 10-15 minutes.

      • Close the vacuum line and thaw the contents in a room temperature water bath.

    • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).

    • Allow the reaction to proceed under stirring for the planned duration (e.g., 12-24 hours). The solution will become more viscous as the polymerization progresses.[12]

  • Isolation and Purification:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

    • Dry the final polymer under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[12]

Protocol 2: Characterization by Size Exclusion Chromatography (GPC/SEC)

This protocol outlines the analysis of the synthesized poly(DAF) to determine its molecular weight and polydispersity.

  • Sample Preparation:

    • Prepare a dilute solution of the dried poly(DAF) (e.g., 1-2 mg/mL) in the GPC eluent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) containing a salt like LiBr to prevent aggregation).

    • Allow the polymer to dissolve completely, which may require gentle agitation or several hours.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any dust or particulates before injection.

  • Instrumentation and Analysis:

    • Equilibrate the GPC system (pump, columns, and detectors) with the mobile phase until a stable baseline is achieved.

    • Calibrate the instrument using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

    • Inject the filtered polymer solution.

    • Analyze the resulting chromatogram. The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

References

  • Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP.
  • Ortyl, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC - NIH.
  • ResearchGate. (n.d.). Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r.
  • ResearchGate. (n.d.). (a) Effect of percentage Initiator concentration (of MMA) on conversion....
  • ResearchGate. (n.d.). The effect of initiator concentration on molecular weights.
  • Chen, C. Y. (2001).
  • TCI Chemicals. (n.d.). Polymerization Initiators.
  • Sigma-Aldrich. (n.d.). Initiators.
  • Sigma-Aldrich. (n.d.). Free Radical Initiators.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Polymerization with 3,6-Dichlorotrimellitic Acid.
  • Ohtomi, K. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Chemistry For Everyone. (2025). What Are Common Initiators For Free-Radical Polymerization?
  • Wikipedia. (n.d.). Radical polymerization.
  • ResearchGate. (2025). Kinetics and modeling of free radical polymerization of N-vinylformamide.
  • ResearchGate. (2025). Characterization of poly (N-vinyl formamide) by size exclusion chromatography-multiangle light scattering and asymmetric-flow field-flow fractionation-multiangle light scattering.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). How to select a polymerization initiator?.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N,N-Diallylformamide Reactions

Welcome to the technical support center for the synthesis of N,N-Diallylformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diallylformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this formylation reaction. As you proceed, remember that successful synthesis hinges on a clear understanding of the reaction mechanism, careful control of experimental parameters, and the purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N,N-Diallylformamide?

The most prevalent and straightforward method for synthesizing N,N-Diallylformamide is the direct formylation of diallylamine using formic acid. This reaction typically involves heating the two reagents, often in a solvent like toluene, with continuous removal of water to drive the equilibrium towards the product.[1][2]

Q2: What is the underlying mechanism of the formylation of diallylamine with formic acid?

The formylation of diallylamine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine (diallylamine) acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide product, N,N-diallylformamide. The removal of water is crucial for achieving high conversion.[1][2]

Q3: My reaction is sluggish and I'm observing low conversion. What are the initial checks I should perform?

When faced with low conversion, a systematic review of your experimental setup is the first step. Begin by verifying the purity of your diallylamine and formic acid. Ensure that your reaction is being conducted at the appropriate temperature and that the removal of water is efficient. Inadequate heating or an inefficient Dean-Stark trap can significantly hinder the reaction's progress.

Q4: Are there any specific safety concerns when working with diallylamine?

Yes, diallylamine is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also toxic if it comes into contact with the skin.[4] Therefore, it is imperative to handle diallylamine in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion in the synthesis of N,N-diallylformamide can often be attributed to a few key factors. This section provides a detailed breakdown of potential issues and their corresponding solutions.

Issue 1: Incomplete Reaction

A common pitfall is a reaction that has not gone to completion. This can be due to several factors related to the reaction conditions.

Symptoms:

  • TLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted diallylamine.

  • The isolated yield of N,N-diallylformamide is lower than expected.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient Reaction Temperature The formylation of amines with formic acid is a dehydration reaction that requires sufficient thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature. For reactions in toluene, heating to reflux is a common practice.[1][2] Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.
Inefficient Water Removal The formation of N,N-diallylformamide is an equilibrium process. The continuous removal of the water byproduct is essential to drive the reaction to completion.Ensure your Dean-Stark trap is functioning correctly. The solvent should be refluxing at a rate that allows for the efficient collection of water. If necessary, use a freshly dried solvent to minimize the initial water content.
Suboptimal Reagent Stoichiometry While a 1:1 molar ratio of diallylamine to formic acid is theoretically required, using a slight excess of formic acid can sometimes improve conversion rates.Experiment with a small excess of formic acid (e.g., 1.1 to 1.2 equivalents). However, be mindful that a large excess can complicate the work-up procedure.
Issue 2: Side Reactions

The presence of the reactive allyl groups in diallylamine introduces the possibility of unwanted side reactions, which can significantly reduce the yield of the desired product.

Symptoms:

  • Formation of a viscous, insoluble material in the reaction flask.

  • The appearance of multiple unexpected spots on a TLC plate.

  • Broad or uninterpretable signals in the NMR spectrum of the crude product.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Polymerization of Diallylamine Diallylamine is known to undergo polymerization, particularly in the presence of acids or radical initiators.[5][6] The acidic conditions of the formylation reaction can promote this unwanted side reaction.Maintain a moderate reaction temperature. Excessive heat can accelerate polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical polymerization.
Decomposition of Formic Acid At very high temperatures, formic acid can decompose to carbon monoxide and water. This not only reduces the concentration of the formylating agent but can also introduce pressure buildup in a closed system.Avoid excessively high reaction temperatures. The optimal temperature should be high enough to drive the formylation but not so high as to cause significant decomposition of formic acid.

Experimental Protocols

General Procedure for the Synthesis of N,N-Diallylformamide

This protocol outlines a standard laboratory procedure for the formylation of diallylamine using formic acid.

Materials:

  • Diallylamine

  • Formic acid (88-98%)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add diallylamine (1.0 equivalent) and toluene.

  • Begin stirring the solution and slowly add formic acid (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. This typically takes several hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diallylformamide.

  • The crude product can be further purified by vacuum distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in your N,N-diallylformamide synthesis.

Troubleshooting_Workflow start Low Conversion of N,N-Diallylformamide Observed check_purity Verify Purity of Diallylamine and Formic Acid start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_issue Impurity Detected check_purity->purity_issue No check_conditions Review Reaction Conditions (Temperature, Time, Stirring) conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_issue Suboptimal Conditions check_conditions->conditions_issue No check_water_removal Inspect Dean-Stark Trap for Efficient Water Removal water_removal_ok Efficient Water Removal check_water_removal->water_removal_ok Yes water_removal_issue Inefficient Water Removal check_water_removal->water_removal_issue No purity_ok->check_conditions purify_reagents Purify/Replace Reagents purity_issue->purify_reagents purify_reagents->check_purity conditions_ok->check_water_removal optimize_conditions Optimize Temperature and Reaction Time conditions_issue->optimize_conditions optimize_conditions->check_conditions analyze_side_products Analyze Crude Product for Side Products (TLC, NMR) water_removal_ok->analyze_side_products improve_water_removal Ensure Proper Reflux and Apparatus Setup water_removal_issue->improve_water_removal improve_water_removal->check_water_removal polymerization_suspected Polymerization Observed analyze_side_products->polymerization_suspected Yes no_side_products No Significant Side Products analyze_side_products->no_side_products No adjust_temp_inert Lower Reaction Temperature and Use Inert Atmosphere polymerization_suspected->adjust_temp_inert final_optimization Further Optimization of Stoichiometry and Catalyst (if applicable) no_side_products->final_optimization adjust_temp_inert->analyze_side_products

Troubleshooting workflow for low conversion.

Purification and Characterization

Q5: How can I effectively purify N,N-Diallylformamide?

The primary method for purifying N,N-diallylformamide is vacuum distillation . Due to its relatively high boiling point, distillation at atmospheric pressure may lead to decomposition. It is crucial to use a well-controlled vacuum source and to monitor the distillation temperature closely.

Q6: What are the expected NMR signals for N,N-Diallylformamide?

The 1H NMR spectrum of N,N-diallylformamide is expected to show distinct signals for the formyl proton, the allylic protons, and the vinyl protons. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to the non-equivalence of the two allyl groups, potentially resulting in more complex splitting patterns than might be initially expected. The formyl proton typically appears as a singlet in the downfield region (around 8.0 ppm). The allylic protons (N-CH2) will appear as multiplets, and the vinyl protons (=CH and =CH2) will also show characteristic multiplet patterns. A 13C NMR spectrum is also a valuable tool for confirming the structure.[7]

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
  • Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
  • Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Organic Syntheses; Collected Volumes, vol. 3, p. 723.
  • Jung, S. H.; Ahn, J. H.; Lee, S. K.; Choi, J. K. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2002, 23 (1), 149-150.
  • Shastri, L. A.; Samundeeswari, S.; et al. Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction.
  • Brahmachari, G.; Laskar, S. A very simple and highly efficient procedure for N-formylation of primary and secondary amines at room temperature under solvent-free conditions. Chemistry: An Indian Journal2010, 5 (4), 849-854.
  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Cross, C. D. Studies on the Leuckart Reaction. Iowa State College Journal of Science1947, 22 (1), 13.
  • Ataman Kimya. N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • Kadem, K. J. CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc.2015.
  • Das, B.; et al.
  • INCHEM. ICSC 0866 - DIALLYLAMINE. Available at: [Link]

  • ResearchGate. How to distill N,N- Dimethyl Formamide DMF? Available at: [Link]

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica2011, 3 (6), 460-464.
  • SpectraBase. N,N-diallylformamide. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • PubChem. Diallylamine. Available at: [Link]

  • Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
  • Iranpoor, N.; et al. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances2018, 8, 27834-27883.
  • Gadhwal, S.; et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology2023, 17 (1), 1-13.
  • Timofeeva, L. M.; et al. Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry2002, 90 (2), 822-835.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diallylamine in Advanced Polymer Modification. Available at: [Link]

  • Kucukyavuz, Z.; et al. Free Radical Polymerization of Allylamine in Different Acidic Media. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry2005, 42 (3), 263-275.
  • International Programme on Chemical Safety. N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • Moe, N. S. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chem. Scand.1967, 21, 1389-1391.
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  • ResearchGate. Polymerization of multiallyl monomers. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]

  • Google Patents. Synthesis of dimethylformamide.
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  • Liskon Biological. Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Available at: [Link]

  • Sigma-Aldrich. N, N-DIMETHYLFORMAMIDE.
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  • Kestell, P.; et al. Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. Biochem. Pharmacol.1986, 35 (13), 2283-2286.
  • Wang, Y.; et al. Protection mechanism of N,N-dimethylformamide on stability of few-layer black phosphorus. Front. Environ. Sci. Eng.2023, 17, 33.
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Optimization

Preventing side reactions of the formyl group in N,N-Diallylformamide

A Guide to Preventing Side Reactions of the Formyl Group for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the most common side reactions involving the formyl group of N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Side Reactions of the Formyl Group for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the formyl group of N,N-Diallylformamide?

The formamide group in N,N-Diallylformamide is a tertiary amide, which is a robust and generally stable functional group. However, it is not entirely inert. The three primary side reactions of concern are:

  • Hydrolysis: The cleavage of the amide bond to form diallylamine and formic acid (or its salt). This is the most common side reaction and is catalyzed by acidic or basic conditions, especially at elevated temperatures.[1][2][3]

  • Reduction: The conversion of the formyl group into a methyl group, yielding N,N-diallylmethylamine. This typically occurs in the presence of powerful, non-selective reducing agents like lithium aluminum hydride (LAH).[4]

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the formamide's carbonyl oxygen can coordinate to metal centers. In metal-catalyzed reactions (e.g., olefin metathesis, cross-coupling), this can lead to catalyst deactivation or poisoning, resulting in low or no product yield.[5][6]

Q2: How stable is the formamide group to different pH conditions?

At a neutral pH and moderate temperatures, the formamide group is very stable, with a hydrolysis half-life estimated to be many years.[1] However, this stability decreases dramatically in the presence of strong acids or bases.

  • Acidic Conditions: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

  • Basic Conditions: The mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. This process is generally less favorable than acid-catalyzed hydrolysis because the resulting amine conjugate base is a poor leaving group, but it can be driven to completion with heat and excess base.[2]

Q3: Can the formamide group interfere with metal-catalyzed reactions at the allyl groups?

Yes. Amides can act as ligands for transition metals. The oxygen atom of the formyl group can coordinate to the metal center of a catalyst, which can occupy a coordination site needed for the catalytic cycle to proceed. This can lead to reduced catalyst activity or complete poisoning.[6] This is a critical consideration in reactions like olefin metathesis or palladium-catalyzed cross-coupling involving the allyl double bonds.

Q4: Is the formyl C-H proton acidic?

No, the proton attached to the carbonyl carbon in a formamide is generally not considered acidic and is not readily abstracted by common bases. The primary acidity associated with amides refers to the N-H protons in primary and secondary amides (pKa ~17).[9] Since N,N-Diallylformamide is a tertiary amide, it lacks an N-H proton, and the formyl C-H bond is chemically robust under typical reaction conditions.

Troubleshooting Guide: Isolating and Preventing Side Reactions

This section addresses specific experimental problems, their probable causes related to formyl group reactivity, and validated solutions.

Problem 1: Formation of Diallylamine or Formate Byproducts
  • Symptoms: Your reaction work-up and analysis (NMR, GC-MS, or LC-MS) reveal the presence of diallylamine, formic acid, or formate salts, leading to a lower yield of the desired product.

  • Root Cause: Unintended hydrolysis of the formamide bond has occurred. This is typically triggered by:

    • Exposure to strong acidic or basic reagents or conditions.

    • Presence of water in the reaction medium, especially at temperatures above 70-80°C.[10]

    • Using a solvent like DMF at high temperatures, which can decompose to generate amines and CO, potentially creating basic conditions.[10][11]

  • Solutions & Preventative Protocols:

    • Maintain Strict pH Control: If acidic or basic conditions are unavoidable, use the mildest possible reagents and maintain the lowest effective concentration. For sensitive reactions, employ a buffered system to maintain a near-neutral pH.

    • Ensure Anhydrous Conditions: The presence of water is a prerequisite for hydrolysis.[12] Implementing anhydrous techniques is the most effective preventative measure.

    • Control Reaction Temperature: Hydrolysis rates increase with temperature.[13] Run reactions at the lowest temperature that allows for a reasonable reaction rate. If high temperatures are necessary, ensuring scrupulously dry conditions is critical.[10]

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents or solvents from a solvent purification system (SPS). Store them over molecular sieves.

  • Reagent Preparation: Use freshly opened reagents. Dry solid reagents in a vacuum oven if their stability permits.

  • Atmosphere Control: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Transfer: Transfer all solvents and liquid reagents via syringe or cannula. Add solid reagents under a positive flow of inert gas.

Problem 2: Unwanted Reduction of the Formyl Carbonyl
  • Symptoms: Product analysis shows the formation of N,N-diallylmethylamine alongside or instead of the expected product.

  • Root Cause: The reducing agent used in the reaction is too strong or non-selective and is reducing the formamide carbonyl in addition to the target functional group. Lithium Aluminum Hydride (LiAlH₄) is a common culprit as it readily reduces amides.[4]

  • Solutions:

    • Select a Milder Reagent: Choose a reducing agent with known selectivity. For example, sodium borohydride (NaBH₄) will typically not reduce amides while effectively reducing ketones and aldehydes.

    • Consult Selectivity Tables: Refer to established selectivity charts to choose the appropriate reagent for your specific transformation.

Reducing AgentReduces Aldehydes/KetonesReduces EstersReduces Carboxylic AcidsReduces Amides
NaBH₄ YesNoNoNo
LiBH₄ YesYesNoNo[4]
BH₃·THF YesYesYesYes (slowly)[4]
LiAlH₄ (LAH) YesYesYesYes[4]
Clemmensen (Zn(Hg), HCl) YesNoNoNo[14]

This table provides a general overview; selectivity can be influenced by substrate and reaction conditions.

Problem 3: Low Yield or Stalled Metal-Catalyzed Reactions
  • Symptoms: A metal-catalyzed reaction involving the allyl groups (e.g., Heck coupling, olefin metathesis) fails to proceed or gives very low yields, with the majority of the starting material recovered.

  • Root Cause: The formamide group is acting as a ligand and coordinating to the metal catalyst, inhibiting its activity.[6] This is a form of catalyst poisoning.

  • Solutions:

    • Increase Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome partial inhibition. This is often a first, pragmatic step.

    • Screen Catalysts and Ligands: Modern catalysts often have ligands designed to be more robust against poisoning. Screen a panel of catalysts (e.g., different generations of Grubbs or Buchwald-Hartwig catalysts) to find one that is more tolerant of the amide functionality.

    • Solvent Choice: Use a non-coordinating solvent if possible. Highly polar, coordinating solvents can sometimes exacerbate the problem by competing for the metal center.

    • Temperature Optimization: Reaction temperature can influence the equilibrium of ligand association/dissociation. Systematically varying the temperature may improve catalyst turnover.

Visualizations: Mechanisms & Workflows

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 1. O-Protonation A2 2. H₂O Attack A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Amine Loss A3->A4 B1 1. OH⁻ Attack B2 2. Tetrahedral Intermediate B1->B2 B3 3. Amine Loss (Unfavorable) B2->B3 B4 4. Deprotonation (Drives Rxn) B3->B4

Caption: Mechanisms for acid- and base-catalyzed amide hydrolysis.

Troubleshooting Start Problem: Low Yield or Unexpected Byproduct CheckByproduct Identify Byproduct (NMR, MS) Start->CheckByproduct Diallylamine Diallylamine/ Formate? CheckByproduct->Diallylamine Yes Methylamine N,N-Diallyl- methylamine? CheckByproduct->Methylamine No, but... NoReaction Starting Material Recovered? CheckByproduct->NoReaction No Byproduct CauseHydrolysis Cause: Hydrolysis Diallylamine->CauseHydrolysis CauseReduction Cause: Over-reduction Methylamine->CauseReduction CausePoisoning Cause: Catalyst Poisoning NoReaction->CausePoisoning SolveHydrolysis Solution: - Anhydrous Conditions - pH Control - Lower Temperature CauseHydrolysis->SolveHydrolysis SolveReduction Solution: - Use Selective Reagent (e.g., NaBH₄) CauseReduction->SolveReduction SolvePoisoning Solution: - Increase Catalyst Load - Screen Catalysts - Change Solvent CausePoisoning->SolvePoisoning

Caption: A logical workflow for diagnosing and solving common side reactions.

References
  • Cascella, M., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of Physical Chemistry B.
  • Gong, L., et al. (2009). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. Available at: [Link]

  • Slebocka-Tilk, H., et al. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Journal of the American Chemical Society. ResearchGate provides access to the article information. Available at: [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Google Patents. (1999). Hydrolysis inhibiting method for dimethylformamide. CN1156437C.
  • Li, F., et al. (2019). Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. Green Chemistry. Available at: [Link]

  • Tanasa, F., et al. (2010). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Central European Journal of Chemistry. Available at: [Link]

  • Wikipedia. Formamide. Available at: [Link]

  • RSC Publishing. (2018). CO2-tuned highly selective reduction of formamides to the corresponding methylamines. Green Chemistry. Available at: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. (2013). How can I prevent DMF from hydrolysing in Solvothermal conditions?. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • ResearchGate. (2019). Formamide derivatives in amidation. Available at: [Link]

  • Wellt. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. Summary of Reagents for Reductive Functional Group Interconversions. Available at: [Link]

  • ACS Publications. (2023). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group. Available at: [Link]

  • INCHEM. (2001). N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • ResearchGate. (2019). Reductive functionalization of CO2 with amines: An entry to formamide, formamidine and methylamine derivatives. Available at: [Link]

  • ACS Publications. (2023). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2023). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Available at: [Link]

  • Wikipedia. Formamide-based prebiotic chemistry. Available at: [Link]

  • Ataman Kimya. N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • RSC Publishing. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. Available at: [Link]

  • PubChem. Formamide. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Available at: [Link]

  • ChemBK. N,N-Dimethylformamide. Available at: [Link]

  • Ali, M. A., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available at: [Link]

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Troubleshooting

Technical Support Center: Controlling Crosslinking with N,N-Diallylformamide (DAF)

Welcome to the technical resource for researchers, scientists, and drug development professionals utilizing N,N-Diallylformamide (DAF) as a crosslinking agent. This guide provides in-depth troubleshooting, frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals utilizing N,N-Diallylformamide (DAF) as a crosslinking agent. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you precisely control the degree of crosslinking in your polymer systems, ensuring reproducible and optimal material performance.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the role and behavior of N,N-Diallylformamide in polymerization.

Q1: What is N,N-Diallylformamide (DAF), and how does it function as a crosslinker?

A1: N,N-Diallylformamide is a multivinyl monomer featuring two allyl functional groups. In free-radical polymerization, both allyl groups can participate in the reaction.[1] One allyl group incorporates the DAF molecule into a growing polymer chain, while the second allyl group can react with another chain. This creates a covalent bond, or "crosslink," between two separate polymer backbones, leading to the formation of a three-dimensional polymer network.[2] This network structure is responsible for the transition from a soluble liquid polymer to an insoluble solid or gel.[3]

Q2: Why is controlling the degree of crosslinking important for my application?

A2: The degree of crosslinking, or crosslink density, is a critical parameter that dictates the macroscopic properties of the final polymer material.[4] A higher crosslink density generally leads to a more rigid, brittle material with increased thermal stability and lower swelling capacity in solvents.[5][6] Conversely, a lower crosslink density results in a more flexible, elastic polymer that can absorb more solvent.[7] For applications like drug delivery, tissue engineering, or superabsorbent materials, precise control over these properties is essential for performance.[8][9]

Q3: What are the primary factors I can adjust to control the crosslinking density when using DAF?

A3: You have several key experimental levers to pull:

  • DAF Concentration: This is the most direct method. Increasing the molar ratio of DAF relative to the primary monomer will increase the statistical probability of crosslinks forming, leading to a denser network.[10]

  • Initiator Concentration: The amount of initiator affects the kinetic chain length.[11] Higher initiator concentrations lead to shorter primary polymer chains. This can result in a more homogenous network structure, as shorter chains are less likely to form intramolecular loops (cyclization) and more likely to form intermolecular crosslinks.

  • Reaction Temperature: Temperature influences the rate constants for propagation, termination, and chain transfer.[12] Higher temperatures typically accelerate polymerization but can also favor side reactions. The optimal temperature must be determined empirically for your specific monomer system.

  • Solvent Choice & Concentration: The solvent affects the solubility of the growing polymer chains and can influence chain conformation. In dilute solutions, the likelihood of intramolecular cyclization (a non-productive side reaction for network formation) increases. More concentrated solutions favor intermolecular reactions, leading to more effective crosslinking.[13]

Q4: How can I characterize or quantify the degree of crosslinking in my DAF-crosslinked polymer?

A4: Quantifying crosslink density is typically done through indirect methods:

  • Equilibrium Swelling Studies: This is a widely used and accessible method. A crosslinked polymer is submerged in a suitable solvent until it reaches equilibrium swelling. The less the material swells, the higher the crosslink density.[14] This can be quantified using the Flory-Rehner theory.

  • Dynamic Mechanical Analysis (DMA) or Rheology: These techniques measure the viscoelastic properties of the material. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the crosslink density.[15][16] This is a highly quantitative and reliable method.[4]

  • Mechanical Testing: Properties like tensile strength and Young's modulus are strongly influenced by crosslink density.[5] Higher crosslinking generally increases stiffness and strength up to a point, after which brittleness may dominate.[5]

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments with DAF.

Issue 1: Incomplete Gelation or Formation of a Weak, Unstable Gel

  • Question: I've run my polymerization, but the solution remains liquid or has formed a very weak gel that falls apart easily. What went wrong?

  • Potential Causes & Solutions:

    • Insufficient DAF Concentration: The most common cause is a crosslinker concentration that is too low to reach the critical gel point.

      • Solution: Systematically increase the molar percentage of DAF in your monomer feed. Create a series of formulations with increasing DAF content (e.g., 0.5, 1.0, 2.0, 5.0 mol%) to find the optimal concentration for your desired gel strength.

    • Inhibitors in the System: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in monomers or solvents can also terminate radical chains prematurely.

      • Solution: Ensure your monomers are purified (e.g., by passing through an inhibitor-removal column) and that your reaction mixture is thoroughly deoxygenated before initiating polymerization. This is typically done by purging with an inert gas like nitrogen or argon for 30-60 minutes.

    • Low Initiator Efficiency or Inappropriate Temperature: The chosen initiator may have a long half-life at your reaction temperature, leading to a slow initiation rate and incomplete conversion.

      • Solution: Verify that your reaction temperature is appropriate for the initiator's 10-hour half-life temperature. For example, AIBN is commonly used around 60-80 °C. If the reaction is slow, consider increasing the initiator concentration or switching to an initiator that is more active at your target temperature.

    • Excessive Intramolecular Cyclization: The diallyl structure of DAF is prone to forming 5- or 6-membered rings via intramolecular cyclization, especially at low monomer concentrations. This consumes the second allyl group without forming a crosslink.

      • Solution: Increase the total monomer concentration. Working in bulk or in a more concentrated solution favors intermolecular reactions (crosslinking) over intramolecular ones.

Issue 2: Premature Gelation or Formation of Insoluble Particles (Microgels)

  • Question: My reaction mixture became extremely viscous and gelled much earlier than expected, or I'm seeing solid particles crash out of the solution. How can I prevent this?

  • Potential Causes & Solutions:

    • Excessively High DAF Concentration: Too much crosslinker can lead to rapid network formation and gelation at very low monomer conversion, trapping unreacted monomer and creating a heterogeneous material.

      • Solution: Reduce the molar percentage of DAF. Refer to literature for similar polymer systems to establish a reasonable starting range.

    • Reaction "Runaway" (Autoacceleration): The Trommsdorff-Norrish effect (or gel effect) can occur where, as viscosity increases, radical chain termination slows down dramatically.[12] This leads to a rapid, often uncontrolled, increase in the polymerization rate and heat generation, causing premature gelation.

      • Solution:

        • Improve Heat Dissipation: Run the reaction in a vessel with a larger surface area-to-volume ratio (e.g., a wider flask) and ensure efficient stirring. Use an oil or water bath to maintain a constant temperature.

        • Lower the Initial Reaction Rate: Decrease the initiator concentration or lower the reaction temperature to have a more controlled polymerization.[13]

        • Use a Chain Transfer Agent (CTA): A CTA can help regulate the molecular weight and delay the onset of the gel effect.

Issue 3: Poor Mechanical Properties (e.g., Brittle or Too Soft) in the Final Product

  • Question: I successfully formed a gel, but it's either too brittle and shatters easily, or it's too soft and lacks the structural integrity I need. How do I tune the mechanical properties?

  • Potential Causes & Solutions:

    • Crosslink Density is Outside the Optimal Range: Brittleness is often a sign of excessively high crosslink density, while being too soft indicates insufficient crosslinking.[5]

      • Solution: This requires systematic optimization. Use the table below as a starting point to adjust your formulation. Measure the mechanical properties (e.g., using DMA) of each formulation to build a structure-property relationship.[15]

Parameter to Adjust To Increase Stiffness/Strength To Increase Flexibility/Elasticity Causality
DAF Concentration IncreaseDecreaseDirectly controls the number of crosslinks per unit volume.[10]
Initiator Concentration DecreaseIncreaseLower initiator levels create longer primary chains, which can lead to a less homogenous but potentially tougher network. Higher levels create shorter chains and a denser, more uniform network that can be more brittle.
Monomer Concentration IncreaseDecreaseHigher concentration favors intermolecular crosslinking over intramolecular cyclization, leading to a more effectively crosslinked and stiffer network.

Diagrams & Workflows

Crosslinking Mechanism of DAF

The following diagram illustrates how N,N-Diallylformamide (DAF) acts as a bridge between two polymer chains.

G P1 ---M-M-M--- DAF N,N-Diallylformamide (DAF) P1->DAF P2 ---M-M-M--- DAF->P2

Caption: DAF incorporates into Chain A and crosslinks to Chain B.

Troubleshooting Workflow for Gel Formation Issues

Use this decision tree to diagnose and solve common problems related to gel formation.

G decision decision action action Start Experiment Start: Target Gel Not Formed Q1 Is the solution still liquid? Start->Q1 Q2 Is the gel very weak? Q1->Q2 No A1 Increase DAF concentration. Ensure proper deoxygenation. Verify initiator/temp. Q1->A1 Yes Q3 Did gelation occur too quickly? Q2->Q3 No A2 Increase DAF concentration. Increase total monomer conc. Q2->A2 Yes A3 Decrease DAF concentration. Lower reaction temperature. Improve heat dissipation. Q3->A3 Yes End Achieved Desired Gel A1->End A2->End A3->End

Caption: A decision tree for troubleshooting gelation problems.

Experimental Protocol: Synthesis of a DAF-Crosslinked Hydrogel

This protocol provides a general procedure for synthesizing a polyacrylamide hydrogel crosslinked with DAF. Concentrations should be optimized for your specific application.

Materials:

  • Acrylamide (Monomer)

  • N,N-Diallylformamide (DAF, Crosslinker)

  • Ammonium persulfate (APS, Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, Accelerator)

  • Deionized (DI) water, deoxygenated

Procedure:

  • Preparation of Monomer Solution:

    • In a flask, dissolve acrylamide (e.g., 1.5 g, 21.1 mmol) and DAF (e.g., 26.4 mg, 0.211 mmol, for 1 mol% crosslinking) in deoxygenated DI water (e.g., 10 mL).

    • Place the flask on a magnetic stirrer and mix until all solids are dissolved.

    • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Initiation of Polymerization:

    • While continuing the nitrogen purge, add the initiator solution (e.g., 100 µL of 10% w/v APS in DI water).

    • Add the accelerator, TEMED (e.g., 10 µL), to the solution. TEMED significantly accelerates the decomposition of APS into radicals, initiating the polymerization.

    • Mix thoroughly for 10-15 seconds.

  • Gelation:

    • Quickly transfer the solution to your desired mold (e.g., between two glass plates with a spacer, or into vials).

    • Allow the reaction to proceed at room temperature. Gelation should typically occur within 5-30 minutes.

    • Let the gel cure for several hours (e.g., 24 hours) to ensure the reaction goes to completion.

  • Purification and Swelling:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Place the gel in a large beaker of DI water to allow unreacted monomers, initiator fragments, and other small molecules to diffuse out. This is the purification step.

    • Change the water several times over 2-3 days until the gel reaches its equilibrium swollen state. This step is also the basis for characterization by swelling ratio.

References

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA.
  • BenchChem. (2025, November). Troubleshooting incomplete crosslinking of polymers with aluminum citrate.
  • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
  • YouTube. (2026, January 1). Measurements of cross-link density using DMA and Equilibrium Swelling.
  • Csolle, M., et al. (2020). Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties.
  • Defense Technical Information Center (DTIC). (1970).
  • University of Waterloo. (2018).
  • PubMed Central (PMC). (n.d.). Design parameters for injectable biopolymeric hydrogels with dynamic covalent chemistry crosslinks.
  • Guidechem. (n.d.). What are the applications of N,N-Dimethylformamide (DMF)? - FAQ.
  • BenchChem. (2025, November).
  • BenchChem. (2025, November). Technical Support Center: Controlling Crosslinking in 4-(4-Morpholinyl)phthalonitrile Polymers.
  • Shijiazhuang Sincere Chemicals Co., Ltd. (2025, February 18). nn dimethyl formamide.
  • Jebsen & Jessen Chemicals. (n.d.). Dimethylformamid (DMF).
  • PubMed Central (PMC). (n.d.).
  • Elsevier. (2001).
  • ResearchGate. (n.d.). 64 questions with answers in CHEMICAL CROSSLINKING | Science topic.
  • ScienceDirect. (2015). Controlled cross-linking strategy for formation of hydrogels, microgels and nanogels.
  • National Institutes of Health (NIH). (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • PubMed Central (PMC). (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion.
  • MDPI. (n.d.).
  • PubMed Central (PMC). (n.d.). Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions.
  • SpecialChem. (2024, June 13).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2021, September 12). 3.
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2018, November 11). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2019, June 6). (PDF) Cross-linking in hydrogels - a review.
  • University of Groningen. (n.d.). Thermoreversible cross-linking of rubber Polgar, Lorenzo Massimo.
  • YouTube. (2017, April 17).
  • Scientific & Academic Publishing. (2014). Cross-linking in Hydrogels - A Review.
  • Royal Society of Chemistry. (n.d.). (Controlled) Free Radical (Co)
  • YouTube. (2017, April 13). Ep5 Kinetics of step-growth polymerization, Flory distribution - UCSD NANO 134 Darren Lipomi.
  • ResearchGate. (2020, September 25). What is the chemical mechanism that allows the solvent N, N Dimethylformamide to dissolve the epoxy resin?.
  • ResearchGate. (n.d.). Cross-linking mechanism of N-alkyl-3,4-dimethylmaleimide (DMI), redrawn... | Download Scientific Diagram.
  • Royal Society of Chemistry. (n.d.). The crystal and liquid structures of N,N-dimethylthioformamide and N,N-dimethylformamide showing a stronger hydrogen bonding effect for C–H [ ] ⋯ [ ] S than of C–H [ ] ⋯ [ ] O.
  • PubMed. (2017). Thermal Treatment of Poly (N-vinylformamide) Produced Hydrogels Without the Use of Chemical Crosslinkers.

Sources

Optimization

Purification methods for N,N-Diallylformamide to remove inhibitors

Welcome to the technical support center for the purification of N,N-Diallylformamide. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with inhibitor remo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diallylformamide. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with inhibitor removal and purification of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity in N,N-Diallylformamide

N,N-Diallylformamide is a valuable building block in organic synthesis. However, like many allyl-containing compounds, it is often supplied with inhibitors to prevent polymerization during storage. Additionally, degradation over time can lead to impurities such as diallylamine, formic acid, and water. These contaminants can interfere with sensitive reactions, poison catalysts, and lead to inconsistent results. This guide provides robust methods to purify N,N-Diallylformamide, ensuring its fitness for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors and impurities in commercial N,N-Diallylformamide?

Commercial N,N-Diallylformamide may contain inhibitors such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (TBC) to prevent radical polymerization of the allyl groups. Over time, or upon exposure to moisture and air, it can also degrade to form diallylamine and formic acid. Water is another common impurity.

Q2: Why is it crucial to remove these impurities before my reaction?

Inhibitors like HQ and MEHQ can quench radical reactions or interfere with organometallic catalysts. Basic impurities such as diallylamine can neutralize acidic catalysts or reagents, while acidic impurities like formic acid can degrade acid-sensitive substrates. Water can hydrolyze reagents and affect reaction kinetics. For reproducible and high-yielding reactions, using highly pure N,N-Diallylformamide is essential.

Q3: What are the primary methods for purifying N,N-Diallylformamide?

The main purification techniques are:

  • Vacuum Distillation: To separate the desired product from non-volatile inhibitors and decomposition products.

  • Treatment with Drying Agents: To remove water.

  • Passage through an Inhibitor Removal Column: To specifically remove phenolic inhibitors.

  • Column Chromatography: For high-purity applications.

Troubleshooting Guide & Detailed Protocols

This section provides a problem-and-solution-oriented approach to common purification challenges.

Issue 1: My reaction is sluggish or fails to initiate, and I suspect inhibitor interference.

Cause: Phenolic inhibitors are likely present in your N,N-Diallylformamide.

Solution: Utilize an inhibitor removal column or perform a vacuum distillation.

This is a rapid and efficient method for removing common phenolic inhibitors.

Experimental Workflow:

Caption: Workflow for inhibitor removal using a pre-packed column.

Step-by-Step Methodology:

  • Select the appropriate column: Choose a pre-packed column designed to remove HQ, MEHQ, or TBC, depending on the inhibitor present in your starting material.

  • Setup: Securely clamp the column in a vertical position in a fume hood. Place a collection flask underneath.

  • Pre-washing (Optional but Recommended): Pass a small amount of a dry, inert solvent (e.g., dichloromethane or diethyl ether) through the column to wash away any potential contaminants from the packing material.

  • Loading: Carefully add the N,N-Diallylformamide to the top of the column. For larger volumes, an addition funnel can be used for controlled addition.

  • Elution: Allow the liquid to pass through the column under gravity. The purified product will be collected in the receiving flask.

  • Storage: The purified N,N-Diallylformamide should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.

Issue 2: My N,N-Diallylformamide has a strong amine-like odor and gives inconsistent results in base-sensitive reactions.

Cause: The presence of diallylamine and potentially formic acid due to hydrolysis.

Solution: Vacuum distillation is the most effective method to remove these decomposition products.

This method separates N,N-Diallylformamide from less volatile impurities like decomposition products and inhibitors, and more volatile impurities like residual solvents.

Experimental Workflow:

Caption: Workflow for purification by vacuum distillation.

Step-by-Step Methodology:

  • Pre-drying: Before distillation, it is advisable to dry the N,N-Diallylformamide to remove water, which can co-distill. Add anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves and stir for several hours.[1]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a well-insulated distillation column (e.g., Vigreux) for better separation.

  • Distillation:

    • Filter the pre-dried N,N-Diallylformamide into the distillation flask.

    • Apply vacuum and begin heating the distillation flask gently in a heating mantle.

    • Discard the first fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of N,N-Diallylformamide is approximately 153 °C at atmospheric pressure; this will be significantly lower under vacuum.[2]

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

  • Storage: Store the purified, distilled N,N-Diallylformamide over 4Å molecular sieves under an inert atmosphere.

Quantitative Data Summary:

Purification MethodTarget ImpuritiesPurity AchievedNotes
Inhibitor Removal Column Phenolic inhibitors (HQ, MEHQ, TBC)>99% (inhibitor-free)Quick and efficient for specific inhibitor removal. Does not remove decomposition products.
Vacuum Distillation Diallylamine, formic acid, water, non-volatile inhibitorsHigh purity (>99.5%)Removes a broad spectrum of impurities. Requires careful control of temperature and pressure.
Column Chromatography Polar impuritiesVery high purity (>99.9%)Used for applications requiring the highest purity. Can be time-consuming and result in solvent waste.
Issue 3: I need extremely pure N,N-Diallylformamide for a sensitive catalytic reaction.

Cause: Trace impurities may still be present after distillation that can affect catalytic activity.

Solution: Flash column chromatography over a suitable stationary phase.

This method is suitable for removing highly polar impurities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Neutral alumina is often a good choice for purifying amines and amides as it is less acidic than silica gel.[3]

  • Solvent System: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial eluting solvent.

  • Loading: Dissolve the N,N-Diallylformamide in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Store the highly purified product under an inert atmosphere.

Safety and Handling Precautions

N,N-Diallylformamide should be handled with care, following standard laboratory safety procedures. While specific safety data for N,N-Diallylformamide is limited, the precautions for the closely related N,N-Dimethylformamide (DMF) provide a good guideline.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or rubber are recommended), safety goggles, and a lab coat.[4]

  • Ventilation: Handle N,N-Diallylformamide in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][5]

  • Fire Safety: N,N-Diallylformamide is a flammable liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[5] Use spark-proof tools and take precautionary measures against static discharge.[5]

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert material and dispose of it as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

References

  • N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).

  • Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG.

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace.

  • Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem.

  • How to distill N,N- Dimethyl Formamide DMF? - ResearchGate.

  • Inhibitor Removal Resin 100 g | Buy Online | Thermo Scientific Chemicals.

  • Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich.

Sources

Troubleshooting

Strategies to increase the molecular weight of poly(N,N-Diallylformamide)

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Increase Molecular Weight Introduction Poly(N,N-diallylformamide) (PDAF) and its derivatives are a versatile class of polymers with...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Increase Molecular Weight

Introduction

Poly(N,N-diallylformamide) (PDAF) and its derivatives are a versatile class of polymers with significant potential in biomedical applications, including drug delivery and gene therapy. A critical parameter governing the in-vivo performance, safety, and efficacy of these polymers is their molecular weight (MW). Achieving a high, controlled molecular weight is often a primary objective during synthesis, yet it presents considerable experimental challenges.

This guide serves as a technical support resource, offering troubleshooting strategies, in-depth explanations of underlying mechanisms, and optimized protocols to help researchers overcome common hurdles in PDAF synthesis and consistently produce high-molecular-weight polymers.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during PDAF polymerization.

Q1: My polymerization of N,N-diallylformamide (DAF) consistently yields low molecular weight polymer or oligomers. What is the most likely cause?

A1: The most common culprit for low molecular weight in the free-radical polymerization of diallyl monomers like DAF is degradative chain transfer to the monomer.[1][2] In this process, a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allylic radical on the monomer that is less reactive and less efficient at initiating a new polymer chain. This effectively halts chain growth prematurely, leading to low MW polymers.

Q2: How does initiator concentration impact the final molecular weight of my PDAF?

A2: In free-radical polymerization, a higher initiator concentration generally leads to a lower average molecular weight.[3][4][5] This is because a higher concentration of initiator generates a larger number of initial radicals.[3] With a fixed amount of monomer, having more chains initiated simultaneously means that each chain will be shorter, on average, by the time the monomer is consumed or the reaction terminates.[4] Conversely, decreasing the initiator concentration produces fewer, but longer, polymer chains, thereby increasing the average molecular weight.[4]

Q3: I observe a significant amount of unreacted monomer even after extended reaction times. Why isn't my polymerization going to completion?

A3: Incomplete conversion is often linked to the same issue as low molecular weight: inefficient initiation by monomer-derived radicals formed via chain transfer. It can also be caused by an insufficient initiator concentration or an initiator with a half-life that is too short at the chosen reaction temperature, leading to premature depletion of radicals.

Q4: Can the choice of solvent affect the molecular weight?

A4: Yes, the solvent can play a role. Solvents can influence the viscosity of the reaction medium.[4] In some cases, a more viscous solvent can slow down termination reactions, which are diffusion-controlled, potentially leading to higher molecular weights.[4] However, for DAF polymerization, the primary focus should be on mitigating chain transfer. The use of aqueous media, especially under acidic conditions, has been shown to be effective.[1][2]

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Overcoming Degradative Chain Transfer - The Protonation Strategy

A key challenge in polymerizing N,N-diallyl monomers is the propensity for degradative chain transfer, which prematurely terminates chain growth. A highly effective strategy to mitigate this is the protonation of the monomer.

The Underlying Mechanism

The free-radical polymerization of DAF proceeds via a cyclopolymerization mechanism .[6][7] The propagating radical undergoes an intramolecular cyclization to form a five- or six-membered ring, followed by intermolecular propagation with another monomer unit.[6][8] However, the competing degradative chain transfer reaction often dominates, limiting the molecular weight.

By adding a strong acid (e.g., trifluoroacetic acid, TFA) in an equimolar amount to the monomer in an aqueous solution, the nitrogen atom of the diallylamine group is protonated.[1][2] This protonation has a crucial electronic effect: it withdraws electron density from the allylic C-H bonds. This increased bond strength makes the allylic hydrogens less susceptible to abstraction by the propagating radical. Consequently, degradative chain transfer is suppressed, and the polymerization proceeds more efficiently, leading to significantly higher molecular weights.[1][2]

Troubleshooting Workflow: Low Molecular Weight

The following diagram illustrates a decision-making workflow for troubleshooting low molecular weight issues in PDAF synthesis.

G start Problem: Low Molecular Weight PDAF check_protonation Are you using a protonation strategy (e.g., adding equimolar acid)? start->check_protonation implement_protonation Implement Protonation: Add equimolar strong acid (e.g., TFA) to aqueous monomer solution. check_protonation->implement_protonation No check_initiator Is the initiator concentration optimized? check_protonation->check_initiator Yes implement_protonation->check_initiator reduce_initiator Action: Systematically decrease initiator concentration (e.g., by 25-50%). check_initiator->reduce_initiator No check_monomer_conc Is the monomer concentration sufficiently high? check_initiator->check_monomer_conc Yes reduce_initiator->check_monomer_conc increase_monomer Action: Increase monomer concentration to favor propagation over termination. check_monomer_conc->increase_monomer No re_evaluate Re-evaluate MW using GPC/SEC. check_monomer_conc->re_evaluate Yes increase_monomer->re_evaluate

Caption: Troubleshooting workflow for low molecular weight PDAF.

Guide 2: Optimizing Reaction Parameters

Once the core issue of chain transfer is addressed, fine-tuning other reaction parameters can further enhance molecular weight.

Parameter Optimization Summary
ParameterRecommendation for High MWRationale
Initiator Concentration DecreaseReduces the number of chains initiated, allowing each chain to grow longer for a given amount of monomer.[4]
Monomer Concentration IncreaseIncreases the rate of propagation relative to the rate of termination, leading to longer polymer chains.[9]
Temperature Optimize (Avoid Extremes)Higher temperatures increase the rate of both propagation and termination.[4] An optimal temperature must be found to favor propagation without excessively increasing termination or side reactions.
Solvent Aqueous (with acid)As discussed, water is an excellent solvent for the protonated monomer, facilitating high MW polymerization.[1][2]

Part 3: Experimental Protocols

Protocol 1: High Molecular Weight Poly(N,N-diallylformamide) via Protonation

This protocol is adapted from methodologies proven to yield high-molecular-weight polymers by suppressing degradative chain transfer.[1][2]

Materials:

  • N,N-diallylformamide (DAF), purified

  • Trifluoroacetic acid (TFA)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble initiator

  • Deionized water, degassed

  • Methanol

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Monomer Preparation: In a reaction vessel (e.g., a Schlenk flask), dissolve N,N-diallylformamide in degassed deionized water to achieve the desired monomer concentration (e.g., 2-4 M).

  • Protonation: Place the vessel in an ice bath. Slowly add an equimolar amount of trifluoroacetic acid (TFA) dropwise while stirring.

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the water-soluble initiator (e.g., V-50). The initiator concentration should be optimized, starting at a low level (e.g., 0.1-0.5 mol% relative to the monomer).

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 50-60 °C) and stir for the specified duration (e.g., 24-48 hours).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent like methanol or acetone.

    • Recover the polymer precipitate by filtration or centrifugation.

    • Redissolve the polymer in deionized water and purify by dialysis against deionized water for 2-3 days to remove unreacted monomer, acid, and initiator fragments.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white, fluffy solid.

  • Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC).

Mechanism Visualization: Cyclopolymerization of DAF

The following diagram illustrates the key steps in the radical cyclopolymerization of a diallyl monomer.

G cluster_initiation Initiation & Initial Propagation cluster_cyclization Intramolecular Cyclization cluster_propagation Intermolecular Propagation cluster_termination Termination I Initiator → 2R• R_M R• + Monomer → RM• I->R_M RM RM• (Uncyclized Radical) R_M->RM Cyclized Cyclized Radical (5- or 6-membered ring) RM->Cyclized k_c Cyclized_Prop Cyclized Radical Cyclized->Cyclized_Prop Propagated Propagated Chain (n+1 units) Cyclized_Prop->Propagated New_Monomer + Monomer P_n P_n• Propagated->P_n Chain Growth Dead_Polymer Dead Polymer P_n->Dead_Polymer P_m P_m• P_m->Dead_Polymer

Caption: Key steps in the cyclopolymerization of DAF.

References

  • TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. [Link]

  • ResearchGate. The effect of initiator concentration on polymerization. [Link]

  • ResearchGate. How to increase molecular weight via polycondensation?. [Link]

  • ResearchGate. The effect of initiator concentration on molecular weights. [Link]

  • ResearchGate. (2015). CHARACTERISTICS OF RADICAL POLYMERIZATION OF DIALLYL MONOMER ON THE BASIS OF BROMIC ALLYL AND THE PIPERIDINE. [Link]

  • Patsnap. How to Control Molecular Weight in Free Radical Polymerization. [Link]

  • National Institutes of Health (NIH). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. [Link]

  • National Institutes of Health (NIH). (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. [Link]

  • ResearchGate. How can I increase the molecular weight of polymer?. [Link]

  • MDPI. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. [Link]

  • National Institutes of Health (NIH). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • ACS Publications. An Improved Method for Preparing Very High Molecular Weight Polyimides. [Link]

  • National Institutes of Health (NIH). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. [Link]

  • Royal Society of Chemistry. Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. [Link]

  • ResearchGate. Synthesis of High‐Molecular Weight Polymers Based on N,N‐Diallyl‐N‐Methylamine. [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice. [Link]

  • ResearchGate. (2009). Synthesis of high-molecular-weight polyamine by radical polymerization ofN,N-diallyl-N-methylamine. [Link]

  • ResearchGate. The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. [Link]

  • Nature. Controlling polymer properties through the shape of the molecular-weight distribution. [Link]

  • ResearchGate. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • Periodica Polytechnica. (2019). The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. [Link]

  • MDPI. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. [Link]

  • ResearchGate. How to increase the molecular weight of macromonomer polymers ?. [Link]

  • YouTube. (2020). Introduction to Polymers - Lecture 6.8 - Free radical polymerization molecular weight, part 1. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of N,N-Diallylformamide Polymers

Welcome to the technical support center for N,N-Diallylformamide (DAF) polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with poly(N,N-Diallylformamide) (pDA...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diallylformamide (DAF) polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with poly(N,N-Diallylformamide) (pDAF) and may be encountering challenges with its solubility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Introduction: Understanding pDAF Solubility

Poly(N,N-Diallylformamide) is a unique polymer with a polyamide-like structure. In its ideal, linear form, it is expected to be soluble in a range of polar organic solvents. However, its synthesis and handling can present challenges that lead to insolubility. This guide will walk you through the underlying principles of pDAF solubility and provide actionable protocols to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding pDAF solubility.

Q1: My synthesized pDAF won't dissolve in anything. What is the most likely cause?

A1: The most probable reason for complete insolubility is unintended cross-linking during polymerization. Diallyl monomers, while capable of forming linear polymers through cyclopolymerization, can also undergo intermolecular reactions that lead to a cross-linked network.[1] This is especially true at high monomer concentrations. A cross-linked polymer will not dissolve but may swell in a compatible solvent.

Q2: What is the expected solubility of linear pDAF?

A2: Linear pDAF, being a polar polymer, is anticipated to be soluble in polar aprotic solvents. While direct literature on pDAF is scarce, analogous polyamides are often soluble in solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2][3][4] It is generally insoluble in water and non-polar solvents like hexanes and toluene.[5]

Q3: Can the formamide group in pDAF hydrolyze, and how does that affect solubility?

A3: Yes, the formamide group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a diallylamine unit.[6][7][8] This hydrolysis transforms the neutral pDAF into a cationic poly(diallylamine) at low pH or a neutral poly(diallylamine) at high pH. This change dramatically alters the polymer's polarity and, therefore, its solubility. The resulting poly(diallylamine) hydrochloride is often water-soluble.[9]

Q4: I've noticed my pDAF solution becoming hazy or forming a precipitate over time. What could be happening?

A4: This could be due to a few factors. If the polymer has a high molecular weight, it might be slowly precipitating out of a marginal solvent. Alternatively, if there are residual impurities or exposure to moisture and heat, slow hydrolysis or cross-linking reactions could be occurring, leading to a change in solubility.

Q5: What is the best way to purify pDAF after synthesis to ensure good solubility?

A5: After polymerization, it is crucial to precipitate the polymer in a non-solvent (e.g., methanol, diethyl ether) to remove unreacted monomer and initiator fragments. The purified polymer should then be dried thoroughly under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent and moisture.

Part 2: Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific solubility problems.

Issue 1: Polymer is completely insoluble and only swells.

Root Cause Analysis: This is a classic sign of a cross-linked polymer network. The goal is to prevent cross-linking in future syntheses.

Troubleshooting Workflow:

A Insoluble Polymer (Swelling Observed) B Diagnosis: Cross-linking during polymerization A->B Symptom C Solution: Modify Polymerization Conditions B->C Action D Reduce Monomer Concentration C->D E Lower Polymerization Temperature C->E F Choose Appropriate Initiator C->F G Consider Copolymerization C->G H Result: Linear, Soluble Polymer D->H E->H F->H G->H

Caption: Workflow to address insoluble, cross-linked pDAF.

Corrective Actions & Protocol:

  • Reduce Monomer Concentration: High monomer concentrations increase the probability of intermolecular reactions leading to cross-linking.

    • Protocol: During radical polymerization, aim for a monomer concentration in the range of 10-30% (w/v) in a suitable solvent like dioxane or DMF.[9]

  • Control Polymerization Temperature: Higher temperatures can sometimes favor side reactions.

    • Protocol: If using a thermal initiator like AIBN, conduct the polymerization at a lower temperature (e.g., 60-70 °C) for a longer duration.[10]

  • Initiator Choice: The type and concentration of the initiator can influence the polymerization kinetics.

    • Protocol: Use a standard free-radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide at a concentration of 0.5-1.0 mol% relative to the monomer.

  • Copolymerization: Introducing a comonomer can sometimes mitigate the tendency for self-cross-linking.

    • Protocol: Consider copolymerizing DAF with a more reactive monomer, which can help to achieve higher molecular weight linear polymers.[10]

Issue 2: Polymer has poor solubility or dissolves very slowly.

Root Cause Analysis: This could be due to a very high molecular weight, the use of a marginal solvent, or partial cross-linking.

Troubleshooting Workflow:

A Poor/Slow Solubility B Initial Steps A->B F Check Molecular Weight A->F Investigation C Select a Stronger Solvent B->C D Apply Gentle Heating B->D E Increase Dissolution Time B->E H Result: Complete Dissolution C->H D->H E->H G If MW is very high, adjust synthesis F->G

Caption: Troubleshooting workflow for poorly soluble pDAF.

Corrective Actions & Protocol:

  • Solvent Selection: The choice of solvent is critical. "Like dissolves like" is a fundamental principle.[4]

    • Protocol: Use a high-quality, dry, polar aprotic solvent. The recommended order to try is:

      • N,N-Dimethylformamide (DMF)

      • N,N-Dimethylacetamide (DMAc)

      • N-Methyl-2-pyrrolidone (NMP)

      • Dimethyl sulfoxide (DMSO)

  • Gentle Heating and Agitation: Increasing the temperature can enhance the rate of dissolution.

    • Protocol: Stir the polymer in the chosen solvent at a moderate temperature (40-60 °C). Avoid excessively high temperatures, which could potentially induce degradation or cross-linking. Use a magnetic stirrer for gentle agitation.

  • Molecular Weight Considerations: Very high molecular weight polymers naturally dissolve more slowly.

    • Protocol: If characterization (e.g., by Gel Permeation Chromatography) reveals a very high molecular weight, you may need to adjust your polymerization conditions (e.g., increase initiator concentration) to target a lower molecular weight in subsequent syntheses.

Issue 3: Polymer was soluble, but precipitated after addition of an acid or base.

Root Cause Analysis: This is likely due to the hydrolysis of the formamide group to an amine, which has a different solubility profile.

Troubleshooting Workflow:

A Precipitation upon pH change B Diagnosis: Hydrolysis of Formamide Group A->B Symptom C Characterize the Precipitate (e.g., FTIR) B->C Action E Solubility Test of Precipitate B->E Action D Confirm presence of Amine groups C->D Expected Outcome F Test in Acidic Water E->F G Result: Soluble Poly(diallylamine) Salt F->G Expected Outcome

Caption: Investigating precipitation caused by pH changes.

Corrective Actions & Protocol:

  • Understanding the Chemistry: The hydrolysis of the formamide group to a primary amine drastically increases the polymer's polarity.[8][11]

    • Acidic Conditions: In the presence of acid, the amine will be protonated, forming a polycation. This polycation is likely insoluble in organic solvents but may become soluble in aqueous acidic solutions.

    • Basic Conditions: Under basic conditions, a neutral poly(diallylamine) is formed, which may be insoluble in the reaction medium.

  • Protocol for Handling Hydrolyzed pDAF:

    • If you suspect acidic hydrolysis, isolate the precipitate and attempt to dissolve it in an acidic aqueous solution (e.g., 0.1 M HCl).

    • If you suspect basic hydrolysis, isolate the precipitate, wash it to remove excess base, and then attempt to dissolve it in a suitable organic solvent or an acidic aqueous solution.

Part 3: Data & Protocols

Table 1: Recommended Solvents for Linear pDAF
SolventTypeBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent first choice for dissolving polyamides and related polymers.[4]
N,N-Dimethylacetamide (DMAc) Polar Aprotic165Similar to DMF, can be a good alternative.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Higher boiling point, useful for dissolving more resistant polymers.
Dimethyl sulfoxide (DMSO) Polar Aprotic189A very strong polar solvent, but can be difficult to remove.
Protocol 1: Synthesis of Linear, Soluble pDAF

This protocol is designed to favor cyclopolymerization and minimize cross-linking.

  • Monomer Purification: Purify N,N-Diallylformamide by passing it through a column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified DAF monomer in anhydrous dioxane to a concentration of 20% (w/v).

  • Degassing: Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Initiation: Add 0.5 mol% of AIBN relative to the monomer.

  • Polymerization: Place the flask in a preheated oil bath at 65°C and stir for 24-48 hours under a positive pressure of inert gas.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent (e.g., diethyl ether or cold methanol) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration, re-dissolve it in a small amount of DMF, and re-precipitate. Repeat this process twice.

  • Drying: Dry the final polymer product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Hydrolysis of pDAF to Poly(diallylamine)

This protocol can be used to intentionally modify the polymer or to analyze an unintentionally hydrolyzed product.

A. Basic Hydrolysis

  • Dissolve 1 g of pDAF in 10 mL of a 2 M sodium hydroxide solution.

  • Heat the mixture at 80-90°C for 12-24 hours. The hydrolysis can be monitored by FTIR by observing the disappearance of the amide C=O stretch.[7]

  • Cool the solution and purify the resulting poly(diallylamine) by dialysis against deionized water.

  • Isolate the polymer by lyophilization.

B. Acidic Hydrolysis

  • Dissolve 1 g of pDAF in 10 mL of a 2 M hydrochloric acid solution.

  • Heat the mixture at 80-90°C for 24-48 hours. Note that acidic hydrolysis may be slower and less complete than basic hydrolysis.[8]

  • Cool the solution and purify the resulting poly(diallylamine) hydrochloride by dialysis against deionized water.

  • Isolate the polymer by lyophilization.

References

  • Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals.
  • BenchChem. (2025). Strategies to control the crosslinking density with Allyl methallyl ether.
  • Allyl Monomers and Polymers. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran. PubMed Central.
  • Gu, L., Zhu, S., & Hrymak, A. N. (2002). Acidic and basic hydrolysis of poly(N‐vinylformamide). Journal of Applied Polymer Science, 86(13), 3412-3419.
  • Acidic and basic hydrolysis of poly(N‐vinylformamide). (2002, December 20). Semantic Scholar.
  • Al-Azemi, T. F., & El-Tonsy, M. M. (2012).
  • Mamedov, B. A., et al. (2017). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • Bouhadir, K. H., et al. (2012). Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Molecules, 17(11), 12893-12905.
  • Park, K. (n.d.). Solubility of polymers. Polymer Source.
  • Ko, Y. H., et al. (2009). Cyclopolymerization of 9,9-Diallylfluorene Promoted by Ni Complexes. Stereoselective Formation of Six- and Five-Membered Rings. Macromolecules, 42(15), 5553-5555.
  • Hsiao, S. H., et al. (2023). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Molecules.
  • Nabiyeva, K., et al. (2025). SYNTHESIS AND RADICAL POLYMERIZATION OF N,N-DIALLYL PHTHALIMIDE.
  • Le Devedec, F., et al. (2018). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Arhant, M., et al. (2022).
  • ChemPoint. (n.d.).
  • Trends in Sciences. (n.d.). View of Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes.
  • Gu, L., Zhu, S., & Hrymak, A. N. (2002). Acidic and Basic Hydrolysis of Poly N Vinylformamide. Journal of Applied Polymer Science.
  • Hydrolysis of Polyamides. (2016, November 16). YouTube.
  • Synthesis and characterization of poly(N-vinyl formamide) hydrogels-A potential alternative to polyacrylamide hydrogels. (n.d.).
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • Leitch, J. A., et al. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Organic Process Research & Development, 26(8), 2201-2208.
  • Bouhadir, K., et al. (2012). Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Semantic Scholar.
  • D'yakonov, V. A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934.

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Troubleshooting

Technical Support Center: Optimizing N,N-Diallylformamide Synthesis

Welcome to the technical support center for the synthesis of N,N-Diallylformamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diallylformamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this versatile chemical intermediate. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for robust and reproducible synthesis.

Introduction to N,N-Diallylformamide Synthesis

N,N-Diallylformamide is a valuable building block in organic synthesis, notable for its dual functionality of an amide and two reactive allyl groups. The most direct and common method for its preparation is the N-formylation of diallylamine. This is typically achieved through a condensation reaction with formic acid, often facilitated by the azeotropic removal of water to drive the reaction to completion.

While related to classic named reactions like the Leuckart-Wallach and Eschweiler-Clarke reactions, the direct formylation of a secondary amine with formic acid is mechanistically distinct.[1][2][3][4] The latter are reductive aminations that generate new amines via hydride transfer, whereas the synthesis of N,N-Diallylformamide is a nucleophilic acyl substitution (condensation) that forms an amide bond. Understanding this distinction is crucial for effective troubleshooting and optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted diallylamine. What went wrong?

This is the most common issue and can stem from several factors related to the reaction equilibrium.

  • Causality: The formylation of diallylamine with formic acid is a reversible condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will inhibit forward progress and can even promote the hydrolysis of the amide product back to the starting materials.

  • Troubleshooting Steps:

    • Implement Efficient Water Removal: The most critical factor for driving this reaction to completion is the continuous removal of water. Using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or xylene) is standard practice.[5] Ensure your glassware is properly set up and the solvent is refluxing at a rate that facilitates efficient water collection.

    • Optimize Reaction Temperature & Time: Ensure the reaction is heated to a temperature that allows for a steady reflux of the azeotropic solvent. Insufficient temperature will lead to slow or incomplete water removal. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls (i.e., no further consumption of diallylamine is observed), consider extending the reaction time.

    • Verify Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of formic acid (e.g., 1.1 to 1.2 equivalents) can help shift the equilibrium towards the product.[5] However, a large excess should be avoided as it can complicate the purification process.

Question 2: My final product is contaminated with a basic impurity. How do I remove residual diallylamine?

The physical properties of diallylamine and N,N-diallylformamide are similar enough to make simple distillation challenging if significant starting material remains. A chemical work-up is the most effective solution.

  • Causality: Diallylamine is a secondary amine and is therefore basic. N,N-Diallylformamide, as an amide, is essentially neutral. This difference in chemical reactivity is the key to their separation.

  • Troubleshooting Steps:

    • Acidic Wash: During the work-up, after diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acid will protonate the basic diallylamine to form a water-soluble ammonium salt, which will partition into the aqueous layer.

    • Phase Separation: Carefully separate the aqueous layer containing the diallylamine salt from the organic layer containing your desired amide product. Repeat the wash if necessary (monitor with TLC).

Question 3: The work-up is complete, but my product still seems impure after solvent removal. How do I address acidic or other contaminants?

Impurities can arise from excess reagents or side products. A thorough, multi-step work-up is essential for a high-purity final product.

  • Causality: Excess formic acid from the reaction will remain in the organic layer and must be neutralized. At elevated temperatures, minor decomposition or side reactions can also introduce impurities.

  • Troubleshooting Steps:

    • Neutralizing Wash: After the acidic wash (to remove diallylamine), wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will neutralize any remaining formic acid, converting it to sodium formate, which is soluble in the aqueous layer. You will often observe CO₂ gas evolution during this step; ensure your separatory funnel is vented frequently.

    • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.

    • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for the drying agent to work, then filter to remove it.

    • Purification by Vacuum Distillation: The most robust method for final purification is vacuum distillation.[6][7] N,N-Diallylformamide has a high atmospheric boiling point and can decompose at elevated temperatures.[8] Distilling under reduced pressure lowers the boiling point, mitigating the risk of thermal degradation.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Product YieldReversible reaction; water accumulation.Use a Dean-Stark trap with toluene/xylene to remove water azeotropically.[5]
Sub-optimal reaction conditions.Ensure vigorous reflux and extend reaction time. Monitor via TLC/GC.
Contamination with DiallylamineIncomplete reaction; inefficient work-up.Wash the organic layer with dilute HCl (aq) to extract the basic amine.
Contamination with Formic AcidExcess reagent used.Wash the organic layer with saturated NaHCO₃ (aq) to neutralize and remove acid.
Product Darkens or DecomposesPurification at high temperature.Purify the final product via vacuum distillation to lower the boiling point.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the formylation of diallylamine with formic acid?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diallylamine attacks the electrophilic carbonyl carbon of formic acid.

  • Tetrahedral Intermediate Formation: This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms.

  • Dehydration: The hydroxyl group is eliminated as a molecule of water, and the carbonyl double bond is reformed, yielding the final N,N-diallylformamide product.

Q: What are the critical safety precautions for this synthesis?

A: Both diallylamine and formic acid require careful handling in a well-ventilated fume hood.

  • Diallylamine: It is a highly flammable, toxic, and corrosive liquid.[9][10][11] It can cause severe skin burns and eye damage, and it is harmful if inhaled or swallowed.[9][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

  • Formic Acid: It is also corrosive and can cause severe skin burns and eye damage. Inhalation can cause respiratory tract irritation.

  • General Precautions: Ensure all equipment is properly grounded to prevent static discharge.[10] Have appropriate spill kits and emergency procedures in place.

Q: Can I use other formylating agents besides formic acid?

A: Yes, other reagents can be used, but they have drawbacks. Acetic formic anhydride is highly effective but is moisture-sensitive and cannot be stored long-term.[5] N,N-Dimethylformamide (DMF) can also serve as a formylating agent under certain conditions, but this often requires catalysts or harsher conditions.[14][15][16] For practicality, scalability, and cost-effectiveness, the formic acid/Dean-Stark method remains one of the most convenient procedures.[5]

Q: How is this reaction different from the Eschweiler-Clarke reaction?

A: The Eschweiler-Clarke reaction is a reductive methylation of a primary or secondary amine using formic acid and formaldehyde.[17][18][19][20][21] In that reaction, formaldehyde forms an iminium ion with the amine, which is then reduced by a hydride transfer from formic acid, which decomposes to CO₂.[19] The reaction described here is a direct condensation to form an amide, with no change in the oxidation state of the carbonyl carbon and no external reducing agent functionality from the formic acid.

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the key steps in the nucleophilic acyl substitution pathway.

reaction_mechanism cluster_intermediate Tetrahedral Intermediate Diallylamine Diallylamine (Nucleophile) Intermediate Zwitterionic Intermediate Diallylamine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N,N-Diallylformamide Intermediate->Product Dehydration (Water Loss) Water Water

Caption: Nucleophilic acyl substitution mechanism for N,N-Diallylformamide synthesis.

General Experimental Workflow

This flowchart outlines the logical progression from reaction setup to final product analysis.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble Dean-Stark Apparatus B Charge Reactor with Diallylamine, Formic Acid, & Toluene A->B C Heat to Reflux B->C D Monitor Water Collection & Reaction Progress (TLC/GC) C->D E Cool & Dilute with Solvent D->E F 1. Wash with 1M HCl (aq) 2. Wash with Sat. NaHCO₃ (aq) 3. Wash with Brine E->F G Dry Organic Layer (e.g., MgSO₄) & Filter F->G H Concentrate in vacuo G->H I Vacuum Distillation H->I J Characterize Product (NMR, IR, GC-MS) I->J

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

Reagents and Materials
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Example)MolesEquivalents
Diallylamine97.160.78950.0 g (63.4 mL)0.5151.0
Formic Acid (98%)46.031.2226.6 g (21.8 mL)0.5661.1
Toluene92.140.867250 mL--
Procedure
  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Reactor: To the flask, add diallylamine (1.0 eq.), toluene, and formic acid (1.1 eq.).

  • Reaction: Heat the mixture in a heating mantle to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates the consumption of diallylamine.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel and dilute with an additional 100 mL of toluene or ethyl acetate.

  • Washes:

    • Wash the organic layer with 1M HCl (2 x 100 mL).

    • Wash with saturated aqueous NaHCO₃ (2 x 100 mL). Caution: Vent the funnel frequently to release CO₂ pressure.

    • Wash with saturated aqueous NaCl (brine) (1 x 100 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Stir for 15-20 minutes.

  • Isolation: Filter off the drying agent and wash the filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Assemble a vacuum distillation apparatus. Distill the crude oil under reduced pressure to obtain pure N,N-diallylformamide as a colorless liquid.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(4), 3504. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0866 - DIALLYLAMINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 78665-78703. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Formylation of Amines. Molecules, 17(11), 13383–13400. Retrieved from [Link]

  • SciSpace. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 421-422. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1906. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diallylamine. Retrieved from [Link]

  • SciSpace. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Analytica Chimica Acta, 39, 260-261. Retrieved from [Link]

  • ResearchGate. (n.d.). The formylation of N,N-dialkylarylamines by TMOF. Retrieved from [Link]

  • Caloong Chemical. (2023). A New Preparation Method of High Purity N, N- Dimethylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Diallylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Leuckart–Wallach reaction. Retrieved from [Link]

  • SpringerLink. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 159(1), 147-153. Retrieved from [Link]

  • Reddit. (2019). Purifying DMF. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 296. Retrieved from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production. Green Chemistry, 25(1), 135-141. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chemical Synthesis: The Power of DMF as a Versatile Solvent. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. 41(4), 1434-1446. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenylformamide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide: N,N-Diallylformamide vs. Alternative Diallyl Monomers for Advanced Polymer Synthesis

Abstract Diallyl monomers represent a critical class of building blocks for functional polymers, prized for their ability to undergo cyclopolymerization to yield soluble, linear polymers with minimal residual unsaturatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diallyl monomers represent a critical class of building blocks for functional polymers, prized for their ability to undergo cyclopolymerization to yield soluble, linear polymers with minimal residual unsaturation. This guide provides an in-depth comparison of N,N-Diallylformamide (DAF) against other industrially significant diallyl monomers, including Diallyl Phthalate (DAP), Diallyldimethylammonium Chloride (DADMAC), and Methyldiallylamine (MDALA). We will explore their structural nuances, comparative polymerization kinetics, the resultant polymer properties, and application-specific performance. This analysis is supported by experimental data and detailed protocols to empower researchers in selecting the optimal monomer for their specific application, from advanced thermosets to functional hydrogels and polyelectrolytes.

Introduction to Diallyl Monomers

Allyl monomers, in their monofunctional form, are generally poor candidates for radical polymerization. This is due to degradative chain transfer, where a propagating radical abstracts an allylic hydrogen from a monomer molecule.[1] This process forms a resonance-stabilized radical that is less reactive, hindering the formation of high molecular weight polymers.[2] However, the introduction of a second allyl group within the same molecule—creating a diallyl monomer—dramatically alters the polymerization landscape.

The Significance of the Diallyl Group

The presence of two allyl groups enables an intramolecular cyclization reaction to compete effectively with intermolecular propagation. This process, known as cyclopolymerization, allows for the synthesis of high molecular weight, soluble polymers from divinyl monomers that would otherwise crosslink and form insoluble gels.[2] The resulting polymer backbone contains cyclic repeating units, typically five- or six-membered rings, which significantly influences the final properties of the material.[2][3]

The Mechanism of Cyclopolymerization: A Defining Feature

The generally accepted mechanism for the radical cyclopolymerization of diallyl monomers involves a repeating sequence of intermolecular and intramolecular addition steps.[3]

  • Initiation: A radical initiator attacks one of the double bonds of the diallyl monomer.

  • Intramolecular Cyclization: The newly formed radical center rapidly attacks the second double bond within the same molecule, forming a cyclic radical. This step is kinetically favorable and is the cornerstone of forming linear polymers.[1]

  • Intermolecular Propagation: The cyclic radical then attacks a new monomer molecule, propagating the polymer chain.[1]

  • Chain Transfer/Termination: The process is eventually terminated through standard radical combination or disproportionation reactions.

The efficiency of cyclization versus competing reactions like simple homopolymerization (leading to cross-linking) or chain transfer is highly dependent on the monomer's specific structure.[1][3]

G cluster_main Cyclopolymerization Pathway Monomer Diallyl Monomer (M) LinearRadical Linear Radical (RM•) PropagatingChain Propagating Chain (P•) Radical Initiator Radical (R•) Radical->Monomer Initiation CyclicRadical Cyclic Radical LinearRadical->CyclicRadical Intramolecular Cyclization CyclicRadical->Monomer Intermolecular Propagation Polymer Linear Polymer with Cyclic Units PropagatingChain->Polymer Termination

Caption: Key steps in the radical cyclopolymerization of diallyl monomers.

Focus Monomer: N,N-Diallylformamide (DAF)

N,N-Diallylformamide (DAF) is a unique diallyl monomer distinguished by its hydrophilic formamide group. This structural feature imparts a distinct set of properties to both the monomer and its resulting polymer, poly(N,N-diallylformamide).

Chemical Structure and Physicochemical Properties

DAF is a colorless liquid soluble in water and various organic solvents. The formamide group (-N(CHO)-) introduces polarity and hydrogen bonding capabilities, making it an interesting candidate for biomedical applications and hydrogel formation.

Unique Attributes: The Role of the Formamide Group

The primary distinguishing feature of DAF is the formamide moiety. Unlike the quaternary ammonium group in DADMAC or the bulky ester groups in DAP, the formamide group provides:

  • Hydrophilicity: Enhances water solubility of both the monomer and the polymer.

  • Hydrogen Bonding: The N-H analogue in the formamide structure can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This influences polymer-solvent interactions and inter-chain associations.

  • Reactivity: The electronic nature of the formamide group can influence the reactivity of the allyl groups during polymerization.

Comparative Analysis: DAF vs. Key Diallyl Monomers

To fully appreciate the utility of DAF, it is essential to compare it with other widely used diallyl monomers.

G cluster_DAF N,N-Diallylformamide (DAF) cluster_DAP Diallyl Phthalate (DAP) cluster_DADMAC Diallyldimethylammonium Chloride (DADMAC) cluster_MDALA Methyldiallylamine (MDALA) DAF Structure: CH2=CH-CH2-N(CHO)-CH2-CH=CH2 DAP Structure: C6H4(COOCH2-CH=CH2)2 DADMAC Structure: [N+(CH3)2(CH2-CH=CH2)2]Cl- MDALA Structure: CH3-N(CH2-CH=CH2)2

Caption: Chemical structures of DAF and common alternative diallyl monomers.

Diallyl Phthalate (DAP): The Thermoset Benchmark

DAP is a nearly colorless, oily liquid widely used in the production of high-performance thermosetting resins and molding compounds.[4] Its polymers are known for excellent electrical insulation properties, dimensional stability, and resistance to heat, moisture, and chemicals.[5]

  • Performance Contrast: Unlike DAF, which typically forms soluble linear polymers, DAP is primarily used as a cross-linking monomer to create rigid, insoluble thermoset networks.[5] While DAP prepolymers can be synthesized, their main application involves curing to a final cross-linked state.

Diallyldimethylammonium Chloride (DADMAC): The Polyelectrolyte Standard

DADMAC is a quaternary ammonium salt that exists as a clear, viscous liquid.[6][7] It is a high-charge-density cationic monomer used extensively in water treatment as a flocculant and coagulant (in its polymerized form, PolyDADMAC).[6][8] It also finds use in the paper, textile, and mining industries.[8]

  • Performance Contrast: DADMAC's defining feature is its permanent positive charge, making its polymer a strong polyelectrolyte.[8] This contrasts with the non-ionic, hydrophilic nature of DAF. Theoretical studies have shown that the cationic nature of DADMAC makes the cyclization step much more favorable than intermolecular propagation, leading to high cyclopolymerization efficiency.[1][3]

Methyldiallylamine (MDALA): A Structural Analogue

MDALA is a tertiary amine that is structurally similar to DAF but lacks the carbonyl group. It serves as a useful comparison for understanding the electronic effects of the substituent on the nitrogen atom.

  • Performance Contrast: MDALA is less hydrophilic than DAF. Like other diallylamines, it can be polymerized to form water-soluble polymers.[9] Its basicity, due to the tertiary amine group, is a key difference from the neutral amide functionality of DAF.

Tabulated Summary of Properties
PropertyN,N-Diallylformamide (DAF)Diallyl Phthalate (DAP)Diallyldimethylammonium Chloride (DADMAC)Methyldiallylamine (MDALA)
Molecular Formula C₇H₁₁NOC₁₄H₁₄O₄C₈H₁₆ClNC₇H₁₃N
Molecular Weight 125.17 g/mol 246.26 g/mol [4]161.67 g/mol [6][7]111.20 g/mol
Key Functional Group FormamidePhthalate EsterQuaternary AmmoniumTertiary Amine
Ionic Nature Non-ionicNon-ionicCationic[8]Weakly Basic
Water Solubility SolubleInsolubleCompletely Soluble[6]Soluble (as hydrochloride salt)[9]
Primary Application Hydrogels, ResinsThermosetting ResinsFlocculants, Antistats[6]Polymer Intermediate

Performance in Polymerization and Application

Polymerization Kinetics and Reactivity

The rate of polymerization and the tendency to cyclize are influenced by both steric and electronic factors. For diallyl ammonium monomers like DADMAC, electrostatic repulsion between the charged groups is thought to favor the intramolecular cyclization, leading to polymers with a high degree of cyclization.[3] In contrast, neutral monomers like DAF and its structural analogues (e.g., N,N-diallylamine) may have a more balanced competition between cyclization and other reaction pathways.[1][3]

The reactivity ratios in copolymerization determine the sequence distribution of monomer units in the final polymer. For instance, when copolymerizing with acrylamide, the reactivity ratios for DADMAC are both less than 1, indicating a tendency towards alternation.[10] Similar studies would be necessary to fully characterize the copolymerization behavior of DAF with other vinyl monomers.

Properties of the Resulting Polymers
  • Poly(DAF): Forms a hydrophilic, non-ionic polymer. Its hydrogen-bonding capability suggests potential applications in stimuli-responsive materials and biocompatible hydrogels.

  • Poly(DAP): When cured, it is a rigid, transparent thermoset with excellent thermal and electrical resistance. It is valued for its dimensional stability under harsh conditions.

  • Poly(DADMAC): A water-soluble, cationic polyelectrolyte with high charge density. It is highly effective at neutralizing negatively charged colloids in aqueous systems.[8]

  • Poly(MDALA): A weak polybase (polycation at low pH) that can be used in applications requiring pH-responsive charge characteristics.

Experimental Protocols for Comparative Evaluation

To objectively compare these monomers, a standardized set of experiments is crucial. The following protocols outline a workflow for synthesis and characterization.

G cluster_workflow Experimental Workflow cluster_char Monomer Select Monomer (DAF, DAP, DADMAC, etc.) Polymerization 5.1 Free-Radical Solution Polymerization Monomer->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification FTIR 5.2.1 FTIR Spectroscopy (Confirm Functional Groups, Assess Residual Unsaturation) Purification->FTIR NMR 5.2.2 ¹H NMR Spectroscopy (Confirm Structure, Calculate Monomer Conversion) Purification->NMR GPC 5.3 GPC/SEC (Determine Mn, Mw, PDI) Purification->GPC

Caption: Workflow for comparative polymerization and characterization.

Protocol: Free-Radical Solution Polymerization

Causality: Solution polymerization is chosen to maintain a homogeneous reaction environment and control viscosity, which is critical for preventing premature gelation and ensuring accurate kinetic measurements. Water or an appropriate organic solvent is selected based on monomer solubility.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.

  • Reagent Preparation: Prepare a solution of the diallyl monomer (e.g., 10 g of DAF) in a suitable solvent (e.g., 90 mL of deionized water).

  • Inerting: Purge the solution with dry nitrogen for 30-45 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.

  • Initiation: While maintaining the nitrogen blanket, heat the solution to the desired reaction temperature (e.g., 60-70 °C). Add a radical initiator such as ammonium persulfate (APS) or 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 0.1 g dissolved in 1 mL of solvent).

  • Polymerization: Maintain the reaction at temperature under nitrogen for a predetermined time (e.g., 4-24 hours). Samples can be withdrawn periodically to monitor conversion.

  • Termination & Purification: Cool the reaction mixture. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., acetone or methanol). For water-soluble polymers, dialysis against deionized water followed by lyophilization is a preferred purification method.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.

Protocol: Characterization of Monomer Conversion and Polymer Structure

Causality: FTIR provides a rapid and effective way to confirm the polymerization by observing the disappearance of specific monomer peaks and the appearance of polymer backbone signals.

  • Sample Preparation: Analyze the pure monomer and the dried polymer.

  • Analysis: Look for the disappearance or significant reduction of the C=C stretching vibration (around 1645 cm⁻¹) and =C-H out-of-plane bending (around 910-990 cm⁻¹) peaks, which indicates the consumption of the allyl double bonds.

Causality: ¹H NMR provides quantitative information on monomer conversion and confirms the polymer's chemical structure, including the presence of cyclic units.

  • Sample Preparation: Dissolve a small amount of the dried polymer and the initial monomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Analysis: Compare the spectra. Calculate monomer conversion by integrating the characteristic vinyl proton signals (typically 5.0-6.5 ppm) in the reaction mixture and comparing them to a stable internal standard or a non-reactive proton signal on the monomer. The absence of these signals in the purified polymer spectrum confirms successful polymerization and purification.

Protocol: Molecular Weight Determination (GPC/SEC)

Causality: Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (number-average molecular weight, Mn; weight-average molecular weight, Mw) and polydispersity index (PDI = Mw/Mn) of the soluble polymers.

  • System Setup: Use a GPC/SEC system equipped with appropriate columns and a refractive index (RI) detector. The mobile phase and column set must be compatible with the polymer being analyzed (e.g., aqueous buffer for polyelectrolytes like PolyDADMAC, organic solvent with salt like DMF/LiBr for others).

  • Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polyethylene glycol, polystyrene).

  • Sample Analysis: Prepare a dilute solution of the purified polymer (e.g., 1-2 mg/mL) in the mobile phase, filter it, and inject it into the system.

  • Data Interpretation: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Conclusion: Selecting the Appropriate Diallyl Monomer

The choice between N,N-Diallylformamide and other diallyl monomers is dictated entirely by the desired properties and application of the final polymer.

  • Choose N,N-Diallylformamide (DAF) for applications requiring a non-ionic, hydrophilic polymer with hydrogen-bonding capabilities. It is a prime candidate for creating biocompatible hydrogels, stimuli-responsive materials, and specialty adhesives.

  • Choose Diallyl Phthalate (DAP) when the goal is a rigid, high-performance thermoset with excellent thermal and electrical resistance. It is the industry standard for demanding electronic and aerospace components.

  • Choose Diallyldimethylammonium Chloride (DADMAC) for producing a strong, water-soluble cationic polyelectrolyte . Its primary use is in water purification, but it is also valuable as an antistatic agent, dye-fixing agent, and retention aid in papermaking.[6][8]

  • Choose Methyldiallylamine (MDALA) for applications needing a weak polybase whose charge can be modulated by pH. It serves as an intermediate for further functionalization or in systems where pH-responsive behavior is critical.

By understanding the fundamental structural differences and leveraging the detailed experimental protocols provided, researchers can confidently select and polymerize the optimal diallyl monomer to achieve their desired material performance.

References

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  • Chemanalyst.

  • American Chemical Society.

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Comparative

A Researcher's Guide to the Thermal Analysis of Poly(N,N-Diallylformamide): A Comparative Approach

For researchers, scientists, and drug development professionals venturing into the synthesis and application of novel polymers, a thorough understanding of their material properties is paramount. Poly(N,N-Diallylformamid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis and application of novel polymers, a thorough understanding of their material properties is paramount. Poly(N,N-Diallylformamide) (PDAF), a hydrophilic, non-ionic polymer, presents a unique scaffold for various applications, including drug delivery and biomaterials. Its thermal stability and phase behavior, dictated by its distinct chemical structure, are critical parameters that influence its processing, storage, and end-use performance.

This guide provides a comprehensive framework for investigating the thermal properties of poly(N,N-Diallylformamide) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for PDAF is not extensively available in public literature, this guide will leverage data from structurally analogous polymers, namely poly(allylamine hydrochloride) and other polyamides, to establish a comparative context and predict the expected thermal behavior of PDAF. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Significance of Thermal Analysis for Poly(N,N-Diallylformamide)

Thermal analysis techniques are indispensable tools in polymer science.[1][2] For a polymer like PDAF, these methods provide critical insights into:

  • Thermal Stability: TGA is instrumental in determining the temperature at which the polymer begins to degrade.[3] This information is crucial for defining the upper temperature limits for processing, sterilization, and long-term storage of PDAF-based formulations.

  • Compositional Analysis: TGA can quantify the presence of residual solvents, moisture, or other volatile components within a polymer sample.[4]

  • Phase Transitions: DSC is employed to identify key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5][6] The glass transition temperature is particularly important as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state, profoundly impacting the mechanical properties of the material.[1]

Comparative Framework: Learning from Analogs

Given the limited direct data on PDAF, we will draw comparisons with two key classes of polymers:

  • Poly(allylamine hydrochloride) (PAH): Sharing the same poly(allylamine) backbone, PAH provides a close structural analog. The primary difference lies in the pendant group: a formamide group in PDAF versus an amine hydrochloride in PAH. This comparison will help elucidate the influence of the formamide group on thermal properties.

  • Polyamides (e.g., Nylon 6,6): These polymers share the amide linkage present in the formamide group of PDAF. While the backbone structure differs, the thermal behavior of the amide group itself can be benchmarked against these well-characterized materials.[7][8]

Experimental Protocols: A Step-by-Step Guide

The following sections detail the experimental workflows for TGA and DSC analysis of a hypothetical poly(N,N-Diallylformamide) sample. The causality behind each step is explained to provide a deeper understanding of the methodology.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This is crucial for determining the decomposition profile of PDAF.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis prep1 Dry PDAF sample (vacuum oven, 40°C, 24h) prep2 Accurately weigh 5-10 mg into a ceramic TGA pan prep1->prep2 Ensure solvent-free sample inst3 Define temperature program: Heat from 30°C to 800°C at 10°C/min prep2->inst3 Load sample inst1 Calibrate TGA instrument (mass and temperature) inst2 Set purge gas (Nitrogen, 50 mL/min) inst1->inst2 inst2->inst3 ana1 Plot Mass (%) vs. Temperature (°C) inst3->ana1 Run experiment ana2 Determine onset of decomposition (Tonset) ana1->ana2 ana3 Identify temperature of maximum degradation rate (Tmax) from DTG curve ana2->ana3 ana4 Quantify residual mass at 800°C ana3->ana4

Caption: TGA Experimental Workflow for Poly(N,N-Diallylformamide).

Detailed TGA Protocol:

  • Sample Preparation:

    • Dry the synthesized poly(N,N-Diallylformamide) in a vacuum oven at a temperature below its expected glass transition temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent or moisture. The presence of volatiles can lead to an initial mass loss that is not representative of the polymer's thermal stability.[4]

    • Accurately weigh approximately 5-10 mg of the dried polymer into a clean, tared TGA pan (ceramic or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup and Measurement:

    • Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the polymer.

    • Program the instrument to heat the sample from ambient temperature (e.g., 30°C) to a final temperature of around 800°C at a constant heating rate of 10°C/min. A heating rate of 10-20°C/min is a common standard for polymer analysis, providing a good balance between resolution and experiment time.[4]

  • Data Analysis:

    • Plot the percentage of initial mass as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Analyze the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

    • Note the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of dried PDAF prep2 Hermetically seal in an aluminum DSC pan prep1->prep2 inst3 Define temperature program: 1. Heat to 150°C (erase thermal history) 2. Cool to -50°C 3. Heat to 250°C prep2->inst3 Load sample & reference inst1 Calibrate DSC instrument (temperature and enthalpy) inst2 Set purge gas (Nitrogen, 50 mL/min) inst1->inst2 inst2->inst3 ana1 Plot Heat Flow (mW) vs. Temperature (°C) inst3->ana1 Run experiment ana2 Determine Glass Transition (Tg) from the second heating scan ana1->ana2 ana3 Identify any melting (Tm) or crystallization (Tc) peaks ana2->ana3

Caption: DSC Experimental Workflow for Poly(N,N-Diallylformamide).

Detailed DSC Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried poly(N,N-Diallylformamide) into a tared aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan is used as the reference.

  • Instrument Setup and Measurement:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

    • A "heat-cool-heat" cycle is recommended to remove any prior thermal history of the polymer sample and to obtain more reproducible results for the glass transition.

      • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected glass transition and any potential melting point (e.g., 150°C) at a rate of 10°C/min. This erases the thermal history.

      • Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again to a temperature below its decomposition temperature (e.g., 250°C) at 10°C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan, observed as a step-like change in the baseline. The midpoint of this transition is typically reported as the Tg.

    • Identify any endothermic peaks, which may correspond to melting (Tm), or exothermic peaks, which may indicate crystallization (Tc) or curing reactions.

Predicted and Comparative Thermal Properties

The following table summarizes the expected thermal properties of poly(N,N-Diallylformamide) based on the analysis of its structural analogs.

PropertyPoly(N,N-Diallylformamide) (Predicted)Poly(allylamine hydrochloride) (PAH)Polyamide (Nylon 6,6)
Glass Transition (Tg) Expected to be observable by DSC. The flexible allyl backbone may suggest a relatively low Tg, but the polar formamide groups could increase it due to hydrogen bonding.A glass transition is not always clearly observed, potentially due to the strong ionic interactions and moisture content. Some studies on related poly(allylamine) derivatives report Tg values.[9]~50-80°C[2]
Decomposition Onset (Tonset) Likely to be in the range of 250-350°C. The C-N and C=O bonds in the formamide group will be susceptible to thermal cleavage.Initial weight loss due to water is common, followed by decomposition around 250-300°C.~350-400°C
Max. Decomposition Temp (Tmax) A multi-step decomposition may occur, with a major decomposition peak likely between 350-450°C, corresponding to the breakdown of the polymer backbone.Shows complex decomposition, often with multiple stages.A major decomposition peak is typically observed above 400°C.
Residual Mass @ 600°C A moderate char yield is expected due to the presence of nitrogen.Can exhibit a significant char yield due to cross-linking reactions during degradation.Typically leaves a low percentage of char.

Note: The predicted values for Poly(N,N-Diallylformamide) are estimations based on chemical structure and require experimental verification.

Discussion and Interpretation of Expected Results

For Poly(N,N-Diallylformamide), we can anticipate the following from thermal analysis:

  • TGA: The initial weight loss below 150°C would likely be attributed to the loss of absorbed water, a common feature for hydrophilic polymers. The primary decomposition is expected to occur in one or more stages at higher temperatures. The degradation mechanism may involve the cleavage of the formamide side group, followed by the degradation of the poly(allylamine) backbone. The thermal decomposition of N,N-dimethylformamide, a related small molecule, has been studied and can provide insights into the potential breakdown products.

  • DSC: A clear glass transition temperature is expected. Due to the amorphous nature of most radically polymerized vinyl polymers, a distinct melting point is unlikely unless there is some degree of crystallinity induced by processing or specific monomer arrangements. The polarity of the formamide group could lead to intermolecular hydrogen bonding, which would be expected to raise the Tg compared to a non-polar analog.

Conclusion

This guide provides a robust framework for the thermal characterization of poly(N,N-Diallylformamide) using TGA and DSC. By understanding the principles behind the experimental design and leveraging comparative data from structurally similar polymers, researchers can gain critical insights into the material properties of PDAF. The detailed protocols and data interpretation guidelines presented here will enable scientists and drug development professionals to confidently assess the thermal stability and phase behavior of this promising polymer, paving the way for its successful application in various advanced fields. The generation of precise experimental data for PDAF will be a valuable contribution to the polymer science community.

References

  • Bulut, M. et al. (n.d.). Thermogravimetric analysis (TGA) of polyamide 6 fabric. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). TGA thermogram of the polyamide. ResearchGate. Available at: [Link]

  • Alexandridis, P., & Holzwarth, J. F. (1997). Differential Scanning Calorimetry Investigation of the Effect of Salts on Aqueous Solution Properties of an Amphiphilic Block Copolymer (Poloxamer). Langmuir. Available at: [Link]

  • Hind, N. N. A. M. et al. (2017). Thermal Degradation Kinetics of Polyamide 6,6 Cable Ties by Thermogravimetric Analysis. Ibn Al-haitham Journal For Pure And Applied Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]

  • Sepehrianazar, A., & Güven, O. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites. Available at: [Link]

  • Unknown Author. (2024). THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. ResearchGate. Available at: [Link]

  • Unknown Author. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Semantic Scholar. Available at: [Link]

  • Sepehrianazar, A., & Güven, O. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • Schick, C. (2009). Differential scanning calorimetry (DSC) of semicrystalline polymers. PubMed. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Biocompatibility of N,N-Diallylformamide (DAF)-Based Materials

Introduction: The Promise and Prudence of N,N-Diallylformamide-Based Biomaterials In the quest for advanced biomaterials, N,N-Diallylformamide (DAF) presents itself as a monomer of significant interest for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Prudence of N,N-Diallylformamide-Based Biomaterials

In the quest for advanced biomaterials, N,N-Diallylformamide (DAF) presents itself as a monomer of significant interest for the synthesis of hydrogels and other cross-linked polymers. Its diallyl functionality allows for the formation of robust, three-dimensional networks, offering a high degree of structural and chemical versatility. These properties make DAF-based materials potential candidates for applications ranging from tissue engineering scaffolds to controlled drug delivery systems.

However, the introduction of any new material into the biomedical landscape necessitates a rigorous and objective evaluation of its biocompatibility. Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application[1][2]. For DAF-based materials, a class not yet extensively characterized in the literature, establishing a comprehensive biocompatibility profile is not just a regulatory hurdle but a fundamental scientific imperative.

The Regulatory Cornerstone: ISO 10993 Framework

The biological evaluation of any medical device or material is governed by the ISO 10993 series of standards, which emphasizes a risk management approach[3][5]. ISO 10993-1 provides the framework for this evaluation, categorizing devices based on the nature and duration of their contact with the body to determine which biocompatibility endpoints need to be assessed[1][4]. This risk-based approach prevents unnecessary testing while ensuring patient safety.

For a novel polymer system like a DAF-based hydrogel, a comprehensive initial assessment is crucial. The first step involves a thorough chemical characterization of the material, including any unreacted monomers, cross-linkers, initiators, and potential leachables, as mandated by ISO 10993-18[5]. Following this, a battery of in vitro tests is typically the first line of biological assessment.

ISO_10993_Workflow cluster_0 Phase 1: Planning & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Evaluation & Further Steps mat_dev DAF-based Material (e.g., Hydrogel) intended_use Define Intended Use (Nature & Duration of Contact) mat_dev->intended_use chem_char Chemical Characterization (ISO 10993-18) mat_dev->chem_char risk_analysis Risk Analysis & Endpoint Selection (ISO 10993-1) intended_use->risk_analysis chem_char->risk_analysis cytotoxicity Cytotoxicity (ISO 10993-5) risk_analysis->cytotoxicity Core Test hemocompatibility Hemocompatibility (ISO 10993-4) risk_analysis->hemocompatibility If Blood-Contacting genotoxicity Genotoxicity (ISO 10993-3) risk_analysis->genotoxicity If Long-Term Implant data_eval Data Evaluation & Report cytotoxicity->data_eval hemocompatibility->data_eval genotoxicity->data_eval in_vivo In Vivo Testing (If Required by Risk Analysis) data_eval->in_vivo Proceed if In Vitro Results are Favorable

Caption: ISO 10993 risk-based workflow for assessing a new biomaterial.

Comparative Benchmarking: Selecting Alternative Materials

To contextualize the performance of a DAF-based material, it must be compared against well-characterized alternatives. The choice of benchmarks depends on the intended application, but for a general hydrogel platform, we select two common materials:

  • Poly(ethylene glycol) diacrylate (PEGDA): Widely regarded as a biocompatible "blank slate." It is a synthetic polymer known for its low protein adsorption and minimal cellular interaction, making it an excellent negative control for cell toxicity and adhesion studies.

  • Gelatin Methacryloyl (GelMA): A semi-synthetic material derived from natural collagen. It is biodegradable and possesses cell-adhesion motifs (RGD sequences), making it a positive benchmark for applications requiring cell interaction and tissue integration.

These materials represent two ends of the synthetic and naturally-derived spectrum, providing a robust comparative context for our DAF-based hydrogel.

Core In Vitro Biocompatibility Assessment

The foundational assessment of any new biomaterial begins with in vitro testing, which offers a controlled, high-throughput, and ethical means of initial safety screening[6]. We will focus on the two most critical initial tests: cytotoxicity and hemocompatibility.

Cytotoxicity: The First Gatekeeper (ISO 10993-5)

Cytotoxicity assays determine if a material or its leachable components have a toxic effect on cells[7]. According to ISO 10993-5, a material is considered cytotoxic if it causes cell lysis, inhibits cell growth, or otherwise adversely affects cell health[8]. We will employ two complementary methods to gain a comprehensive understanding: an assay for metabolic activity (MTT) and an assay for membrane integrity (Live/Dead).

The MTT assay is a colorimetric test that measures the activity of mitochondrial reductase enzymes in living cells.[9][10] Active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable, metabolically active cells[9]. A significant decrease in formazan production in the presence of the test material indicates a cytotoxic effect.

MTT_Assay_Workflow cluster_exposure Material Exposure start Seed Cells in 96-Well Plate incubation1 Incubate 24h for Adhesion start->incubation1 add_extract Add Material Extracts (DAF, PEGDA, GelMA) incubation1->add_extract controls Add Controls: - Negative (Media) - Positive (e.g., Triton X-100) incubation1->controls incubation2 Incubate for 24-72h add_extract->incubation2 controls->incubation2 add_mtt Add MTT Solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizer (e.g., DMSO) incubation3->solubilize read Read Absorbance at 540-570 nm solubilize->read end Calculate % Viability read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

This fluorescence-based assay provides a direct visualization of live and dead cells. It utilizes two probes: Calcein AM and Ethidium homodimer-1 (EthD-1)[11][12].

  • Calcein AM: A cell-permeant dye that is converted by intracellular esterases in living cells into the intensely green fluorescent calcein. Calcein is membrane-impermeant and is thus retained within healthy cells[11].

  • Ethidium homodimer-1 (EthD-1): This probe can only pass through the compromised membranes of dead cells. Upon binding to nucleic acids, it emits a bright red fluorescence[8][11].

This method provides compelling qualitative and quantitative data, distinguishing between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).

Live_Dead_Principle cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) live_cell Cytoplasm (Esterase Activity) calcein Calcein (Green Fluorescence) live_cell->calcein Esterase Cleavage calcein_am Calcein AM (Non-fluorescent) calcein_am->live_cell Enters Cell ethd1_live EthD-1 (Excluded) ethd1_live->live_cell Blocked dead_cell Nucleus (Exposed DNA) ethd1_bound EthD-1 + DNA (Red Fluorescence) dead_cell->ethd1_bound Binds DNA ethd1_dead EthD-1 ethd1_dead->dead_cell Enters Cell

Caption: The mechanism of the two-color Live/Dead cell viability assay.

Table 1: Comparative Cytotoxicity Profile (Hypothetical Data)

Assay Endpoint PEGDA Hydrogel (Control) GelMA Hydrogel (Control) DAF-based Hydrogel Acceptance Criteria (ISO 10993-5)
MTT Assay Cell Viability (%) 95% ± 4% 98% ± 3% To Be Determined > 70% of negative control
Live/Dead Assay Live Cells (%) > 95% > 95% To Be Determined Confluent layer of live cells

| Live/Dead Assay | Dead Cells (%) | < 5% | < 5% | To Be Determined | Few to no dead cells observed |

Hemocompatibility: Assessing Blood Interactions (ISO 10993-4)

For any material with potential direct or indirect contact with blood, hemocompatibility testing is mandatory[13][14]. Blood is a complex and sensitive tissue, and adverse material interactions can lead to life-threatening complications like thrombosis or hemolysis[15][16].

This test quantifies the destruction of red blood cells (hemolysis) caused by a material. The material is incubated with blood, and the amount of hemoglobin released into the plasma is measured spectrophotometrically[14]. The percentage of hemolysis is calculated relative to positive (water-induced) and negative (saline) controls.

Table 2: Comparative Hemolysis Profile

Assay Endpoint PEGDA Hydrogel (Control) GelMA Hydrogel (Control) DAF-based Hydrogel Acceptance Criteria (ASTM F756)
Hemolysis Hemolysis (%) < 2% < 2% To Be Determined < 2% (Non-hemolytic)
Hemolysis Hemolysis (%) 2-5% (Slightly hemolytic)

| Hemolysis | Hemolysis (%) | | | | > 5% (Hemolytic) |

Beyond hemolysis, a full hemocompatibility assessment according to ISO 10993-4 would also investigate endpoints such as coagulation (e.g., Thrombin-Antithrombin complex formation) and platelet activation[13][14]. These tests are typically performed under dynamic conditions that mimic blood flow to provide a more physiologically relevant assessment[14].

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To quantitatively assess cell metabolic activity after exposure to material extracts.

Materials:

  • Test materials: DAF-based hydrogel, PEGDA hydrogel, GelMA hydrogel (sterilized).

  • Cell line: L929 mouse fibroblasts (or other relevant cell line).

  • Culture medium: DMEM with 10% Fetal Bovine Serum (FBS).

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).

  • Equipment: 96-well tissue culture plates, incubator (37°C, 5% CO₂), plate reader (570 nm).

Methodology:

  • Material Extraction: Prepare extracts of the test and control materials according to ISO 10993-12, typically by incubating the material in culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[9].

  • Exposure: Remove the culture medium and replace it with 100 µL of the prepared material extracts. Include negative controls (fresh medium) and positive controls (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Observe for the formation of purple formazan crystals[17][18].

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals[18].

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance_test / Absorbance_negative_control) * 100%.

Protocol 2: Live/Dead Viability/Cytotoxicity Assay

Objective: To visually assess cell viability and membrane integrity.

Materials:

  • Cells cultured on glass coverslips or in optical-bottom plates, exposed to material extracts as in Protocol 1.

  • LIVE/DEAD® Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, containing Calcein AM and EthD-1).

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • Equipment: Fluorescence microscope with standard FITC (for Calcein) and RFP/Texas Red (for EthD-1) filter sets.

Methodology:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM and EthD-1 in DPBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM EthD-1[11]. Protect the solution from light.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with DPBS.

  • Add enough staining solution to cover the cells (e.g., 100 µL for a 96-well plate).

  • Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light[11][12].

  • Imaging: After incubation, gently wash the cells with DPBS and add fresh DPBS or medium for imaging.

  • Visualize the cells immediately using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Analysis: Capture images from multiple representative fields for each condition. Image analysis software can be used to quantify the percentage of live and dead cells.

Conclusion and Path Forward

The journey of a novel biomaterial from concept to clinical application is paved with rigorous, systematic testing. For N,N-Diallylformamide-based materials, the path begins with the fundamental biocompatibility assessments outlined in this guide. The in vitro cytotoxicity and hemocompatibility assays serve as critical gatekeepers; an unfavorable result in these early tests would necessitate a fundamental reformulation or abandonment of the material for biomedical use.

By adhering to the ISO 10993 framework and employing well-validated assays in comparison with established benchmarks like PEGDA and GelMA, researchers can build a robust, reliable, and defensible biocompatibility profile for DAF-based materials. Only after demonstrating safety in vitro can the progression to more complex in vivo studies be justified. This structured, evidence-based approach is paramount to ensuring that innovation in materials science translates to safe and effective solutions for patients and healthcare professionals.

References

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). NAMSA. [Link]

  • LIVE/DEAD Cell Viability Protocol. (2024). Advanced BioMatrix. [Link]

  • ISO 10993. Wikipedia. [Link]

  • Live/Dead Assay for Cell Viability. (2002). AfCS Procedure Protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ISO 10993-1 and Biocompatibility. Emergo by UL. [Link]

  • ISO 10993 Biocompatibility and Risk Management. (2020). The ANSI Blog. [Link]

  • Biocompatibility testing of polymers: in vitro studies with in vivo correlation. (1978). Journal of Biomedical Materials Research. [Link]

  • Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. (2018). Frontiers in Bioengineering and Biotechnology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. Eurofins. [Link]

  • Lecture 20: In vitro Hemocompatibility Test. (2025). YouTube. [Link]

  • Hemocompatibility in Medical Devices: Testing Methods, Biomarkers, and Coatings. (2024). Poly-Med. [Link]

  • ISO 10993: Standards for the biologic evaluation of medical devices. (2023). Rimsys. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Live/Dead Cell Viability Assay Kit (for Mammalian Cells). Assay Genie. [Link]

  • Hemocompatibility testing (ISO 10993-4). HaemoScan. [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2018). RSC Publishing. [Link]

  • In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. (2009). Romanian Journal of Morphology and Embryology. [Link]

  • Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic. (2023). IIUM Repository (IRep). [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N,N-Diallylformamide Quantification

This guide provides an in-depth comparison of analytical methodologies for the quantification of N,N-Diallylformamide, a potential process-related impurity in pharmaceutical manufacturing. As regulatory scrutiny over imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of N,N-Diallylformamide, a potential process-related impurity in pharmaceutical manufacturing. As regulatory scrutiny over impurities, particularly those with potential genotoxic properties, intensifies, the need for robust, reliable, and cross-validated analytical methods has become paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation, and the critical process of cross-validation to ensure data integrity across different analytical platforms.

The Imperative for Quantifying N,N-Diallylformamide

N,N-Diallylformamide may arise as a low-level impurity during the synthesis of active pharmaceutical ingredients (APIs). Given its structural alerts (an amide function and allylic groups), it could be classified as a potential genotoxic impurity (PGI). Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate stringent control of such impurities.[3][4] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is often set at a daily intake of 1.5 µ g/day , which translates to a required detection limit in the low parts-per-million (ppm) range relative to the API.[3][5]

This stringent requirement necessitates highly sensitive and specific analytical methods. Furthermore, it is often beneficial to have two orthogonal analytical methods to confirm results, especially during process development or for release testing of pivotal clinical batches. The process of demonstrating that two distinct methods yield equivalent results is known as cross-validation.[6][7]

Foundational Principles: Method Validation under ICH Q2(R2)

Before any cross-validation can be undertaken, each individual analytical method must be rigorously validated to demonstrate its fitness for purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[8][9] The key validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Primary Analytical Techniques for N,N-Diallylformamide

Given the physicochemical properties of N,N-Diallylformamide (a polar amide with moderate volatility), Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for volatile and semi-volatile compounds. Coupling it with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, which are critical for trace-level impurity analysis.

Causality of Experimental Choices:

  • Injector: A split/splitless injector is chosen. Splitless mode is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

  • Column: A mid-polarity column, such as a DB-WAX or similar polyethylene glycol (PEG) phase, is selected.[12] This provides good retention and peak shape for polar compounds like amides.

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency.[13]

  • Detector: Mass spectrometry is used in Selected Ion Monitoring (SIM) mode. This is a crucial choice for trace analysis as it significantly enhances sensitivity and selectivity by monitoring only specific ions corresponding to N,N-Diallylformamide, thereby reducing background noise.[13]

Illustrative GC-MS Protocol:

  • Sample Preparation: Accurately weigh 100 mg of the API into a GC vial. Dissolve in 1.0 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), cap, and vortex to ensure complete dissolution.

  • Standard Preparation: Prepare a stock solution of N,N-Diallylformamide at 100 µg/mL in DMSO. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • GC-MS Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

    • Inlet: 220°C, Splitless mode.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 220°C (hold 5 min).[13]

    • Carrier Gas: Helium at 1.0 mL/min.[13]

    • MS Transfer Line: 230°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[13]

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of N,N-Diallylformamide (e.g., m/z corresponding to the molecular ion and key fragments).

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may have limited thermal stability or for laboratories where GC is less common, HPLC is an excellent alternative. To achieve the required sensitivity for PGI analysis, coupling with a tandem mass spectrometer (MS/MS) is essential.

Causality of Experimental Choices:

  • Column: A reversed-phase C18 column is a robust starting point for many small molecules.[14] The choice of a specific C18 column (e.g., with end-capping) can improve peak shape for polar analytes.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a small amount of acid (like phosphoric or formic acid) is used.[15][16] The acid helps to protonate the analyte, which is beneficial for both chromatography and ionization.

  • Detector: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. It works by selecting a precursor ion in the first quadrupole, fragmenting it, and then selecting a specific product ion in the third quadrupole. This process virtually eliminates matrix interference.

Illustrative LC-MS/MS Protocol:

  • Sample Preparation: Accurately weigh 20 mg of the API into a centrifuge tube. Add 1.0 mL of a diluent (e.g., 50:50 acetonitrile:water), vortex, and centrifuge. Transfer the supernatant to an HPLC vial.

  • Standard Preparation: Prepare a stock solution of N,N-Diallylformamide at 100 µg/mL in the diluent. Perform serial dilutions to create calibration standards ranging from 0.05 µg/mL to 5 µg/mL.

  • LC-MS/MS Conditions:

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM). Monitor a specific precursor-to-product ion transition for N,N-Diallylformamide.

Comparative Performance of Analytical Methods

The following table presents illustrative performance data for the two proposed methods. This data is hypothetical and serves to highlight the typical performance characteristics one might expect from each technique.

Parameter GC-MS (SIM Mode) LC-MS/MS (MRM Mode) Rationale for Performance
Linearity (r²) > 0.998> 0.999Both techniques exhibit excellent linearity due to the high specificity of the detectors.
Accuracy (% Recovery) 90 - 110%95 - 105%LC-MS/MS often shows slightly better accuracy due to reduced matrix effects from the MRM scan mode.
Precision (%RSD) < 10%< 5%The precision of LC-MS/MS is typically superior due to the stability of the ionization process and lower baseline noise.
LOQ (ppm relative to API) ~ 1.0 ppm~ 0.5 ppmLC-MS/MS generally offers lower limits of quantification, making it ideal for PGI analysis at TTC levels.
Specificity HighVery HighWhile GC-MS in SIM mode is highly specific, co-eluting compounds with the same monitored ions can interfere. The precursor-product ion transition in MRM makes LC-MS/MS exceptionally specific.

The Cross-Validation Protocol: Ensuring Method Concordance

Once both the GC-MS and LC-MS/MS methods are fully validated, a cross-validation study is performed to demonstrate their equivalence.[6] This is a self-validating system; if the results are concordant, it provides a high degree of confidence in the data generated by either method.

Objective: To demonstrate that the LC-MS/MS and GC-MS methods provide comparable quantitative results for N,N-Diallylformamide in the API matrix.

Experimental Workflow:

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Step-by-Step Protocol:

  • Sample Selection: Choose a single, homogeneous batch of the API.

  • Sample Preparation:

    • Prepare a set of unspiked samples (n=3) to confirm the absence of endogenous N,N-Diallylformamide.

    • Prepare three sets of spiked samples (n=3 for each level) by adding known amounts of N,N-Diallylformamide standard to the API. Recommended spiking levels are:

      • Level 1: Near the LOQ of the less sensitive method (e.g., 1 ppm).

      • Level 2: At a mid-range concentration (e.g., 5 ppm).

      • Level 3: At a higher concentration (e.g., 10 ppm).

  • Analysis:

    • Analyze all prepared samples using the validated GC-MS method.

    • Analyze an identical set of all prepared samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Quantify the concentration of N,N-Diallylformamide in each sample using the calibration curve from its respective method.

    • For each spiked level, calculate the mean concentration obtained from the GC-MS method and the LC-MS/MS method.

    • Calculate the percentage difference between the mean results of the two methods at each concentration level.

      • % Difference = [ (Result_LC-MS/MS - Result_GC-MS) / mean(Result_LC-MS/MS, Result_GC-MS) ] * 100

  • Acceptance Criteria: The cross-validation is considered successful if the percentage difference between the methods is within a predefined limit, typically ≤ 20%, for all concentration levels.

Conclusion and Method Selection

This guide has detailed two robust, validated analytical methods for the quantification of N,N-Diallylformamide. The GC-MS method offers a reliable approach, particularly for labs with extensive GC expertise. The LC-MS/MS method provides superior sensitivity and specificity, making it the preferred choice for controlling this potential genotoxic impurity at the stringent levels required by regulatory agencies.

The successful cross-validation of these two orthogonal methods provides an exceptionally high degree of confidence in the reported analytical data. This allows for flexibility in a quality control setting and provides a powerful tool for investigational or confirmatory testing, ultimately ensuring the safety and quality of the final drug product.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Analytical Methods (RSC Publishing). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Available at: [Link]

  • ResearchGate. Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Available at: [Link]

  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

  • ResearchGate. Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1. Available at: [Link]

  • ResearchGate. Determination of N,N-Dimethylformamide in Ambient Air Using Adsorption Sampling and Thermal Desorption with GC/MS Analysis. Available at: [Link]

  • ACS Publications. Unlocking Amides through Selective C–N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • PubMed. Determination of N,N-dimethylformamide in air by capillary gas chromatography. Available at: [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. Available at: [Link]

  • European Medicines Agency (EMA). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • PubMed. [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide]. Available at: [Link]

  • ResolveMass. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available at: [Link]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. Available at: [Link]

  • International Journal of Advanced Research in Engineering and Management (IJARESM). Method Development and Validation for Quantification Of N, N-Dimethylformamide. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. Available at: [Link]

  • Universities Space Research Association (USRA). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT TO MARS. Available at: [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Available at: [Link]

  • Google Patents.Method for determining N,N-dimethyl formamide.
  • Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]

  • Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylformamide. Available at: [Link]

  • Google Patents.Method for determining content of dimethylformamide.
  • Occupational Safety and Health Administration (OSHA). N,N-Dimethylformamide (DMF). Available at: [Link]

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  • Organic Syntheses. Allylamine. Available at: [Link]

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Validation

A Comparative Analysis of Polymerization Kinetics: N,N-Diallylformamide vs. Vinylformamide

A Technical Guide for Researchers in Polymer Science and Drug Development In the realm of hydrophilic polymers, both poly(N,N-diallylformamide) (PDAF) and poly(vinylformamide) (PVFA) serve as important precursors to func...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Polymer Science and Drug Development

In the realm of hydrophilic polymers, both poly(N,N-diallylformamide) (PDAF) and poly(vinylformamide) (PVFA) serve as important precursors to functional polymers, particularly for creating cationic polymers used in numerous biomedical and pharmaceutical applications. The kinetics of their polymerization, however, diverge significantly due to fundamental differences in their monomer structures. This guide provides an in-depth comparison of the polymerization kinetics of N,N-Diallylformamide (DAF) and vinylformamide (VFA), offering insights into their reaction mechanisms, rates, and the practical implications for polymer synthesis.

Mechanistic Divergence: A Tale of Two Polymerization Pathways

The most striking difference between the polymerization of DAF and VFA lies in their fundamental mechanisms. VFA undergoes a classical free-radical chain polymerization, while DAF polymerizes via a more complex cyclopolymerization mechanism.

Vinylformamide: Classic Free-Radical Polymerization

The polymerization of VFA follows the well-established three stages of free-radical polymerization: initiation, propagation, and termination.[1] A free-radical initiator, such as azobisisobutyronitrile (AIBN), generates initial radicals that react with VFA monomers to initiate the polymer chain. The chain then propagates by the sequential addition of VFA monomers. Termination typically occurs through bimolecular combination or disproportionation of two growing polymer radicals.

A notable characteristic of VFA polymerization, particularly in bulk or concentrated solutions, is the pronounced "gel effect" or autoacceleration.[1][2] This phenomenon arises from an increase in viscosity of the polymerization medium, which slows down the diffusion-controlled termination reactions. The propagation reaction, being less affected by viscosity, continues at a relatively constant rate, leading to a rapid increase in the overall polymerization rate and molecular weight.[1]

N,N-Diallylformamide: The Intricacies of Cyclopolymerization

In contrast to the linear chain growth of VFA, DAF, a non-conjugated diene, polymerizes through an alternating intramolecular and intermolecular addition sequence known as cyclopolymerization. This process leads to the formation of a polymer backbone containing five- or six-membered rings. The generally accepted mechanism involves the attack of an initiator radical on one of the allyl groups to form a radical, which then undergoes an intramolecular cyclization to form a cyclic radical. This cyclic radical then propagates by reacting with another DAF monomer.

Theoretical studies on similar diallyl monomers suggest that the cyclization step is kinetically favored over simple intermolecular propagation of the uncyclized radical. For instance, in the case of N,N-diallylamine, the activation barrier for cyclization is comparable to that of homopolymerization, while for N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more facile.[3] This preference for cyclization is a key factor governing the kinetics and the final polymer structure of DAF.

A Quantitative Look at Polymerization Kinetics

While a direct, side-by-side quantitative comparison is challenging due to the limited availability of specific kinetic data for DAF, we can analyze the available data for VFA to understand its reactivity and compare it conceptually with the expected behavior of DAF.

Kinetic Parameters for Vinylformamide Polymerization

The free-radical polymerization of VFA has been studied in detail, and key kinetic parameters have been determined. These parameters provide valuable information about the rates of the individual steps in the polymerization process.

Kinetic ParameterValueConditionsReference
kp/kt^0.5 Varies with temperature and solventBulk and aqueous solution[1]
0.45 L0.5 mol-0.5 s-0.550 °C, bulk[1]
0.62 L0.5 mol-0.5 s-0.560 °C, bulk[1]
0.83 L0.5 mol-0.5 s-0.570 °C, bulk[1]
Activation Energy of Propagation (Ep) 36.9 kJ/mol-[2]
Activation Energy of Termination (Et) 144.7 kJ/mol-[2]

The ratio kp/kt0.5 is a crucial parameter that influences the overall rate of polymerization. The temperature dependence of this ratio for VFA indicates an increase in the polymerization rate with increasing temperature, as expected. The activation energies for propagation and termination further quantify this temperature dependence.

Inferences on the Kinetics of N,N-Diallylformamide Polymerization

Direct experimental determination of the individual rate constants for the complex cyclopolymerization of DAF is less common in the literature. However, we can infer some kinetic characteristics based on the mechanism:

  • Rate of Polymerization: The overall rate of polymerization for DAF is generally expected to be lower than that of VFA under similar conditions. This is because the cyclopolymerization mechanism involves an additional intramolecular cyclization step, which can have a higher activation energy barrier compared to the simple propagation of a vinyl monomer. Furthermore, the steric hindrance from the two allyl groups can reduce the rate of intermolecular propagation.

  • Activation Energy: The overall activation energy for DAF polymerization will be a composite of the activation energies for initiation, intermolecular propagation, intramolecular cyclization, and termination. The relative magnitudes of these will determine the overall temperature sensitivity of the polymerization.

  • Molecular Weight: The molecular weight of the resulting PDAF will be influenced by the competition between intermolecular propagation and chain transfer reactions.

Experimental Protocols for Kinetic Analysis

To empirically compare the polymerization kinetics of DAF and VFA, well-defined experimental protocols are essential. The following outlines methodologies for monitoring the polymerization of each monomer.

Monitoring Vinylformamide Polymerization Kinetics via Dilatometry

Dilatometry is a classical and effective method for following the progress of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.

Experimental Workflow:

VFA_Kinetics_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Data Analysis Monomer VFA Monomer Mix Mixing & Degassing Monomer->Mix Initiator AIBN Initiator Initiator->Mix Solvent Solvent (e.g., water) Solvent->Mix Dilatometer Capillary Dilatometer Mix->Dilatometer Thermostat Thermostated Bath Dilatometer->Thermostat Measurement Measure Capillary Height vs. Time Thermostat->Measurement Conversion Calculate Monomer Conversion Measurement->Conversion Kinetics Determine Polymerization Rate Conversion->Kinetics

VFA Polymerization Kinetics Workflow

Step-by-Step Protocol:

  • Preparation: A precise amount of VFA, AIBN, and solvent (if applicable) are mixed in a flask. The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization.

  • Filling the Dilatometer: The degassed solution is carefully transferred to a capillary dilatometer, ensuring no air bubbles are introduced.

  • Equilibration: The dilatometer is placed in a thermostated water bath at the desired reaction temperature to allow the contents to reach thermal equilibrium.

  • Measurement: The initial height of the liquid in the capillary is recorded. As the polymerization proceeds, the volume of the solution decreases, causing the liquid level in the capillary to drop. The height is recorded at regular time intervals.

  • Calculation: The monomer conversion at each time point is calculated from the change in volume, using the known densities of the monomer and polymer. The rate of polymerization can then be determined from the slope of the conversion versus time plot.

Monitoring N,N-Diallylformamide Polymerization Kinetics via Gravimetry

Due to the potential for changes in the cyclization-to-propagation ratio with conversion, a more direct method like gravimetry is suitable for determining the overall polymerization rate of DAF.

Experimental Workflow:

DAF_Kinetics_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer DAF Monomer Ampoules Prepare & Fill Ampoules Monomer->Ampoules Initiator Initiator (e.g., AIBN) Initiator->Ampoules Solvent Solvent Solvent->Ampoules Thermostat Thermostated Bath Ampoules->Thermostat Quench Quench at Time Intervals Thermostat->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate & Dry Polymer Precipitate->Isolate Weigh Weigh Polymer Isolate->Weigh Conversion Calculate Conversion Weigh->Conversion

DAF Polymerization Kinetics Workflow

Step-by-Step Protocol:

  • Preparation: A stock solution of DAF and initiator in a suitable solvent is prepared.

  • Ampoule Filling: The solution is distributed into several glass ampoules, which are then sealed under vacuum or an inert atmosphere after degassing.

  • Polymerization: The ampoules are placed in a thermostated bath at the desired temperature.

  • Sampling: At predetermined time intervals, an ampoule is removed from the bath and the polymerization is quenched, typically by rapid cooling and exposure to air.

  • Isolation and Quantification: The contents of the ampoule are poured into a non-solvent (e.g., diethyl ether) to precipitate the polymer. The precipitated polymer is then filtered, dried to a constant weight, and weighed.

  • Calculation: The monomer conversion is calculated from the mass of the polymer obtained and the initial mass of the monomer. Plotting conversion versus time allows for the determination of the polymerization rate.

Concluding Remarks for the Practicing Scientist

The choice between DAF and VFA for the synthesis of functional polymers will depend on the desired final polymer architecture and the required polymerization characteristics.

  • Vinylformamide offers a more straightforward and generally faster polymerization process, yielding linear, water-soluble polymers. Its kinetics are well-described by classical free-radical polymerization models, but the potential for a strong gel effect must be considered and controlled, especially in bulk polymerizations.

  • N,N-Diallylformamide , on the other hand, provides access to polymers with a unique cyclic backbone structure resulting from its cyclopolymerization mechanism. This process is inherently more complex and generally slower than the polymerization of VFA. The resulting polymer properties will be highly dependent on the efficiency of the cyclization step.

For researchers and drug development professionals, understanding these kinetic differences is paramount for designing and controlling the synthesis of well-defined polymers with tailored properties for specific applications. The experimental protocols outlined provide a starting point for the quantitative investigation and comparison of these two important monomers. Further research to elucidate the specific rate constants for DAF cyclopolymerization would be highly valuable to the polymer science community.

References

  • Gu, A. L., et al. (2001). Kinetics and modeling of free radical polymerization of N-vinylformamide. Polymer, 42(7), 3077-3086.
  • ResearchGate. (n.d.). Kinetics and modeling of free radical polymerization of N-vinylformamide. Retrieved from [Link]

  • Beuermann, S., et al. (2003). Termination Kinetics of N‐Vinyl Formamide Radical Polymerization in Aqueous Solution. Macromolecular Chemistry and Physics, 204(10), 1338-1346.
  • TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Retrieved from [Link]

  • YouTube. (2021). Linear Step Polymerization: MW Control, MW Distribution, Kinetics. Retrieved from [Link]

  • PMC. (n.d.). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [Link]

  • RSC Publishing. (n.d.). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer. Retrieved from [Link]

  • polen.itu.edu.tr. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. Retrieved from [Link]

  • RSC Publishing. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Retrieved from [Link]

  • Wiley Online Library. (2023). Evaluation of Biocompatible Films using Copolymers of N-Vinylbenzamide with Cationic Moieties by Hydrolysis of N-Vinylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Termination Kinetics of N ‐Vinyl Formamide Radical Polymerization in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2004). A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr -. Retrieved from [Link]

  • PMC. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [Link]

  • ScienceDirect. (1994). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Retrieved from [Link]

  • MDPI. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Retrieved from [Link]

  • University of California, Berkeley. (2001). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8 - Overall and Local Composition In Copolymers. Retrieved from [Link]

  • MDPI. (2023). Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopolymerization mechanism for difunctional monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopolymerization of N,N′-Bis(phenylsulfonyl)-N,N′-divinylethylenediamine and the Related Monomer. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking N,N-Diallylformamide Against Commercial Crosslinking Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to con...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to controlled drug release.[1][2][3] While commercial crosslinkers like N,N'-methylenebis(acrylamide) (MBA), glutaraldehyde, and poly(ethylene glycol) diacrylate (PEGDA) are well-established, the exploration of novel agents with potentially advantageous properties is crucial for advancing the field. This guide introduces N,N-Diallylformamide (DAF) as a candidate for such exploration and provides a comprehensive framework for its objective comparison against these industry-standard crosslinkers.

This document deviates from a rigid template, instead offering a structured, in-depth technical guide grounded in scientific integrity. It is designed to empower researchers to conduct their own robust benchmarking studies by providing detailed experimental protocols and the rationale behind them.

Introduction to the Crosslinking Candidates

A thorough understanding of the chemical nature of each crosslinking agent is fundamental to interpreting their performance in hydrogel formulations.

1.1. N,N-Diallylformamide (DAF): The Challenger

N,N-Diallylformamide is a bifunctional monomer containing two allyl groups. These allyl groups can participate in free-radical polymerization, making DAF a potential crosslinker for vinyl-based polymers like polyacrylamide. Its unique formamide backbone may impart distinct properties to the resulting hydrogel network, such as altered hydrophilicity and degradability, which warrants a systematic investigation.

1.2. The Incumbents: Commercial Crosslinking Agents

  • N,N'-Methylenebis(acrylamide) (MBA): The gold standard for polyacrylamide hydrogels, MBA is widely used in applications like gel electrophoresis.[2] Its two acrylamide moieties readily copolymerize with acrylamide monomers to form a stable, crosslinked network.

  • Glutaraldehyde: This dialdehyde is a highly efficient crosslinker for polymers containing primary amine groups, such as proteins like gelatin.[4][5][6] The crosslinking mechanism involves the formation of Schiff bases and other complex reactions, which can be influenced by pH.[4] However, concerns about its cytotoxicity necessitate careful evaluation.[5]

  • Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a versatile and biocompatible crosslinker widely used in tissue engineering and drug delivery.[1][7][8] It forms hydrogels through photopolymerization in the presence of a photoinitiator. The properties of PEGDA hydrogels can be readily tuned by altering the molecular weight of the PEG backbone and the concentration of the polymer.[7][8]

Proposed Experimental Framework for Comparative Benchmarking

2.1. Hydrogel Synthesis: A Level Playing Field

To ensure a fair comparison, hydrogels should be prepared under standardized conditions, varying only the crosslinking agent. For this study, we will focus on the free-radical polymerization of acrylamide as the base polymer system for DAF and MBA. Glutaraldehyde will be used to crosslink gelatin, and PEGDA will be photopolymerized.

2.1.1. Synthesis of DAF- and MBA-Crosslinked Polyacrylamide Hydrogels

This protocol outlines the synthesis of polyacrylamide hydrogels crosslinked with either DAF or MBA.

  • Materials:

    • Acrylamide (monomer)

    • N,N-Diallylformamide (DAF) or N,N'-Methylenebis(acrylamide) (MBA) (crosslinker)

    • Ammonium persulfate (APS) (initiator)[9]

    • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)[10]

    • Deionized water

  • Procedure:

    • Prepare a stock solution of 10% (w/v) acrylamide in deionized water.

    • Prepare separate stock solutions of 2% (w/v) DAF and 2% (w/v) MBA in deionized water.

    • In separate reaction vessels, mix the acrylamide stock solution with either the DAF or MBA stock solution to achieve a final crosslinker concentration of 1 mol% relative to the acrylamide monomer.

    • Degas the solutions with nitrogen for 15 minutes to remove oxygen, which can inhibit polymerization.[11]

    • Add APS to a final concentration of 0.1% (w/v) and gently swirl to dissolve.

    • Add TEMED to a final concentration of 0.1% (v/v) to initiate polymerization.

    • Immediately cast the solutions into desired molds for subsequent characterization.

2.1.2. Synthesis of Glutaraldehyde-Crosslinked Gelatin Hydrogels

This protocol details the preparation of gelatin hydrogels crosslinked with glutaraldehyde.

  • Materials:

    • Gelatin (from porcine skin, Type A)[4]

    • Glutaraldehyde (25% aqueous solution)

    • Deionized water

  • Procedure:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 50°C with constant stirring.[4]

    • Cool the gelatin solution to room temperature.

    • Add glutaraldehyde solution to the gelatin solution to achieve a final concentration of 0.5% (v/v).

    • Stir the mixture thoroughly and cast it into molds.

    • Allow the hydrogels to crosslink for 24 hours at room temperature.

2.1.3. Synthesis of PEGDA Photopolymerized Hydrogels

This protocol describes the fabrication of PEGDA hydrogels via photopolymerization.

  • Materials:

    • Poly(ethylene glycol) diacrylate (PEGDA, Mn 3400)[7]

    • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a 20% (w/v) solution of PEGDA in PBS.

    • Add the photoinitiator to the PEGDA solution to a final concentration of 0.5% (w/v).

    • Vortex the solution until the photoinitiator is completely dissolved.

    • Pipette the solution into molds.

    • Expose the solution to UV light (365 nm) for 10 minutes to induce polymerization.[12]

Diagram of Experimental Workflow for Hydrogel Synthesis

G cluster_DAF_MBA DAF/MBA Hydrogel Synthesis cluster_Glutaraldehyde Glutaraldehyde Hydrogel Synthesis cluster_PEGDA PEGDA Hydrogel Synthesis DAF_MBA_1 Prepare Acrylamide, DAF/MBA, APS, TEMED solutions DAF_MBA_2 Mix Acrylamide and DAF/MBA DAF_MBA_1->DAF_MBA_2 DAF_MBA_3 Degas with Nitrogen DAF_MBA_2->DAF_MBA_3 DAF_MBA_4 Add APS DAF_MBA_3->DAF_MBA_4 DAF_MBA_5 Add TEMED to Initiate DAF_MBA_4->DAF_MBA_5 DAF_MBA_6 Cast into Molds DAF_MBA_5->DAF_MBA_6 Glut_1 Prepare 10% Gelatin Solution Glut_2 Add Glutaraldehyde Glut_1->Glut_2 Glut_3 Stir and Cast Glut_2->Glut_3 Glut_4 Crosslink for 24h Glut_3->Glut_4 PEGDA_1 Prepare PEGDA and Photoinitiator Solution in PBS PEGDA_2 Vortex to Dissolve PEGDA_1->PEGDA_2 PEGDA_3 Pipette into Molds PEGDA_2->PEGDA_3 PEGDA_4 Expose to UV Light (365 nm) PEGDA_3->PEGDA_4

Caption: Workflow for the synthesis of different hydrogels.

Characterization Protocols: Quantifying Performance

Once synthesized, the hydrogels must be subjected to a battery of tests to quantitatively assess their properties.

3.1. Gelation Time Determination

The gelation time is a critical parameter for in situ forming hydrogels.

  • Method: The vial tilting method is a simple yet effective way to determine gelation time.[13][14]

  • Procedure:

    • Prepare the hydrogel precursor solutions as described in Section 2.1.

    • After adding the initiator/catalyst, start a timer.

    • At regular intervals (e.g., every 30 seconds), tilt the vial to a 90-degree angle.

    • The gelation time is recorded as the point at which the solution no longer flows.

3.2. Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its intended application, especially in load-bearing scenarios like cartilage regeneration.[15]

  • Method: Unconfined compression testing using a universal testing machine.[16][17]

  • Procedure:

    • Prepare cylindrical hydrogel samples of a defined diameter and height.

    • Equilibrate the samples in PBS for 24 hours.

    • Place a sample between the compression platens of the testing machine.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the stress-strain data until the hydrogel fractures or reaches a predefined strain limit.

    • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

3.3. Swelling Behavior

The swelling ratio provides insight into the hydrogel's network structure and its ability to absorb and retain water, which is vital for applications like wound dressings and drug delivery.[10][18][19][20]

  • Method: Gravimetric analysis of swelling in different pH environments.[21]

  • Procedure:

    • Prepare disc-shaped hydrogel samples and record their initial dry weight (Wd).

    • Immerse the samples in buffer solutions of varying pH (e.g., pH 4, 7.4, and 10).[22]

    • At predetermined time intervals, remove the samples, blot excess surface water, and record the swollen weight (Ws).

    • Continue until the weight remains constant (equilibrium swelling).

    • The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.[23]

3.4. In Vitro Cytotoxicity Assessment

Biocompatibility is a non-negotiable requirement for any material intended for biomedical applications.[22][24]

  • Method: MTT assay to assess cell viability in the presence of hydrogel extracts.[24][25][26][27][28]

  • Procedure:

    • Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium for 24 hours.

    • Seed a 96-well plate with a suitable cell line (e.g., L929 mouse fibroblasts) and allow them to adhere overnight.

    • Replace the culture medium with the hydrogel extracts at different concentrations.

    • Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.

    • After 24 hours of incubation, add MTT solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[26]

Visualizing the Chemistry: Crosslinking Mechanisms

Understanding the underlying chemical reactions is key to interpreting the experimental outcomes.

Diagram of Crosslinking Mechanisms

G cluster_DAF DAF Crosslinking cluster_MBA MBA Crosslinking cluster_Glut Glutaraldehyde Crosslinking cluster_PEGDA PEGDA Crosslinking DAF_structure N,N-Diallylformamide (DAF) (CH2=CH-CH2)2N-CHO DAF_mechanism Free Radical Polymerization (Allyl Groups) DAF_structure->DAF_mechanism Reacts with Acrylamide MBA_structure N,N'-Methylenebis(acrylamide) (MBA) (CH2=CH-CO-NH)2CH2 MBA_mechanism Free Radical Polymerization (Acrylamide Groups) MBA_structure->MBA_mechanism Reacts with Acrylamide Glut_structure Glutaraldehyde CHO-(CH2)3-CHO Glut_mechanism Schiff Base Formation (with Amine Groups) Glut_structure->Glut_mechanism Reacts with Gelatin PEGDA_structure PEG Diacrylate (PEGDA) CH2=CH-CO-(O-CH2-CH2)n-O-CO-CH=CH2 PEGDA_mechanism Photopolymerization (Acrylate Groups) PEGDA_structure->PEGDA_mechanism with Photoinitiator and UV Light

Caption: Chemical structures and crosslinking mechanisms.

Comparative Data Analysis: Expected Outcomes

The following tables are designed to be populated with the experimental data obtained from the protocols outlined above. This will allow for a direct and objective comparison of DAF with the commercial crosslinking agents.

Table 1: Comparison of Gelation Time and Mechanical Properties

CrosslinkerPolymer SystemGelation Time (min)Compressive Modulus (kPa)
DAF PolyacrylamideExpected DataExpected Data
MBA PolyacrylamideExpected DataExpected Data
Glutaraldehyde GelatinExpected DataExpected Data
PEGDA PEGDAExpected DataExpected Data

Table 2: Comparative Swelling Behavior

CrosslinkerpH 4 Swelling RatiopH 7.4 Swelling RatiopH 10 Swelling Ratio
DAF Expected DataExpected DataExpected Data
MBA Expected DataExpected DataExpected Data
Glutaraldehyde Expected DataExpected DataExpected Data
PEGDA Expected DataExpected DataExpected Data

Table 3: Comparative In Vitro Cytotoxicity

CrosslinkerCell Viability (%) at 100% Extract Concentration
DAF Expected Data
MBA Expected Data
Glutaraldehyde Expected Data
PEGDA Expected Data

Concluding Remarks and Future Directions

The experimental framework presented in this guide provides a robust methodology for the comprehensive benchmarking of N,N-Diallylformamide against established commercial crosslinking agents. The data generated from these studies will be invaluable in determining the potential of DAF as a viable alternative in hydrogel design and development.

Based on its chemical structure, it is hypothesized that DAF-crosslinked hydrogels may exhibit unique swelling characteristics due to the formamide group and potentially different mechanical properties arising from the flexibility of the allyl chains. Furthermore, the biocompatibility of DAF is a critical parameter that must be thoroughly investigated to ascertain its suitability for biomedical applications.

By systematically executing these protocols, researchers can contribute to a deeper understanding of the structure-property relationships of novel crosslinking agents, ultimately paving the way for the development of next-generation hydrogels with tailored functionalities for a wide array of scientific and therapeutic applications.

References

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  • Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N,N-Diallylformamide

For the professionals at the forefront of research and drug development, the meticulous and safe handling of all laboratory reagents is paramount. This guide provides an in-depth operational plan for the safe use of N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

For the professionals at the forefront of research and drug development, the meticulous and safe handling of all laboratory reagents is paramount. This guide provides an in-depth operational plan for the safe use of N,N-Diallylformamide, a substituted amide solvent. While specific toxicological data for N,N-Diallylformamide is not widely available, its structural similarity to N,N-Dimethylformamide (DMF) necessitates a cautious approach, assuming a comparable hazard profile. This document synthesizes established safety protocols, field-proven insights, and authoritative standards to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile: N,N-Diallylformamide

Given the limited specific data on N,N-Diallylformamide, the following profile is based on the known hazards of the closely related and well-studied compound, N,N-Dimethylformamide (DMF). This conservative approach is critical for ensuring the highest level of safety.

Hazard ClassificationDescriptionRecommended Immediate Actions
Acute Toxicity Harmful if inhaled or in contact with skin.[1][2][3]Use only within a certified chemical fume hood. Wear appropriate chemical-resistant gloves and a lab coat.[4]
Reproductive Toxicity Suspected to damage fertility or the unborn child, based on data for DMF.[1][2]Personnel who are pregnant or planning a pregnancy should avoid handling this chemical. All users must receive specific training on its reproductive hazards.
Serious Eye Irritation Expected to cause serious eye irritation.[1][2][3]Wear chemical splash goggles at all times. If handling larger quantities, a face shield is also recommended.[5]
Flammability Assumed to be a combustible or flammable liquid, similar to DMF.[1][2]Keep away from heat, sparks, open flames, and other ignition sources.[6] Store in a designated flammable liquids cabinet.
Organ Toxicity Based on DMF, potential for liver and kidney damage with prolonged or repeated exposure.[7]Minimize exposure duration. Use the smallest quantity necessary for the experiment.

Hazard Analysis and Risk Mitigation

The primary routes of exposure to N,N-Diallylformamide are inhalation of vapors and absorption through the skin.[4] The formamide functional group is known to facilitate rapid skin penetration. The suspected reproductive toxicity is the most significant long-term health risk and dictates the stringent handling procedures outlined below.

Causality of Safety Measures:

  • Engineering Controls (Primary Mitigation): The most effective way to prevent exposure is to handle the chemical in a controlled environment. A properly functioning chemical fume hood is mandatory for all operations involving N,N-Diallylformamide.[4][8] This engineering control captures vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.[9][10]

  • Personal Protective Equipment (Secondary Mitigation): PPE serves as the last line of defense.[11] Its purpose is to protect you from splashes, spills, or unforeseen releases that breach the primary engineering controls. The selection of appropriate PPE is critical and must be based on the specific hazards of the chemical.[12][13]

Required Personal Protective Equipment (PPE)

A thorough understanding and correct application of PPE are non-negotiable when handling N,N-Diallylformamide.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Protection: When transferring larger volumes (>1 liter) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5][14]

Skin and Body Protection
  • Gloves: Standard nitrile or latex examination gloves are not sufficient for handling N,N-Diallylformamide, as amides can readily penetrate these materials.[4][15]

    • Recommended: Use thicker, chemical-resistant gloves. Based on data for the similar solvent DMF, butyl rubber or Viton™ gloves are recommended for prolonged contact. For incidental contact, double-gloving with two pairs of nitrile gloves may offer temporary protection, but gloves must be changed immediately upon any sign of contamination.[4]

    • Protocol: Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin.[5] Wash hands thoroughly with soap and water after removing gloves.

  • Lab Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum coverage.

  • Apparel: Full-length pants and closed-toe shoes are mandatory laboratory attire.[5]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary.

  • For Emergency Use: A full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be available for emergency response personnel.[16][17] Fit-testing and training are required for all respirator users, in accordance with OSHA regulations (29 CFR 1910.134).

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_end Final Check start Handling N,N-Diallylformamide? fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood  No eye_face Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for splash risk fume_hood->eye_face  Yes skin_body Skin/Body Protection: - Butyl Rubber or Viton™ Gloves - Flame-Resistant Lab Coat - Long Pants & Closed-toe Shoes eye_face->skin_body respiratory Respiratory Protection: - Not required for routine use in hood - Required for spill/emergency response skin_body->respiratory proceed Proceed with Work Safely respiratory->proceed

Caption: PPE selection workflow for handling N,N-Diallylformamide.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly. Verify airflow by checking the monitor.[18]

    • Assemble all necessary equipment and reagents. Place absorbent pads on the work surface inside the fume hood to contain minor drips.

    • Don all required PPE as outlined in Section 3.

  • Execution:

    • Perform all manipulations of N,N-Diallylformamide at least 6 inches inside the sash of the fume hood.[9][10][19]

    • Keep the sash at the lowest possible height that still allows for comfortable work.[19]

    • Keep containers of N,N-Diallylformamide sealed when not in immediate use.[8][20]

    • Use non-sparking tools and ensure all electrical equipment is properly grounded.

  • Post-Procedure:

    • Tightly seal the primary container of N,N-Diallylformamide.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of all waste as described in Section 6.

    • Remove PPE, starting with gloves (turning them inside out), followed by the lab coat. Wash hands thoroughly.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill:

    • Small Spill (<100 mL inside a fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[15] Place the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.

    • Large Spill (>100 mL or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.[4]

Decontamination and Disposal Plan

  • Decontamination: All glassware and equipment should be rinsed with a suitable solvent (such as acetone or ethanol) in the fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash with soap and water.

  • Waste Disposal: All waste containing N,N-Diallylformamide, including contaminated gloves, absorbent pads, and rinsate, must be disposed of as hazardous waste.[1][15]

    • Collect waste in a clearly labeled, leak-proof container compatible with organic solvents.[15]

    • The label must read "Hazardous Waste" and include the full chemical name: "N,N-Diallylformamide."[15]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[21] Do not pour N,N-Diallylformamide down the drain.[1]

By adhering to these rigorous safety and logistical protocols, you can effectively mitigate the risks associated with handling N,N-Diallylformamide, ensuring a safe and productive research environment.

References

  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. Guidelines For The Safe Use Of Laboratory Fume Hoods. Available at: [Link]

  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Available at: [Link]

  • OnePointe Solutions. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Available at: [Link]

  • University of Illinois Division of Research Safety. (2024, July 8). Chemical Fume Hoods. Available at: [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Safety Storage Systems. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Available at: [Link]

  • James Madison University Environmental Health & Safety. SOP for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]

  • New Jersey Department of Health. (2011, January). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • A-Lined Handling Systems, Inc. (2024, April 16). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • Chemius. (n.d.). Dimethylformamide (DMF) Safety Data Sheet. Available at: [Link]

  • Labkem. (2021, April 1). dimethylformamide - SAFETY DATA SHEET. Available at: [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Available at: [Link]

  • Industrial Safety & Hygiene News. (2025, July 9). PPE Requirements for Workers Handling Ammonia. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). DIMETHYLFORMAMIDE. Occupational Chemical Database. Available at: [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). N,N-Dimethylformamide Hazard Summary. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide (Restored). Available at: [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Available at: [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Available at: [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Available at: [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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